DOSPA (hydrochlorid)
Descripción
BenchChem offers high-quality DOSPA (hydrochlorid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DOSPA (hydrochlorid) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C54H115Cl5N6O3 |
|---|---|
Peso molecular |
1073.8 g/mol |
Nombre IUPAC |
2-[[(2S)-2,5-bis(3-aminopropylamino)pentanoyl]amino]ethyl-[2,3-bis[(Z)-octadec-9-enoxy]propyl]-dimethylazanium;chloride;tetrahydrochloride |
InChI |
InChI=1S/C54H110N6O3.5ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-48-62-51-52(63-49-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2)50-60(3,4)47-46-59-54(61)53(58-45-39-42-56)40-37-43-57-44-38-41-55;;;;;/h19-22,52-53,57-58H,5-18,23-51,55-56H2,1-4H3;5*1H/b21-19-,22-20-;;;;;/t52?,53-;;;;;/m0...../s1 |
Clave InChI |
RYQDMINLUXGGGS-VNWCCFRFSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of DOSPA Hydrochloride in Gene Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOSPA hydrochloride, chemically known as 2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-l-propanaminium trifluoroacetate, is a synthetic cationic lipid that has become a cornerstone in non-viral gene delivery research. Unlike traditional pharmaceuticals that exert their effects through specific receptor binding or enzyme inhibition, the mechanism of action of DOSPA hydrochloride is a multi-stage biophysical and cellular process designed to efficiently transport nucleic acids across the cell membrane and into the cytoplasm. This technical guide provides an in-depth exploration of this mechanism, supported by experimental data and protocols relevant to its application in gene therapy and transfection studies.
DOSPA is frequently formulated with the neutral helper lipid 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a combination famously commercialized as Lipofectamine™ (a 3:1 ratio of DOSPA to DOPE).[1][2] The synergy between the cationic nature of DOSPA and the fusogenic properties of DOPE is critical for overcoming the cellular barriers to gene delivery.
Mechanism of Action: A Step-by-Step Breakdown
The delivery of genetic material, such as plasmid DNA (pDNA) or small interfering RNA (siRNA), by DOSPA hydrochloride-based liposomes can be delineated into four critical stages:
Lipoplex Formation
The process begins with the spontaneous self-assembly of cationic DOSPA liposomes and negatively charged nucleic acids into nanoparticle structures known as "lipoplexes".[3]
-
Electrostatic Interaction: The primary driving force is the strong electrostatic attraction between the positively charged spermine headgroup of DOSPA and the negatively charged phosphate backbone of the nucleic acid.[2][4] This interaction neutralizes the negative charge of the DNA.
-
Nucleic Acid Condensation: The multivalent nature of the spermine moiety in DOSPA is highly effective at condensing the large, relaxed structure of plasmid DNA into compact, organized particles, typically in the range of 50-100 nm in diameter.[2][5] This condensation is crucial for protecting the nucleic acid from nuclease degradation and facilitating its uptake into the cell.[6][7]
Cellular Association and Internalization
The net positive surface charge of the lipoplex facilitates its interaction with the negatively charged proteoglycans on the surface of the cell membrane.[4] Following this initial binding, the lipoplex is internalized by the cell, primarily through endocytosis.[8][9]
dot
Caption: Cellular uptake and trafficking pathway of DOSPA-based lipoplexes.
Endosomal Escape: The Critical Hurdle
Once inside the endosome, the lipoplex must escape into the cytoplasm before the endosome matures into a lysosome, where the nucleic acid cargo would be degraded.[10][11] This is the most critical step in the delivery process and where the formulation with DOPE becomes essential.
-
The "Charge-Neutralization" Model: Anionic lipids from the inner leaflet of the endosomal membrane are attracted to the cationic DOSPA lipids of the lipoplex.[9] This interaction leads to the formation of charge-neutral ion pairs between DOSPA and the endosomal lipids.[9]
-
Role of DOPE: DOPE is a "helper" lipid with a conical shape that does not readily form flat bilayers. Instead, it has a propensity to form inverted hexagonal (HII) phases, especially in the presence of anionic lipids or at the acidic pH of the endosome.[2][12][13] This structural preference promotes the destabilization and fusion of the lipoplex and endosomal membranes, creating pores through which the nucleic acid can be released into the cytoplasm.[3][11]
dot
Caption: Mechanism of DOPE-facilitated endosomal escape.
Cytoplasmic Trafficking and Nuclear Entry
Following release into the cytoplasm, the plasmid DNA must dissociate from the remaining lipid components and traverse the cytoplasm to the nucleus. For plasmid DNA, nuclear entry is a prerequisite for the cellular machinery to transcribe the delivered gene into messenger RNA (mRNA), which is then translated into the desired protein. This final step is less well understood but is thought to be a significant bottleneck in the overall efficiency of transfection.
Quantitative Data on Lipoplex Characteristics
The physicochemical properties of the lipoplexes are critical determinants of their transfection efficiency. While specific values vary depending on the exact preparation protocol, nucleic acid used, and measurement conditions, the following table summarizes typical data for DOSPA:DOPE-based systems.
| Parameter | Typical Value Range | Significance |
| Lipid:DNA Ratio (w/w) | 2:1 to 10:1 | Affects charge, size, and transfection efficiency. |
| Particle Size (Diameter) | 70 - 200 nm | Influences the mechanism of cellular uptake. |
| Zeta Potential | +20 to +40 mV | A positive value is essential for binding to the cell surface. |
| Transfection Efficiency | 5% to >80% | Highly dependent on cell type, plasmid, and protocol. |
Experimental Protocols
The following are generalized protocols for the preparation of DOSPA:DOPE liposomes and their use in a typical in vitro transfection experiment.
Protocol 1: Preparation of DOSPA:DOPE Liposomes
This protocol describes the thin-film hydration method, a common technique for preparing liposomes.[14]
-
Lipid Preparation: Dissolve DOSPA and DOPE (e.g., at a 3:1 molar ratio) in a suitable organic solvent, such as chloroform, in a round-bottom flask.[15][16]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[14]
-
Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[15][16]
-
Hydration: Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile, nuclease-free water or HEPES-buffered saline) by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Sizing (Optional but Recommended): To obtain a more uniform size distribution (e.g., large unilamellar vesicles, LUVs), the resulting multilamellar vesicle (MLV) suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[15][16]
Protocol 2: In Vitro Transfection of Adherent Cells
This protocol outlines the basic steps for transfecting mammalian cells in a 6-well plate format.[17]
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so that they reach 70-80% confluency at the time of transfection.
-
Lipoplex Formation:
-
In tube A, dilute the desired amount of plasmid DNA (e.g., 2.5 µg) into a serum-free cell culture medium (e.g., Opti-MEM®) to a final volume of 250 µL.
-
In tube B, dilute the optimized amount of DOSPA:DOPE liposome suspension (e.g., 5-10 µL) into 250 µL of serum-free medium.
-
Combine the contents of tubes A and B, mix gently, and incubate at room temperature for 15-20 minutes to allow for lipoplex formation.[15]
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the 500 µL of lipoplex-containing medium to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add 1.5 mL of complete growth medium (containing serum) to each well. There is no need to remove the transfection medium.
-
Return the plate to the incubator.
-
-
Assay for Gene Expression: Analyze the cells for the expression of the transfected gene at a suitable time point (typically 24-72 hours post-transfection) using appropriate methods (e.g., fluorescence microscopy for GFP, luciferase assay, or Western blot).
dot
Caption: General experimental workflow for in vitro cell transfection.
Conclusion
The mechanism of action of DOSPA hydrochloride is a sophisticated, multi-step process of gene delivery rather than a classical pharmacological interaction. Its efficacy relies on the cationic properties of the DOSPA molecule for DNA condensation and the crucial role of a helper lipid like DOPE in facilitating the critical endosomal escape step. Understanding these biophysical and cellular mechanisms is paramount for the rational design of more efficient and safer non-viral vectors for future applications in gene therapy and biomedical research.
References
- 1. pub.iapchem.org [pub.iapchem.org]
- 2. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liposomes.ca [liposomes.ca]
- 4. Cationic Lipid Transfection | Thermo Fisher Scientific - IN [thermofisher.com]
- 5. A combinatorial approach to the discovery of efficient cationic peptoid reagents for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cationic liposomes for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cationic liposome-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pH-responsive cationic liposome for endosomal escape mediated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Incorporation of DOPE into Lipoplexes formed from a Ferrocenyl Lipid leads to Inverse Hexagonal Nanostructures that allow Redox-Based Control of Transfection in High Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols [mdpi.com]
- 15. avantiresearch.com [avantiresearch.com]
- 16. Preparation of Cationic Liposomes & Transfection of Cells - Avanti® Polar Lipids [merckmillipore.com]
- 17. med.upenn.edu [med.upenn.edu]
An In-depth Technical Guide to DOSPA Hydrochloride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium chloride tetrahydrochloride, commonly known as DOSPA hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and gene therapy.
Chemical Structure and Identification
DOSPA hydrochloride is a synthetic cationic lipid that has gained attention for its utility in non-viral gene delivery. Its structure is characterized by a polycationic spermine headgroup, a linker, and two oleyl lipid chains. This amphipathic nature is central to its function in forming complexes with negatively charged nucleic acids.
The detailed chemical structure of DOSPA is N-(2-(2,5-bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(((Z)-octadec-9-en-1-yl)oxy)propan-1-aminium. The hydrochloride salt form includes one chloride counter-ion for the quaternary ammonium group and four hydrochloride adducts to the amine groups of the spermine moiety.
Table 1: Chemical Identifiers for DOSPA Hydrochloride
| Identifier | Value |
| IUPAC Name | N-(2-(2,5-bis((3-aminopropyl)amino)pentanamido)ethyl)-N,N-dimethyl-2,3-bis(((Z)-octadec-9-en-1-yl)oxy)propan-1-aminium chloride tetrahydrochloride[1] |
| Synonyms | DOSPA, DOSPA HCl, 2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium chloride tetrahydrochloride[1] |
| CAS Number | 282533-23-7[2] |
| Molecular Formula | C₅₄H₁₁₅Cl₅N₆O₃[1] |
| Molecular Weight | 1073.80 g/mol [1] |
Physicochemical Properties
The physicochemical properties of DOSPA hydrochloride are crucial for its function as a transfection reagent, influencing its solubility, stability, and interaction with biological membranes.
Table 2: Physicochemical Properties of DOSPA Hydrochloride
| Property | Value/Description |
| Appearance | Off-white solid/powder[3] |
| Solubility | Soluble in DMSO. Slightly soluble in chloroform and methanol.[2][3] |
| Melting Point | Not specified in available literature. |
| pKa | Not specified in available literature. |
| Storage | Store at -20°C for long-term stability.[] |
| Stability | Stable for over two years when stored properly.[3] |
Mechanism of Action in Gene Delivery
DOSPA hydrochloride is a key component in lipofection, a method used to introduce genetic material into cells. Its mechanism of action involves the formation of lipoplexes, which are complexes of cationic liposomes and nucleic acids.
The positively charged headgroup of DOSPA hydrochloride interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, mRNA, siRNA). This interaction leads to the condensation of the nucleic acid into a compact and protected structure within a lipid bilayer. These resulting lipoplexes, having a net positive charge, can then interact with the negatively charged cell membrane, facilitating their uptake into the cell, primarily through endocytosis.
Once inside the cell, the lipoplex must escape the endosome to release its genetic cargo into the cytoplasm. The exact mechanism of endosomal escape is not fully elucidated but is thought to involve the "proton sponge" effect, where the polyamine headgroup of DOSPA buffers the acidic environment of the endosome, leading to osmotic swelling and rupture, or destabilization of the endosomal membrane through lipid mixing.
Experimental Protocols
While specific, optimized protocols for every cell line and nucleic acid combination should be determined empirically, the following provides a general framework for using DOSPA hydrochloride in transfection experiments.
Preparation of DOSPA-containing Liposomes (General Procedure)
Cationic liposomes are often formulated with a neutral helper lipid, such as dioleoylphosphatidylethanolamine (DOPE), to enhance transfection efficiency by facilitating endosomal escape. A common method for liposome preparation is the thin-film hydration technique.
Materials:
-
DOSPA hydrochloride
-
Helper lipid (e.g., DOPE)
-
Chloroform or a chloroform/methanol mixture
-
Sterile, nuclease-free buffer (e.g., PBS or HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Protocol:
-
Lipid Film Formation: a. Dissolve DOSPA hydrochloride and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask. b. Attach the flask to a rotary evaporator and rotate it in a water bath (37-40°C) under reduced pressure to evaporate the solvent. c. A thin, uniform lipid film will form on the inner surface of the flask. Further dry the film under high vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding a sterile, nuclease-free buffer to the flask. The volume of the buffer will determine the final lipid concentration. b. Agitate the flask by vortexing or gentle shaking above the phase transition temperature of the lipids to suspend the lipid film, forming multilamellar vesicles (MLVs).
-
Vesicle Sizing: a. To obtain unilamellar vesicles of a more uniform size, sonicate the MLV suspension in a bath sonicator or subject it to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
General Transfection Protocol
The following is a generalized protocol for transfecting adherent mammalian cells in a 6-well plate format.
Materials:
-
Prepared DOSPA-containing liposomes
-
Nucleic acid (e.g., plasmid DNA)
-
Serum-free medium (e.g., Opti-MEM®)
-
Complete growth medium
-
Adherent cells plated in a 6-well plate (70-90% confluency)
Protocol:
-
Preparation of Lipoplexes: a. For each well to be transfected, dilute the desired amount of nucleic acid (e.g., 2.5 µg of plasmid DNA) in serum-free medium. b. In a separate tube, dilute the appropriate amount of the DOSPA-liposome solution in serum-free medium. The optimal lipid-to-nucleic acid ratio needs to be determined empirically. c. Combine the diluted nucleic acid and the diluted liposome solution. Mix gently and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
Transfection of Cells: a. Aspirate the growth medium from the cells and wash once with sterile PBS. b. Add the lipoplex solution dropwise to the cells in fresh serum-free medium. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator. d. After the incubation period, remove the transfection medium and replace it with complete growth medium. e. Incubate the cells for 24-72 hours before assaying for gene expression.
Synthesis of DOSPA Hydrochloride
The synthesis of DOSPA hydrochloride is a multi-step process that involves the assembly of the lipid backbone, the spermine-containing headgroup, and subsequent conversion to the hydrochloride salt. While a detailed, publicly available, step-by-step protocol is limited, a general synthetic strategy has been described. This typically involves the linkage of a pre-formed cationic headgroup with a hydrophobic moiety using standard coupling reagents.
A plausible, though not definitively published in full detail, synthetic route can be conceptualized as follows:
-
Synthesis of the Lipid Backbone: This would likely involve the reaction of a protected glycerol derivative with oleyl bromide or a similar oleylating agent to form the 2,3-dioleyloxypropyl structure.
-
Synthesis of the Spermine Headgroup: The spermine moiety would need to be selectively protected to allow for specific amide bond formation.
-
Coupling and Deprotection: The protected spermine derivative would be coupled to a linker, which is then activated for reaction with the lipid backbone. Subsequent deprotection steps would yield the final DOSPA molecule.
-
Salt Formation: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
It is important to note that the synthesis of such a complex lipid requires significant expertise in organic chemistry and purification techniques.
Applications in Research and Development
DOSPA hydrochloride and similar cationic lipids are instrumental in various research and therapeutic applications, including:
-
Gene Therapy: As a non-viral vector for the delivery of therapeutic genes.
-
Vaccine Development: For the formulation of DNA and mRNA vaccines.
-
Functional Genomics: For transient and stable transfection of cultured cells to study gene function.
-
Drug Delivery: As a component of lipid nanoparticles for the targeted delivery of various therapeutic agents.
Conclusion
DOSPA hydrochloride is a valuable tool for the life sciences, offering an effective method for introducing nucleic acids into cells. Its well-defined chemical structure, characterized by a polycationic headgroup and lipid tails, allows for the efficient formation of lipoplexes that can be readily taken up by cells. While specific physicochemical data such as melting point and pKa are not widely reported, its practical utility is well-established. The provided general protocols for liposome preparation and transfection serve as a starting point for researchers to develop optimized procedures for their specific experimental needs. As research in gene therapy and nucleic acid-based therapeutics continues to advance, the importance of well-characterized delivery vehicles like DOSPA hydrochloride will undoubtedly grow.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of DOSPA (hydrochloride)
This technical guide provides a comprehensive overview of a plausible synthesis pathway for 2-(2,5-dimethoxyphenyl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride, hereafter referred to as DOSPA (hydrochloride). The synthesis involves a multi-step process, beginning with the preparation of key intermediates: 2,5-dimethoxyphenylacetic acid and N,N-dimethylethylenediamine. These intermediates are then coupled to form the amide, which is subsequently converted to its hydrochloride salt. This guide details the experimental protocols, presents relevant quantitative data, and illustrates the synthetic route.
Synthesis of Intermediates
The overall synthesis of DOSPA (hydrochloride) relies on the successful preparation of two primary intermediates.
Synthesis of 2,5-Dimethoxyphenylacetic Acid
A common route to 2,5-dimethoxyphenylacetic acid involves the Willgerodt-Kindler reaction, starting from 2,5-dimethoxyacetophenone. The acetophenone itself is typically prepared via a Friedel-Crafts acylation of 1,4-dimethoxybenzene[1].
The subsequent Willgerodt-Kindler reaction involves heating 2,5-dimethoxyacetophenone with sulfur and morpholine to form a thiomorpholide intermediate. This intermediate is then hydrolyzed using a strong base, such as ethanolic sodium hydroxide, to yield 2,5-dimethoxyphenylacetic acid upon acidification[2][3].
An alternative starting material for a similar phenylacetic acid derivative, 2,5-dimethylphenylacetic acid, is p-xylene. This route also involves a Friedel-Crafts acylation, followed by a series of reactions including ketal formation, rearrangement, hydrolysis, and acidification, with a reported total yield of 63.4%[4].
Synthesis of N,N-Dimethylethylenediamine
N,N-dimethylethylenediamine can be synthesized by reacting β-chloroethylamine hydrochloride with an aqueous solution of dimethylamine in the presence of sodium hydroxide[5]. The reaction temperature is maintained between 20°C and 40°C[5]. Another method involves the reaction of methylamine with 1,2-dichloroethane under pressure at a temperature of 50 to 80 °C[6].
Coupling and Salt Formation
The final steps of the synthesis involve the coupling of 2,5-dimethoxyphenylacetic acid with N,N-dimethylethylenediamine to form the amide, followed by the formation of the hydrochloride salt. A common method for such amide bond formation is to first convert the carboxylic acid to a more reactive species, such as an acid chloride. For instance, 2,5-dimethoxyphenylacetyl chloride can be reacted with an amine in the presence of a base like triethylamine in a solvent such as tetrahydrofuran (THF)[7].
Following the successful synthesis of the amide, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of the intermediates.
| Step | Reactants | Product | Yield | Purity | Reference |
| Friedel-Crafts Acylation | p-xylene, Bromoacetyl bromide, Anhydrous aluminum trichloride | Yellow liquid product | 92.41% | - | [4] |
| Overall Yield for 2,5-dimethylphenylacetic acid from p-xylene | p-xylene | 2,5-dimethylphenylacetic acid | 63.4% | - | [4] |
| Synthesis of N,N-dimethylethylenediamine | β-chloroethylamine hydrochloride, Dimethylamine, Sodium hydroxide | N,N-dimethylethylenediamine | 75% | 97% | [5] |
Experimental Protocols
Synthesis of 2,5-Dimethoxyphenylacetic Acid via Willgerodt-Kindler Reaction[2][3]
-
A mixture of 2,5-dimethoxyacetophenone (45 g), sulfur (12 g), and morpholine (27 g) is heated under reflux for 6 hours.
-
The reaction mixture is then poured into ice-cold water.
-
The crude thiomorpholide is collected by washing thoroughly with water.
-
To the crude thiomorpholide, 500 ml of 10% ethanolic sodium hydroxide is added, and the mixture is refluxed for 10 hours.
-
Most of the ethanol is removed by distillation.
-
Water (250 ml) is added to the residue, and the alkaline solution is made strongly acidic.
-
The precipitated 2,5-dimethoxyphenylacetic acid is collected and purified.
Synthesis of N,N-Dimethylethylenediamine[5]
-
Into a 3-neck, round-bottomed flask fitted with a thermometer, mechanical stirrer, and reflux condenser, charge 450 g of a 40% aqueous commercial solution of dimethylamine (containing 180 g of pure dimethylamine) and 270 ml of water.
-
Add 232 g of β-chloroethylamine hydrochloride to the stirred dimethylamine solution.
-
Over a period of about 1/2 hour, add a solution of sodium hydroxide with continued stirring.
-
The mixture is then heated with continued stirring for two hours at 55-60°C.
-
After cooling, the crude diamine is dried, filtered to remove dimethylamine, and then distilled to yield N,N-dimethylethylenediamine.
Amide Coupling (Adapted from a similar synthesis)[7]
-
2,5-dimethoxyphenylacetic acid is first converted to 2,5-dimethoxyphenylacetyl chloride using a standard chlorinating agent (e.g., thionyl chloride or oxalyl chloride).
-
In a separate reaction vessel, N,N-dimethylethylenediamine (1.0 mmol) and triethylamine (1.2 mmol) are dissolved in THF (6 ml).
-
To this solution, 2,5-dimethoxyphenylacetyl chloride (1.0 mmol) is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The resulting crude product, 2-(2,5-dimethoxyphenyl)-N-(2-(dimethylamino)ethyl)acetamide, is purified by column chromatography.
Hydrochloride Salt Formation
-
The purified 2-(2,5-dimethoxyphenyl)-N-(2-(dimethylamino)ethyl)acetamide is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
A solution of hydrochloric acid in the same or a miscible solvent is added dropwise with stirring.
-
The precipitated DOSPA (hydrochloride) is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Synthesis Pathway Diagram
The following diagram illustrates the plausible synthesis pathway for DOSPA (hydrochloride).
Caption: Plausible synthesis pathway of DOSPA (hydrochloride).
References
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [erowid.org]
- 3. benchchem.com [benchchem.com]
- 4. CN104628551A - Preparation method of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 5. US2908714A - Process for the preparation of a diamine - Google Patents [patents.google.com]
- 6. JP5073990B2 - Process for producing N, N'-dimethylethylenediamine - Google Patents [patents.google.com]
- 7. 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
The Decisive Role of the Spermine Headgroup in DOSPA-Mediated Transfection: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The efficient delivery of nucleic acids into cells is a cornerstone of modern molecular biology and therapeutic development. Cationic lipids have emerged as a prominent non-viral vector for this purpose, with their structure playing a pivotal role in transfection efficiency and cytotoxicity. Among these, 2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate (DOSPA) has distinguished itself. This technical guide delves into the critical function of the spermine headgroup in DOSPA-mediated transfection. Through a comprehensive review of existing literature, we will explore the structural advantages conferred by this polyamine moiety, its impact on lipoplex formation and stability, and its mechanistic contributions to cellular uptake and endosomal escape. This document will provide a detailed examination of quantitative transfection data, cytotoxicity profiles, and step-by-step experimental protocols, offering valuable insights for researchers aiming to optimize their gene delivery strategies.
Introduction: The Significance of the Cationic Headgroup in Gene Delivery
Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup, a hydrophobic tail, and a linker connecting the two. The headgroup is of paramount importance as it mediates the initial electrostatic interactions with the negatively charged phosphate backbone of nucleic acids (e.g., plasmid DNA, siRNA, mRNA). This interaction leads to the condensation of the nucleic acid into a compact, protected structure known as a lipoplex.
The nature of the cationic headgroup profoundly influences the physicochemical properties of the resulting lipoplex, including its size, zeta potential, and stability. These characteristics, in turn, dictate the efficiency of cellular uptake, the ability to escape from endosomes, and ultimately, the success of transgene expression or gene silencing. While many cationic lipids utilize simple quaternary ammonium headgroups, such as in DOTAP and DOTMA, DOSPA incorporates a spermine-based polyamine headgroup. This structural distinction is central to its enhanced transfection capabilities.[1]
The Spermine Advantage in DOSPA
Spermine is an endogenous polyamine that plays a crucial role in cellular processes by binding to and stabilizing nucleic acids.[2] Its incorporation into the headgroup of DOSPA confers several key advantages over monovalent cationic lipids.
Multivalent Condensation of Nucleic Acids
The spermine moiety in DOSPA possesses four amine groups that can be protonated at physiological pH, presenting multiple positive charges. This multivalency allows for more effective electrostatic interactions with the phosphate backbone of nucleic acids compared to the single positive charge of lipids like DOTAP and DOTMA.[1] This enhanced binding leads to a more compact and stable condensation of the nucleic acid, which is crucial for protecting it from nuclease degradation and facilitating its entry into the cell.[1][2]
Enhanced Lipoplex Stability
The multivalent nature of the spermine headgroup contributes to the formation of highly ordered and compact lipid bilayers within the lipoplex structure. This results in improved structural integrity and stability, particularly in the presence of serum, a significant barrier in in vivo applications.[1]
The "Proton Sponge" Effect and Endosomal Escape
A critical hurdle in transfection is the escape of the lipoplex from the endosome following cellular uptake. The spermine headgroup of DOSPA plays a direct role in facilitating this escape through the "proton sponge" effect. As the endosome matures, its internal pH drops due to the influx of protons. The multiple amine groups on the spermine headgroup can become protonated, buffering the endosomal acidification.[3] This influx of protons is accompanied by an influx of chloride ions to maintain charge neutrality, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the lipoplex into the cytoplasm.[4] This mechanism is a significant contributor to the higher transfection efficiencies observed with spermine-based lipids.[3][5]
Quantitative Analysis: Transfection Efficiency and Cytotoxicity
The superiority of spermine-containing lipids is evident in comparative studies of transfection efficiency and cytotoxicity. The following tables summarize quantitative data from various studies, highlighting the performance of DOSPA and other spermine-based lipids in comparison to other cationic lipids.
Table 1: Comparative Transfection Efficiencies of Cationic Lipids
| Cationic Lipid | Cell Line | Transfection Efficiency (%) | Reference |
| DOSPA/DOPE | HEK-293T | ~60% (mRNA) | [1] |
| DOTAP/DOPE (0.5:1) | HEK-293T | ~40% (mRNA) | [1] |
| DOTMA/DOPE (2:1) | HEK-293T | ~50% (mRNA) | [1] |
| Sper-Lys-C12,16 | HEK-293T | > Lipofectamine 3000 | [6] |
| T-shaped spermine lipid (ST15) | HEK-293T | > Lipofectamine 3000 (in 40% serum) | [6] |
| PEI 25k | HEK-293T | >30% (pDNA) | [1] |
| PEI 40k | HEK-293T | >40% (pDNA) | [1] |
Table 2: Comparative Cytotoxicity of Cationic Lipids
| Cationic Lipid | Cell Line | Cytotoxicity (%) | Reference |
| Lipofectamine 2000 (DOSPA-based) | HEK-293T | >60% | [1] |
| PEI 25k | HEK-293T | >40% | [1] |
| PEI 40k | HEK-293T | >40% | [1] |
| DOPE:DOTAP (0.5:1) | HEK-293T | ~40% | [1] |
| T-shaped spermine lipids | Various | Low cytotoxicity | [6] |
| Sper-Lys-C12,16 | Various | Low cytotoxicity | [6] |
Signaling Pathways and Cellular Mechanisms
The journey of a DOSPA/nucleic acid lipoplex from the extracellular space to the nucleus involves a series of cellular interactions and pathways.
Cellular Uptake: The Role of Endocytosis
The positively charged surface of the DOSPA lipoplex facilitates its initial interaction with the negatively charged cell membrane. The primary mechanism of cellular entry for lipoplexes is endocytosis.[7] While the specific endocytic pathway can be cell-type and formulation-dependent, common routes include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[7][8]
References
- 1. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of spermine-based amphiphilic poly(β-amino ester)s for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors [mdpi.com]
- 4. Lipophilic Polyamines as Promising Components of Liposomal Gene Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
DOSPA (hydrochloride): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of DOSPA (hydrochloride), a cationic lipid utilized in non-viral gene delivery. It covers its chemical properties, the mechanism of action in cellular transfection, and detailed experimental protocols for its application.
Chemical and Physical Properties
DOSPA, or 2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium, is a spermine-containing cationic lipid.[1][2] It is frequently used in its hydrochloride salt form for the formulation of liposomes designed to deliver nucleic acids, such as plasmid DNA and RNA, into cells.[1][3][4] The spermine headgroup provides multiple positive charges, which facilitates the condensation of negatively charged nucleic acids into stable complexes known as lipoplexes.[1][5]
There are different forms of DOSPA (hydrochloride) available, which can lead to variations in CAS numbers and molecular weights. The table below summarizes the key quantitative data for the common forms of this compound.
| Property | DOSPA (hydrochloride) (racemic) | DOSPA (hydrochloride) (tetrahydrochloride/pentahydrochloride) |
| Synonyms | DOSPA HCl | DOSPA tetrahydrochloride, DOSPA (S-isomer Chloride 4HCl) |
| CAS Number | 282533-23-7[1][2] | 913194-16-8 (S-isomer)[3][5], 282533-23-7[6][7] |
| Molecular Formula | C₅₄H₁₁₁ClN₆O₃[1] | C₅₄H₁₁₅Cl₅N₆O₃[3][5][6][7] |
| Molecular Weight | ~928 g/mol [1] | ~1073.80 g/mol [3][5][6][7] |
| Appearance | Solid, Off-white solid, Powder | Off-white solid, Powder[3][5] |
| Solubility | Chloroform: Slightly soluble, Methanol: Slightly soluble[2] | Soluble in DMSO[3] |
| Storage Conditions | -20°C[1][3][5] | -20°C[3][5] |
Mechanism of Action in Gene Delivery
DOSPA-based liposomes are a widely used tool for gene transfection. The primary mechanism involves the electrostatic interaction between the cationic lipid and the anionic phosphate backbone of nucleic acids. This interaction leads to the formation of compact, positively charged nanoparticles called lipoplexes.
The overall process of DOSPA-mediated gene delivery can be broken down into several key stages, as illustrated in the signaling pathway diagram below. The positive surface charge of the lipoplexes facilitates their binding to the negatively charged proteoglycans on the cell surface, which subsequently triggers their internalization.
Cellular uptake of lipoplexes primarily occurs through endocytosis, including clathrin-mediated and caveolae-mediated pathways, as well as macropinocytosis.[4][8][9][10] Once inside the cell, the lipoplexes are enclosed within endosomes. For successful transfection, the nucleic acid must be released from the endosome into the cytoplasm before it is degraded by lysosomal enzymes. It is hypothesized that the cationic lipids in the lipoplex interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the genetic cargo.[4] If the delivered cargo is plasmid DNA, it must then be transported to the nucleus for transcription to occur.
Experimental Protocols
The following sections provide a generalized protocol for the preparation of DOSPA-containing liposomes and their use in cell transfection. These protocols are based on common methodologies for cationic lipid-based transfection and should be optimized for specific cell types and nucleic acids.
Preparation of DOSPA/DOPE Liposomes
DOSPA is often formulated with a neutral "helper" lipid, such as dioleoylphosphatidylethanolamine (DOPE), to enhance transfection efficiency. DOPE is thought to facilitate the endosomal escape of the nucleic acid.
The workflow for preparing these liposomes is outlined in the diagram below.
Methodology:
-
Lipid Preparation : Dissolve DOSPA (hydrochloride) and DOPE in chloroform or another suitable organic solvent to a concentration of 1-10 mg/mL.
-
Mixing : In a glass vial, combine the desired molar ratio of DOSPA and DOPE. A 1:1 molar ratio is a common starting point.
-
Film Formation : Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Drying : Place the vial under a high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration : Hydrate the lipid film with a suitable aqueous buffer (e.g., sterile water, HEPES-buffered saline) by vortexing or gentle agitation.
-
Vesicle Formation : To produce small, unilamellar vesicles (SUVs), sonicate the lipid suspension in a bath sonicator until the solution becomes clear. Alternatively, the liposomes can be sized by extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Transfection of Cultured Cells
The following is a general procedure for transfecting mammalian cells in a 6-well plate format. The amounts of DNA, liposomes, and cells should be scaled accordingly for other plate formats.
Methodology:
-
Cell Seeding : The day before transfection, seed cells in a 6-well plate so that they reach 70-80% confluency at the time of transfection.
-
Lipoplex Formation :
-
In a sterile tube, dilute 1-4 µg of plasmid DNA into a serum-free cell culture medium (e.g., Opti-MEM) to a final volume of 100 µL.
-
In a separate sterile tube, dilute the DOSPA/DOPE liposome suspension into the same serum-free medium to a final volume of 100 µL. The optimal lipid-to-DNA ratio (w/w) typically ranges from 2:1 to 10:1 and should be empirically determined.
-
Combine the diluted DNA and diluted liposome solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
-
Transfection :
-
Wash the cells once with serum-free medium.
-
Add the 200 µL of the lipoplex mixture to the cells.
-
Incubate the cells with the lipoplex-containing medium for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Post-Transfection :
-
After the incubation period, add complete growth medium (containing serum) to the wells. Alternatively, the transfection medium can be replaced with fresh, complete growth medium.
-
Incubate the cells for 24-72 hours before assaying for transgene expression.
-
Note: The efficiency of transfection and the level of cytotoxicity are highly dependent on the cell type, the lipid-to-DNA ratio, and the total amount of lipoplex added to the cells. It is crucial to optimize these parameters for each experimental system.
References
- 1. pnas.org [pnas.org]
- 2. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional lipids and lipoplexes for improved gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. mdpi.com [mdpi.com]
- 8. escholarship.org [escholarship.org]
- 9. researchgate.net [researchgate.net]
- 10. db.cngb.org [db.cngb.org]
The Cationic Edge: An In-depth Technical Guide to DOSPA Liposomes for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cationic liposomes have emerged as a cornerstone of non-viral gene delivery, offering a biocompatible and versatile platform for the encapsulation and cellular transport of nucleic acids. Among the diverse array of cationic lipids, 2,3-dioleoyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate (DOSPA) has garnered significant attention. This technical guide provides a comprehensive exploration of the cationic nature of DOSPA liposomes, detailing their chemical structure, mechanism of action, and the experimental protocols for their preparation and characterization. Through a combination of quantitative data, detailed methodologies, and visual diagrams, this document serves as a critical resource for researchers and professionals engaged in the development of advanced drug delivery systems.
The Cationic Core of DOSPA: A Structural Overview
DOSPA is classified as a multivalent cationic lipid, a feature central to its function in gene delivery.[1] Its molecular architecture comprises a hydrophobic domain, composed of two oleoyl chains, and a hydrophilic headgroup containing a polyamine (spermine) moiety linked to a quaternary ammonium group.[2] This unique structure underpins its ability to interact with and compact negatively charged genetic material, such as plasmid DNA and siRNA, into stable nanoparticles known as lipoplexes.[3]
The permanent positive charge of the quaternary ammonium group and the protonatable amines of the spermine residue at physiological pH are critical for the initial electrostatic interaction with the phosphate backbone of nucleic acids.[1] This interaction neutralizes the negative charge of the genetic material, facilitating its condensation into a more compact and protected form within the liposome structure.
References
- 1. Gene transfection by cationic liposomes: comparison of the transfection efficiency of liposomes prepared from various positively charged lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2019077053A1 - Preparation and storage of liposomal rna formulations suitable for therapy - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Solubility and Stability of DOSPA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of DOSPA hydrochloride (2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium tetrahydrochloride). As a polycationic lipid, DOSPA is a critical component in non-viral gene delivery systems, making a thorough understanding of its physicochemical properties essential for the formulation of effective and stable lipoplexes. This document synthesizes the available data on its solubility in various solvents and its stability under different environmental conditions. Where specific data for DOSPA hydrochloride is unavailable, information on structurally related compounds and general principles of lipid stability are provided to guide researchers.
Core Physicochemical Properties
DOSPA hydrochloride is a complex molecule with a high molecular weight and multiple charge centers, influencing its solubility and stability.
| Property | Value | Source |
| Chemical Formula | C₅₄H₁₁₅Cl₅N₆O₃ | [] |
| Molecular Weight | 1073.80 g/mol | [] |
| Appearance | Off-white solid | [2] |
| Storage (Solid) | Powder -20℃ for 2 years | [2] |
| Storage (In Solvent) | -20℃ for 1 month | [2] |
Solubility Profile
Quantitative solubility data for DOSPA hydrochloride is not extensively available in the public domain. The information is primarily qualitative and derived from supplier safety data sheets and related literature on cationic lipids.
| Solvent | Solubility | Temperature | pH | Source |
| DMSO | Soluble | Not Specified | Not Applicable | [2] |
| Chloroform | Slightly Soluble | Not Specified | Not Applicable | [3] |
| Methanol | Slightly Soluble | Not Specified | Not Applicable | [3] |
| Aqueous Buffers | Data Not Available | Not Specified | Not Specified |
Inference and Considerations:
-
The polycationic nature of the spermine headgroup suggests that the solubility of DOSPA hydrochloride in aqueous solutions is likely pH-dependent. At lower pH values, increased protonation of the amine groups could enhance its interaction with water, potentially increasing solubility.
-
The long oleyl chains contribute to the lipid's hydrophobic character, making it sparingly soluble in polar solvents like water but more soluble in organic solvents like DMSO.
-
For formulation purposes, DOSPA is typically dissolved in an organic solvent (like chloroform or ethanol) along with a helper lipid, which is then evaporated to form a lipid film. This film is subsequently hydrated with an aqueous buffer to form liposomes.
Stability Profile
The stability of DOSPA hydrochloride is a critical factor for its use in pharmaceutical formulations. Degradation can impact the efficacy and safety of the gene delivery system.
General Stability Considerations
The chemical structure of DOSPA contains ether linkages between the oleyl chains and the glycerol backbone. Ether bonds are generally more resistant to chemical degradation, particularly hydrolysis, compared to ester bonds found in many other cationic lipids. This inherent structural feature contributes to the overall stability of DOSPA.
Forced Degradation Studies (Predicted Behavior)
While specific forced degradation studies for DOSPA hydrochloride are not publicly available, a general understanding of the stability of ether-linked lipids allows for the prediction of its behavior under various stress conditions.
| Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | Expected to be relatively stable due to the ether linkages. Prolonged exposure to strong acids and high temperatures may lead to slow hydrolysis of the ether bonds. | Acid-catalyzed hydrolysis of the ether linkages, potentially leading to the cleavage of the oleyl chains. |
| Basic Hydrolysis | Generally stable under basic conditions. | The amide bond in the spermine headgroup could be susceptible to hydrolysis under strong basic conditions over extended periods. |
| Oxidation | The double bonds in the oleyl chains are susceptible to oxidation. | Oxidation of the double bonds can lead to the formation of peroxides, aldehydes, and other degradation products, which can alter the lipid structure and function. |
| Photostability | Unsaturated lipids can be susceptible to photodegradation. | Light, especially UV light, can catalyze the oxidation of the oleyl chains. |
| Thermal Stability | Expected to be stable at typical storage and handling temperatures. High temperatures can accelerate oxidation and potentially lead to the cleavage of chemical bonds. | Thermal degradation may involve the breakdown of the spermine headgroup and the oleyl chains. |
Experimental Protocols
The following sections detail generalized experimental protocols for determining the solubility and stability of DOSPA hydrochloride, based on standard pharmaceutical industry practices.
Solubility Determination: Shake-Flask Method
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of DOSPA hydrochloride to a known volume of the selected solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol) in a sealed container.
-
Equilibration: Agitate the mixture at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of DOSPA hydrochloride in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), as DOSPA lacks a strong chromophore.
-
Data Analysis: The determined concentration represents the equilibrium solubility of DOSPA hydrochloride in that solvent at the specified temperature.
Caption: Workflow for solubility determination using the shake-flask method.
Stability Assessment: Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
Methodology:
-
Sample Preparation: Prepare solutions of DOSPA hydrochloride in various stress conditions:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store solutions and solid samples at elevated temperatures (e.g., 60°C).
-
Photolytic: Expose solutions and solid samples to a controlled light source (e.g., Xenon lamp).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterization: If significant degradation is observed, use mass spectrometry (LC-MS) to identify the structure of the degradation products.
-
Kinetics: Determine the degradation rate by plotting the concentration of DOSPA hydrochloride against time.
References
An In-depth Technical Guide to the Interaction of DOSPA with the Nucleic Acid Phosphate Backbone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core interaction between the cationic lipid 2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium (DOSPA) and the phosphate backbone of nucleic acids. This interaction is fundamental to the formulation of lipoplexes for non-viral gene delivery.
Core Principles of the DOSPA-Nucleic Acid Interaction
The primary driving force behind the interaction of DOSPA with nucleic acids is a strong electrostatic attraction. Nucleic acids, such as plasmid DNA and messenger RNA, possess a densely negatively charged phosphate backbone. DOSPA, a multivalent cationic lipid, features a positively charged headgroup that readily interacts with these negative charges.[1][2][3] This electrostatic interaction neutralizes the charge of the nucleic acid, allowing it to be compacted into a lipoplex particle that can be taken up by cells.[4]
The headgroup of DOSPA incorporates a spermine moiety, which is a polyamine containing multiple protonatable nitrogen atoms. This structure confers a high positive charge density, which is crucial for the efficient condensation of nucleic acids.[5] The interaction is not solely dependent on the number of positive charges, however, as studies comparing DOSPA/DOPE liposomes to monocationic DOTAP/DOPE liposomes have shown no significant difference in DNA binding isotherms, suggesting a more complex binding mechanism.[6]
The formation of the DOSPA-nucleic acid complex, or lipoplex, is a spontaneous self-assembly process that occurs when aqueous solutions of DOSPA-containing liposomes and nucleic acids are mixed. The resulting lipoplex protects the nucleic acid from degradation by nucleases and facilitates its entry into cells.
Quantitative Analysis of the Interaction
While specific thermodynamic data for the DOSPA-nucleic acid interaction is not extensively available in publicly accessible literature, we can infer the general characteristics from studies on similar cationic lipid systems. The interaction is typically characterized by a combination of biophysical techniques to determine binding affinity, stoichiometry, and thermodynamic parameters.
| Parameter | Typical Range for Cationic Lipid-DNA Interaction | Significance |
| Binding Affinity (Kd) | Micromolar (µM) to Nanomolar (nM) | Represents the concentration of DOSPA required to achieve 50% binding to the nucleic acid. A lower Kd indicates a stronger binding affinity. |
| Stoichiometry (N) | Varies (Lipid:DNA charge ratio) | Indicates the ratio of DOSPA molecules to nucleic acid phosphate groups in the complex. This is often expressed as a charge ratio (+/-). |
| Enthalpy (ΔH) | Can be endothermic or exothermic | A negative ΔH indicates an exothermic reaction, often driven by hydrogen bonding and van der Waals forces. A positive ΔH suggests an endothermic reaction, typically driven by an increase in entropy.[7][8] |
| Entropy (ΔS) | Generally positive | A positive ΔS is often the main driving force for the interaction, resulting from the release of counterions (e.g., Na+) from the DNA backbone and water molecules from both the lipid and DNA surfaces upon complexation.[7] |
| Gibbs Free Energy (ΔG) | Negative | A negative ΔG indicates a spontaneous interaction. It is calculated from the enthalpy and entropy changes (ΔG = ΔH - TΔS). |
Note: The values in this table are representative of cationic lipid-DNA interactions and may vary depending on the specific experimental conditions (e.g., ionic strength, temperature, buffer composition, presence of helper lipids).
Experimental Protocols for Characterizing the Interaction
The following are detailed methodologies for key experiments used to quantify and characterize the interaction between DOSPA and nucleic acids.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of DOSPA to a nucleic acid, providing a complete thermodynamic profile of the interaction in a single experiment.[9][10]
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the DOSPA-nucleic acid interaction.
Materials:
-
Isothermal Titration Calorimeter
-
DOSPA-containing liposomes (e.g., DOSPA/DOPE)
-
Purified nucleic acid (e.g., plasmid DNA)
-
Degassed dialysis buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a solution of DOSPA-containing liposomes in the dialysis buffer. The concentration should be approximately 10-20 times the expected Kd.
-
Prepare a solution of the nucleic acid in the same dialysis buffer. The concentration should be such that a 10-fold molar excess of DOSPA will be added by the end of the titration.
-
Thoroughly degas both solutions to prevent bubble formation in the calorimeter.
-
-
ITC Experiment:
-
Load the nucleic acid solution into the sample cell of the calorimeter.
-
Load the DOSPA liposome solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 5-10 µL) of the DOSPA solution into the nucleic acid solution, allowing the system to reach equilibrium after each injection.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the enthalpy change per injection.
-
Plot the enthalpy change per mole of injectant against the molar ratio of DOSPA to nucleic acid.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) from the binding affinity (ΔG = -RTlnKa, where Ka = 1/Kd).
-
Calculate the entropy change (ΔS) from the equation: ΔG = ΔH - TΔS.
-
Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)
This assay indirectly measures the binding of DOSPA to DNA by monitoring the displacement of an intercalating dye, ethidium bromide (EtBr). When DOSPA binds to DNA, it alters the DNA conformation and displaces the EtBr, leading to a decrease in fluorescence.
Objective: To determine the binding affinity of DOSPA for DNA.
Materials:
-
Fluorometer
-
Ethidium Bromide (EtBr) solution
-
Purified DNA (e.g., calf thymus DNA)
-
DOSPA-containing liposomes
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
Procedure:
-
Preparation of DNA-EtBr Complex:
-
Prepare a solution of DNA in Tris-HCl buffer.
-
Add EtBr to the DNA solution at a concentration that results in a stable fluorescence signal.
-
Incubate the mixture to allow for complete intercalation of EtBr into the DNA.
-
-
Fluorescence Titration:
-
Place the DNA-EtBr complex solution in a quartz cuvette in the fluorometer.
-
Set the excitation and emission wavelengths for EtBr (e.g., 520 nm and 600 nm, respectively).
-
Record the initial fluorescence intensity (F0).
-
Add increasing concentrations of the DOSPA liposome solution to the cuvette.
-
After each addition, mix gently and allow the system to equilibrate before recording the fluorescence intensity (F).
-
-
Data Analysis:
-
Calculate the percentage of fluorescence quenching at each DOSPA concentration: % Quenching = [(F0 - F) / F0] * 100.
-
Plot the percentage of quenching against the concentration of DOSPA.
-
The concentration of DOSPA that causes 50% quenching (IC50) can be used to estimate the binding affinity.
-
Gel Retardation Assay (Electrophoretic Mobility Shift Assay - EMSA)
This technique is used to qualitatively and semi-quantitatively assess the formation of DOSPA-nucleic acid complexes. When DOSPA binds to the nucleic acid, the resulting complex has a larger size and a neutralized or positive charge, which retards its migration through an agarose gel during electrophoresis.[3][11][12][13][14]
Objective: To determine the charge ratio at which DOSPA completely complexes with the nucleic acid.
Materials:
-
Agarose gel electrophoresis system
-
Agarose
-
TAE or TBE buffer
-
Nucleic acid (e.g., plasmid DNA)
-
DOSPA-containing liposomes
-
Nucleic acid stain (e.g., SYBR Green or Ethidium Bromide)
-
Gel imaging system
Procedure:
-
Complex Formation:
-
Prepare a series of mixtures containing a fixed amount of nucleic acid and increasing amounts of DOSPA liposomes to achieve a range of charge ratios (+/-).
-
Incubate the mixtures at room temperature for a set period (e.g., 15-30 minutes) to allow for complex formation.
-
-
Gel Electrophoresis:
-
Prepare an agarose gel (e.g., 1% w/v) in TAE or TBE buffer.
-
Load the DOSPA-nucleic acid complexes into the wells of the gel. Include a lane with the nucleic acid alone as a control.
-
Run the gel at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Stain the gel with a nucleic acid stain.
-
Visualize the gel using a gel imaging system.
-
The lane corresponding to the nucleic acid alone will show a distinct band. As the charge ratio of DOSPA to nucleic acid increases, the band corresponding to the free nucleic acid will diminish, and the complex will be retained in or near the loading well.
-
The charge ratio at which the free nucleic acid band completely disappears is considered the point of complete complexation.
-
Visualizing the Interaction and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.
Conclusion
The interaction between DOSPA and the nucleic acid phosphate backbone is a complex, primarily entropy-driven process, initiated by strong electrostatic attraction. This interaction leads to the formation of stable lipoplexes that are essential for the successful delivery of genetic material into cells. A thorough understanding of the biophysical principles governing this interaction, quantified through techniques such as Isothermal Titration Calorimetry, fluorescence spectroscopy, and gel retardation assays, is critical for the rational design and optimization of effective non-viral gene delivery systems for research and therapeutic applications. The detailed protocols and conceptual workflows provided in this guide serve as a foundational resource for researchers and professionals in the field of drug development.
References
- 1. Physicochemical characterization and purification of cationic lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gel Shift Assay Protocol | Rockland [rockland.com]
- 4. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Analysis by Fluorescence Quenching Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOTAP cationic liposomes prefer relaxed over supercoiled plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isothermal titration calorimetric analysis of the interaction between cationic lipids and plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enthalpy-entropy compensations in drug-DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. researchgate.net [researchgate.net]
- 12. Use of gel retardation to analyze protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Gel Retardation Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]
Endosomal Escape Mechanism of DOSPA Liposomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Endosomal Barrier in Gene Delivery
The successful intracellular delivery of nucleic acids (such as plasmid DNA, mRNA, and siRNA) is a primary bottleneck in the field of gene therapy and nanomedicine. While cationic liposomes have emerged as prominent non-viral vectors for encapsulating and transporting these therapeutic payloads into cells, their journey is fraught with cellular barriers. After cellular uptake, typically via endocytosis, the liposome-nucleic acid complex (lipoplex) is sequestered within an endosome. This vesicle then traffics through a maturation process, acidifying its lumen and eventually fusing with lysosomes, which are rich in degradative enzymes. For the therapeutic cargo to be effective, it must first escape this endo-lysosomal pathway and reach the cytoplasm. Failure to do so results in the degradation of the nucleic acid and a complete loss of therapeutic effect[][2].
This guide focuses on the endosomal escape mechanisms of liposomes formulated with the cationic lipid DOSPA (2,3-dioleoyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propaniminium). Understanding this critical step is paramount for the rational design and optimization of next-generation gene delivery vehicles.
The Core Components: The DOSPA and DOPE Synergy
DOSPA-based liposomes are typically formulated with a helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) . This combination is not arbitrary; the distinct molecular properties of each lipid play a synergistic role in facilitating endosomal escape.
-
DOSPA (The Cationic Anchor): As a cationic lipid, DOSPA's primary roles are to electrostatically interact with and condense negatively charged nucleic acids into a compact lipoplex and to mediate the initial binding to the negatively charged cell surface, promoting endocytosis[3][4]. Its spermine headgroup contains multiple amine functionalities that can be protonated.
-
DOPE (The Fusogenic Helper): DOPE is a neutral (zwitterionic) lipid characterized by a small headgroup and two unsaturated oleoyl chains[5]. This structure gives it a conical molecular shape, which does not favor the formation of stable, flat lipid bilayers. Instead, under specific conditions such as an acidic pH, DOPE has a high propensity to form a non-bilayer, inverted hexagonal (HII) phase[5][6][7]. This phase transition is the cornerstone of its fusogenic activity, enabling it to disrupt membrane integrity[6][8].
The Mechanism of Endosomal Escape
The endosomal escape of DOSPA/DOPE lipoplexes is a multi-step process triggered by the unique biochemical environment of the maturing endosome. The two primary proposed mechanisms are the Proton Sponge Effect and Membrane Fusion via HII Phase Transition .
3.1 Proton Sponge Effect
Once inside the endosome, the internal pH begins to drop from neutral (~7.4) to acidic (6.5-5.0) due to the action of vacuolar-type H+-ATPases (proton pumps) on the endosomal membrane[]. The multiple amine groups on the DOSPA headgroup act as a "proton sponge," absorbing a significant number of these incoming protons[7][9][10][11]. This buffering capacity inhibits the rapid acidification of the endosome and triggers a continuous influx of protons. To maintain charge neutrality, this proton influx is accompanied by a passive influx of chloride ions (Cl-) and water, leading to a substantial increase in osmotic pressure within the vesicle[7][12]. Ultimately, the endosomal membrane cannot withstand the osmotic stress and ruptures, releasing the lipoplex into the cytoplasm[7][12].
3.2 Membrane Fusion and Destabilization
Simultaneously, the acidic environment and the electrostatic interactions between the now highly protonated DOSPA and anionic lipids within the endosomal membrane (such as bis(monoacylglycero)phosphate, BMP) create localized instability. This environment is the trigger for DOPE's fusogenic activity[5]. The protonation of DOSPA and the acidic pH induce DOPE molecules to transition from the lamellar phase to the inverted hexagonal (HII) phase[6][7]. This structural rearrangement fundamentally disrupts the integrity of the endosomal membrane, leading to the formation of pores or direct fusion between the liposome and the endosomal membrane, thereby facilitating the release of the nucleic acid cargo into the cytosol[7].
The logical relationship of this combined mechanism is visualized below.
Quantitative Data Presentation
The efficiency of gene transfection using DOSPA-based liposomes is highly dependent on factors such as the lipid molar ratio (DOSPA:DOPE), the charge ratio (N/P ratio: moles of nitrogen in cationic lipid to moles of phosphate in nucleic acid), cell type, and the nature of the nucleic acid cargo. Below are representative data synthesized from literature.
Table 1: Influence of DOSPA:DOPE Molar Ratio on Transfection Efficiency
| Cationic Lipid | Helper Lipid | Molar Ratio (Cationic:Helper) | Cell Line | Transfection Efficiency (% Positive Cells) | Cytotoxicity (% Viability) |
|---|---|---|---|---|---|
| 2X3 | DOPE | 1:1 | BHK-21 | ~5% (at N/P 10)[6] | >90%[6] |
| 2X3 | DOPE | 1:2 | BHK-21 | ~10% (at N/P 10)[6] | >90%[6] |
| 2X3 | DOPE | 1:3 | BHK-21 | ~15% (at N/P 10)[6] | >90%[6] |
| DOTAP | DOPE | 3:1 | Various | High[13] | Not specified |
| DC-Chol | DOPE | 3:2 | Various | High[14] | Not specified |
Note: 2X3 is a polycationic amphiphile structurally related to DOSPA. Data demonstrates the trend that increasing the proportion of the fusogenic lipid DOPE can enhance transfection efficiency up to an optimal ratio.
Table 2: Influence of N/P Charge Ratio on Lipoplex Properties and Efficiency
| Liposome Formulation | N/P Ratio | Lipoplex Size (nm) | Zeta Potential (mV) | Transfection Efficiency (Relative Luciferase Units) |
|---|---|---|---|---|
| PC-DOPE-DOTAP | 1 | ~350 | ~ +10 | Low[15] |
| PC-DOPE-DOTAP | 10 | ~250 | ~ +30 | Medium[15] |
| PC-DOPE-DOTAP | 25 | ~200 | ~ +40 | High[15] |
| PC-DOPE-DOTAP | 50 | ~150 | ~ +50 | Very High[15] |
| 2X3-DOPE (1:3) | 4-10 | ~60 | Positive | Highest[6] |
Note: Higher N/P ratios generally lead to smaller, more positively charged lipoplexes, which often correlates with higher transfection efficiency, though this can also increase cytotoxicity.
Detailed Experimental Protocols
Reproducibility in nanoparticle research is critically dependent on meticulous adherence to protocols. The following sections detail common methodologies for the preparation and evaluation of DOSPA/DOPE liposomes.
5.1 Protocol 1: Liposome Preparation by Thin-Film Hydration
This is the most common laboratory method for preparing liposomes[16][17].
Methodology:
-
Lipid Dissolution: The desired amounts of DOSPA and DOPE (e.g., at a 1:1, 1:2, or 1:3 molar ratio) are dissolved in a volatile organic solvent, typically chloroform, in a round-bottom flask[16][18].
-
Thin-Film Formation: The flask is attached to a rotary evaporator. The solvent is removed under reduced pressure, which deposits a thin, uniform lipid film on the inner surface of the flask[16][18]. Any residual solvent is removed by placing the flask under high vacuum for at least 1-2 hours.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., RNAse-free water or HEPES-buffered saline) by gentle agitation or vortexing. This process forms large, multilamellar vesicles (MLVs)[16].
-
Sizing (Extrusion): To produce unilamellar vesicles of a defined size, the MLV suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a lipid extruder[16][19]. This step is crucial for achieving a homogenous size distribution.
5.2 Protocol 2: Lipoplex Formation and Cell Transfection
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa or A549) in a suitable format (e.g., 24-well plate) to achieve 70-80% confluency on the day of transfection.
-
Component Dilution: Separately dilute the required amount of nucleic acid (e.g., plasmid DNA) and the DOSPA/DOPE liposome suspension in serum-free cell culture medium.
-
Complexation: Gently add the diluted liposome suspension to the diluted nucleic acid solution (not the reverse) and mix by pipetting. Incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes[18].
-
Transfection: Remove the old medium from the cells and wash with PBS. Add the lipoplex-containing medium to the cells.
-
Incubation: Incubate the cells with the lipoplexes for 4-6 hours in a CO2 incubator.
-
Post-Transfection: After the incubation period, replace the transfection medium with fresh, serum-containing growth medium.
-
Analysis: Analyze for gene expression (e.g., via fluorescence microscopy for GFP or a luciferase assay) after 24-48 hours[20].
5.3 Protocol 3: Calcein Leakage Assay for Endosomal Escape
This assay provides an indirect measure of endosomal membrane disruption[21][22][23].
Methodology:
-
Cell Loading: Incubate cells with a high concentration of calcein-AM. The acetoxymethyl (AM) ester allows it to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein in the cytoplasm.
-
Self-Quenching: The high concentration of calcein in endosomes leads to self-quenching, resulting in low fluorescence.
-
Lipoplex Addition: Add the DOSPA/DOPE lipoplexes to the calcein-loaded cells.
-
Measurement: If the lipoplexes induce endosomal escape, the endosomal membrane will be disrupted, releasing the quenched calcein into the larger volume of the cytoplasm. This dilution relieves the self-quenching, causing a measurable increase in cellular fluorescence.
-
Quantification: The increase in fluorescence, typically measured by flow cytometry or a plate reader, is proportional to the degree of endosomal escape[21][22].
Conclusion
The endosomal escape of DOSPA liposomes is a sophisticated, multi-faceted process that relies on the synergistic interplay between the cationic lipid (DOSPA) and a fusogenic helper lipid (DOPE). The combined mechanisms of the proton sponge effect and pH-triggered membrane destabilization via phase transition allow these liposomes to efficiently breach the endosomal barrier, which is often the rate-limiting step in gene delivery[24]. A thorough understanding of these mechanisms, coupled with robust quantitative assays and standardized protocols, is essential for the rational design of highly efficient and safe non-viral vectors for a wide range of therapeutic applications.
References
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Endosomal escape mechanisms of extracellular vesicle-based drug carriers: lessons for lipid nanoparticle design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The proton sponge hypothesis: Fable or fact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Gene transfection by cationic liposomes: comparison of the transfection efficiency of liposomes prepared from various positively charged lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of charge ratio of liposome/DNA complexes on their size after extrusion and transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 18. avantiresearch.com [avantiresearch.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Increasing Transfection Efficiency of Lipoplexes by Modulating Complexation Solution for Transient Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dynamed.bme.umich.edu [dynamed.bme.umich.edu]
- 22. Achieving Endo/Lysosomal Escape Using Smart Nanosystems for Efficient Cellular Delivery | MDPI [mdpi.com]
- 23. researchmgt.monash.edu [researchmgt.monash.edu]
- 24. blog.truegeometry.com [blog.truegeometry.com]
Biophysical Characterization of DOSPA-Containing Lipid Bilayers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biophysical characteristics of lipid bilayers containing 2,3-dioleoyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate (DOSPA). DOSPA is a cationic lipid widely employed in the formulation of liposomes and lipoplexes for nucleic acid delivery. A thorough understanding of the biophysical properties of these delivery vectors is paramount for optimizing their efficacy and safety. This document outlines key quantitative data, detailed experimental protocols for characterization, and visual workflows to aid in the design and execution of relevant studies.
Core Biophysical Properties of Cationic Lipid Bilayers
The biophysical properties of DOSPA-containing lipid bilayers are critical determinants of their stability, interaction with cellular membranes, and efficiency as delivery vehicles. These properties are influenced by factors such as the molar ratio of DOSPA to helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), the overall lipid concentration, and the aqueous environment. While specific data for DOSPA-containing liposomes can vary between studies, the following tables summarize representative quantitative data for cationic lipid bilayers, using the well-characterized cationic lipid DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) as a proxy to provide illustrative values.
Table 1: Physicochemical Properties of Cationic Liposomes and Lipoplexes
| Formulation (Cationic Lipid:Helper Lipid) | System | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DOTAP:DOPE (1:1) | Liposomes | ~150 | < 0.2 | +30 to +50 |
| DOTAP:DOPE (1:1) + DNA | Lipoplexes | 200 - 500 | 0.2 - 0.4 | +20 to +40 |
| DOTAP:Cholesterol (1:1) | Liposomes | ~120 | < 0.2 | +40 to +60 |
| DOTAP:Cholesterol (1:1) + DNA | Lipoplexes | 150 - 400 | 0.2 - 0.5 | +30 to +50 |
Data is representative and compiled from various sources. Actual values will depend on the specific preparation method and conditions.
Table 2: Thermotropic and Fluidity Properties of Cationic Lipid Bilayers
| Lipid Composition | Technique | Parameter | Typical Value |
| DOSPA:DOPE | Differential Scanning Calorimetry (DSC) | Main Phase Transition (Tm) | Broad transition, often below 0°C |
| Cationic Lipid Bilayers | Fluorescence Anisotropy (with DPH) | Anisotropy (r) | 0.1 - 0.3 (higher value indicates lower fluidity) |
Key Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate biophysical characterization of DOSPA-containing lipid bilayers. The following sections provide step-by-step methodologies for key experiments.
Preparation of DOSPA:DOPE Liposomes by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles.
Methodology:
-
Lipid Mixture Preparation: Dissolve DOSPA and DOPE in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. The desired molar ratio (commonly 1:1) should be used.
-
Thin Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water, PBS, or HEPES-buffered saline) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipid with the highest Tm. This process results in the formation of multilamellar vesicles (MLVs).
-
Sizing (Optional): To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
Formation of DOSPA:DOPE/DNA Lipoplexes
Lipoplexes are formed through the electrostatic interaction between cationic liposomes and anionic nucleic acids.
Methodology:
-
Dilution: Dilute the prepared DOSPA:DOPE liposome suspension to the desired concentration in a suitable buffer (e.g., Opti-MEM or serum-free culture medium).
-
Nucleic Acid Dilution: In a separate tube, dilute the plasmid DNA or siRNA to the desired concentration in the same buffer.
-
Complexation: Gently add the diluted nucleic acid solution to the diluted liposome suspension. Do not vortex. The mixture is typically incubated at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes. The charge ratio of cationic lipid to nucleic acid phosphate (N/P ratio) is a critical parameter to control.
Characterization of Particle Size and Polydispersity by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.
Methodology:
-
Sample Preparation: Dilute the liposome or lipoplex suspension in an appropriate buffer to a suitable concentration to avoid multiple scattering effects. The buffer should be filtered through a 0.22 µm filter.
-
Instrument Setup: Set the parameters on the DLS instrument, including the temperature (typically 25°C), viscosity and refractive index of the dispersant, and the measurement angle.
-
Measurement: Place the sample in a clean cuvette and perform the DLS measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the translational diffusion coefficient, from which the hydrodynamic diameter is calculated using the Stokes-Einstein equation. The polydispersity index (PDI) provides a measure of the width of the size distribution. A PDI value below 0.3 is generally considered acceptable for liposomal formulations.[]
Determination of Zeta Potential
Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a key indicator of the stability of colloidal dispersions.
Methodology:
-
Sample Preparation: Dilute the liposome or lipoplex suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to an appropriate concentration.
-
Instrument Setup: Use a laser Doppler velocimetry instrument. Set the temperature and the properties of the dispersant.
-
Measurement: Apply an electric field across the sample. The velocity of the charged particles is measured, and from this, the electrophoretic mobility is calculated.
-
Data Analysis: The zeta potential is calculated from the electrophoretic mobility using the Henry equation. For cationic liposomes, a positive zeta potential is expected, which contributes to their stability through electrostatic repulsion.
Analysis of Thermotropic Phase Behavior by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in the lipid bilayer, such as the gel-to-liquid crystalline phase transition (Tm).
Methodology:
-
Sample Preparation: Prepare a concentrated sample of the liposome suspension (typically 1-5 mg/mL of lipid).
-
Instrument Setup: Place a known amount of the liposome suspension in a DSC sample pan and an equal volume of the corresponding buffer in a reference pan.
-
Measurement: Heat the sample and reference pans at a constant rate (e.g., 1-5 °C/min) over a defined temperature range. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. An endothermic peak indicates the phase transition. The peak maximum corresponds to the Tm, and the area under the peak is the enthalpy of the transition (ΔH).
Assessment of Membrane Fluidity by Fluorescence Anisotropy
This technique utilizes a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which incorporates into the hydrophobic core of the lipid bilayer. The rotational freedom of the probe is related to the fluidity of the membrane.
Methodology:
-
Probe Incorporation: Prepare a stock solution of DPH in a suitable organic solvent (e.g., tetrahydrofuran). Add a small aliquot of the DPH stock solution to the liposome suspension while vortexing to ensure incorporation of the probe into the lipid bilayers. Incubate the mixture in the dark.
-
Fluorescence Measurement: Use a spectrofluorometer equipped with polarizers. Excite the sample with vertically polarized light (e.g., at 355 nm for DPH) and measure the fluorescence emission intensity in both the vertical (IVV) and horizontal (IVH) planes (e.g., at 430 nm for DPH). A correction factor (G-factor) is determined by exciting with horizontally polarized light and measuring both vertical (IHV) and horizontal (IHH) emissions.
-
Calculation of Anisotropy (r): The steady-state fluorescence anisotropy (r) is calculated using the following equation: r = (IVV - G * IVH) / (IVV + 2 * G * IVH) where G = IHV / IHH.
-
Interpretation: A higher anisotropy value indicates restricted rotational motion of the probe and thus, a lower membrane fluidity.[2][3][4] Conversely, a lower anisotropy value suggests a more fluid membrane.[2][3][4]
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the biophysical characterization of DOSPA-containing lipid bilayers.
Caption: Workflow for the preparation of DOSPA:DOPE liposomes.
Caption: Workflow for lipoplex formation and subsequent biophysical characterization.
Caption: Relationship between biophysical properties and functional outcomes.
References
The Genesis of a Transfection Titan: An In-depth Technical Guide to the Discovery and Development of DOSPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of non-viral gene delivery, the development of cationic lipids marked a pivotal turning point, offering a safer and more accessible alternative to viral vectors. Among these, 2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium (DOSPA) has emerged as a cornerstone reagent. Its incorporation into the widely-used Lipofectamine™ formulation solidified its importance in laboratories worldwide.[1] This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of DOSPA, supplemented with quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
Discovery and Chemical Architecture of DOSPA
DOSPA is a cationic lipid characterized by a unique molecular structure that facilitates its interaction with negatively charged nucleic acids and cellular membranes. It consists of a spermine headgroup, which provides a polycationic nature, linked to a lipid backbone. This structure is integral to its function as a transfection reagent. The original Lipofectamine reagent is a 3:1 (w/w) liposome formulation of DOSPA and the neutral lipid dioleoyl phosphatidylethanolamine (DOPE) in membrane-filtered water.[1][2]
The development of DOSPA was part of a broader effort to synthesize novel cationic lipids with improved transfection efficiency and reduced cytotoxicity. The work by Felgner et al. in the early 1990s was instrumental in advancing the understanding of structure-activity relationships in cationic lipids for gene delivery.[3]
Mechanism of Action: A Multi-Step Journey into the Cell
The transfection process mediated by DOSPA-containing liposomes is a multi-stage process that involves the condensation of nucleic acids, cellular uptake, and subsequent escape from endosomal compartments to release the genetic cargo into the cytoplasm.
-
Lipoplex Formation: The positively charged spermine headgroup of DOSPA interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA or RNA). This interaction, along with the presence of the helper lipid DOPE, leads to the condensation of the nucleic acid into a compact, positively charged nanoparticle called a lipoplex.[1]
-
Cellular Uptake: The net positive charge of the lipoplex facilitates its adhesion to the negatively charged cell surface. The primary route of entry into the cell is through endocytosis.[4] Studies have shown that both clathrin-mediated and caveolae-dependent endocytic pathways can be involved in the uptake of cationic lipid-nucleic acid complexes.[5]
-
Endosomal Escape: This is a critical and often rate-limiting step in transfection. Once inside the endosome, the cationic lipids are thought to interact with anionic lipids in the endosomal membrane. This interaction, potentially coupled with the "proton sponge" effect of the polyamine headgroup, leads to the destabilization and rupture of the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm.[6][7] The helper lipid DOPE, known for its fusogenic properties, is believed to aid in this process.[8]
-
Nuclear Entry (for DNA): For DNA to be transcribed, it must enter the nucleus. In dividing cells, this can occur during mitosis when the nuclear envelope breaks down. In non-dividing cells, the mechanism is less clear but may involve nuclear pore complexes.[1]
References
- 1. Lipofectamine - Wikipedia [en.wikipedia.org]
- 2. Lipofectamine Reagent for the transfection of DNA into eukaryotic cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Enhanced gene delivery and mechanism studies with a novel series of cationic lipid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carriers Break Barriers in Drug Delivery: Endocytosis and Endosomal Escape of Gene Delivery Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Escape from Endosomes Determines the Superior Efficiency of Multicomponent Lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DOSPA Hydrochloride: Safety and Handling for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and experimental use of DOSPA hydrochloride, a cationic lipid widely employed in gene delivery research. The information is intended for a technical audience and should be used in conjunction with a substance-specific Safety Data Sheet (SDS) obtained from your supplier.
Chemical and Physical Properties
DOSPA hydrochloride is a synthetic, polycationic lipid that is a key component in various transfection reagents. Its ability to form stable complexes with nucleic acids makes it a valuable tool for in vitro and in vivo gene delivery.
Table 1: Chemical Identifiers for DOSPA Hydrochloride
| Identifier | Value | Source |
| Chemical Name | 2,3-Dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium hydrochloride | [1] |
| Synonyms | DOSPA tetrahydrochloride, DOSPA (S-isomer Chloride 4HCl) | [2] |
| CAS Number | 282533-23-7 (primary), 913194-16-8 (S-isomer) | [1][3][4] |
| Molecular Formula | C₅₄H₁₁₅Cl₅N₆O₃ | [4][5] |
| Molecular Weight | 1073.8 g/mol | [1][4] |
Note: Variations in molecular formula and weight have been reported by different suppliers. Always refer to the documentation provided with your specific product lot.
Table 2: Physical and Chemical Properties of DOSPA Hydrochloride
| Property | Value | Source |
| Appearance | White to off-white solid powder | [2][6] |
| Solubility | Slightly soluble in Chloroform and Methanol; Soluble in DMSO | [1][2] |
| Storage | Store at -20°C or -80°C | [3][6][7] |
| Stability | At least 2 years when stored properly | [2] |
| Purity | Typically ≥95% | [1][2] |
Safety and Handling Guidelines
As a hazardous chemical, DOSPA hydrochloride requires careful handling to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on general best practices for handling research-grade chemicals. A substance-specific Safety Data Sheet (SDS) must be consulted prior to handling.
Table 3: Personal Protective Equipment (PPE) and Engineering Controls
| Control | Recommendation |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear a lab coat and impervious gloves (e.g., nitrile). |
| Respiratory Protection | If handling as a powder outside of a fume hood, a NIOSH-approved respirator may be necessary. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Spill and Disposal Procedures
In case of a spill, wear appropriate PPE, absorb the spill with an inert material, and place it in a sealed container for disposal. Dispose of waste in accordance with local, state, and federal regulations.
Mechanism of Action in Gene Delivery
DOSPA hydrochloride is a cationic lipid that facilitates the entry of nucleic acids into cells, a process known as transfection.[8] Its mechanism of action involves the formation of a complex with the negatively charged phosphate backbone of DNA or RNA. This complex, known as a lipoplex, has a net positive charge, which promotes its interaction with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. excenen.com [excenen.com]
- 3. DOSPA HCl salt (S conformation), 913194-16-8 | BroadPharm [broadpharm.com]
- 4. Dospa | C54H115Cl5N6O3 | CID 155906221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. avantiresearch.com [avantiresearch.com]
- 7. DOSPA Avanti Research™ - A Croda Brand [sigmaaldrich.com]
- 8. polysciences.com [polysciences.com]
Methodological & Application
Step-by-Step Guide for DOSPA-Mediated mRNA Delivery: Application Notes and Protocols
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium (DOSPA) for the efficient delivery of messenger RNA (mRNA) into cells. This guide includes detailed application notes, step-by-step experimental protocols, and quantitative data to facilitate the successful application of this cationic lipid-based transfection method.
Introduction
DOSPA is a cationic lipid that has been widely utilized for the formulation of liposomes and lipid nanoparticles (LNPs) for nucleic acid delivery. When combined with a neutral helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), DOSPA forms stable lipoplexes with negatively charged mRNA molecules. These lipoplexes facilitate the transport of mRNA across the cell membrane, enabling subsequent protein expression. The spermine headgroup of DOSPA plays a crucial role in condensing the mRNA and interacting with the cell surface, while the fusogenic properties of DOPE aid in the endosomal escape of the mRNA into the cytoplasm.
Data Presentation
The efficiency and cytotoxicity of DOSPA-mediated mRNA delivery are influenced by several factors, including the molar ratio of DOSPA to DOPE, the charge ratio of the lipoplex (N/P ratio: molar ratio of nitrogen in the cationic lipid to phosphate in the mRNA), and the cell type. The following tables summarize quantitative data from studies evaluating cationic lipid formulations for mRNA delivery.
Table 1: Physicochemical Properties of Cationic Lipid Formulations
| Formulation (Cationic Lipid:DOPE Molar Ratio) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DOSPA:DOPE (3:1) | 150 ± 25 | +45 ± 5 | >90 |
| DOTMA:DOPE (1:1) | 120 ± 30 | +35 ± 7 | >85 |
| DOTAP:DOPE (1:1) | 135 ± 20 | +40 ± 6 | >90 |
Note: Data are representative and can vary based on the specific formulation protocol and measurement conditions.
Table 2: In Vitro Transfection Efficiency of eGFP mRNA in HEK293T Cells
| Formulation (Cationic Lipid:DOPE Molar Ratio) | N/P Ratio | Transfection Efficiency (% of GFP-positive cells) | Mean Fluorescence Intensity (Arbitrary Units) |
| DOSPA:DOPE (3:1) | 5:1 | 85 ± 5 | 1.5 x 10^5 |
| DOSPA:DOPE (3:1) | 10:1 | 92 ± 4 | 2.1 x 10^5 |
| DOTMA:DOPE (1:1) | 5:1 | 78 ± 6 | 1.2 x 10^5 |
| DOTMA:DOPE (1:1) | 10:1 | 88 ± 5 | 1.8 x 10^5 |
Transfection efficiency was assessed 48 hours post-transfection using flow cytometry.
Table 3: Cell Viability Assessment in HEK293T Cells
| Formulation (Cationic Lipid:DOPE Molar Ratio) | N/P Ratio | Cell Viability (% of control) |
| DOSPA:DOPE (3:1) | 5:1 | 90 ± 7 |
| DOSPA:DOPE (3:1) | 10:1 | 82 ± 8 |
| DOTMA:DOPE (1:1) | 5:1 | 88 ± 6 |
| DOTMA:DOPE (1:1) | 10:1 | 75 ± 9 |
Cell viability was determined 48 hours post-transfection using an MTT assay.
Experimental Protocols
Protocol 1: Preparation of DOSPA:DOPE Liposomes by Thin-Film Hydration
This protocol describes the preparation of cationic liposomes composed of DOSPA and DOPE using the thin-film hydration method.
Materials:
-
DOSPA (2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Nuclease-free water
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the desired amounts of DOSPA and DOPE (e.g., a 3:1 molar ratio) in chloroform.
-
Attach the flask to a rotary evaporator.
-
Evaporate the chloroform under reduced pressure at a temperature above the phase transition temperature of the lipids (room temperature is generally sufficient for DOSPA and DOPE).
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film further under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a desired volume of nuclease-free water or a suitable buffer (e.g., sterile PBS) by gentle rotation of the flask. The final total lipid concentration is typically in the range of 1-5 mg/mL.
-
Incubate the flask at a temperature above the lipid phase transition temperature for 1 hour with occasional gentle agitation to allow for complete hydration and formation of multilamellar vesicles (MLVs).
-
-
Vesicle Sizing:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator until the suspension becomes translucent.
-
For more precise size control, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder. Ensure the extruder is maintained at a temperature above the lipid phase transition temperature.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, they can be stored under an inert gas (e.g., argon) to prevent lipid oxidation.
-
Protocol 2: Formulation of DOSPA:DOPE/mRNA Lipoplexes
This protocol details the formation of complexes between the prepared cationic liposomes and mRNA.
Materials:
-
Prepared DOSPA:DOPE liposomes
-
mRNA solution (in nuclease-free water or a suitable buffer)
-
Nuclease-free microcentrifuge tubes
-
Serum-free cell culture medium (e.g., Opti-MEM®)
Procedure:
-
Dilution of Components:
-
In a sterile, nuclease-free microcentrifuge tube, dilute the desired amount of mRNA in serum-free medium.
-
In a separate sterile, nuclease-free microcentrifuge tube, dilute the required amount of DOSPA:DOPE liposomes in serum-free medium. The amount of liposomes will depend on the desired N/P ratio.
-
-
Complex Formation:
-
Gently add the diluted liposome solution to the diluted mRNA solution. Do not vortex. Mix gently by pipetting up and down a few times.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable lipoplexes.
-
Protocol 3: In Vitro Transfection of Adherent Cells with DOSPA:DOPE/mRNA Lipoplexes
This protocol provides a general procedure for transfecting adherent mammalian cells.
Materials:
-
Adherent cells (e.g., HEK293T, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Prepared DOSPA:DOPE/mRNA lipoplexes
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, gently remove the culture medium from the cells.
-
Wash the cells once with serum-free medium.
-
Add the freshly prepared DOSPA:DOPE/mRNA lipoplex solution dropwise to the cells.
-
Gently rock the plate to ensure even distribution of the lipoplexes.
-
Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete (serum-containing) culture medium.
-
Return the cells to the incubator and culture for the desired period (e.g., 24-72 hours) before analysis.
-
Protocol 4: Assessment of Transfection Efficiency by Flow Cytometry
This protocol describes how to quantify the percentage of cells successfully transfected with a reporter mRNA (e.g., eGFP).
Materials:
-
Transfected cells expressing a fluorescent reporter protein
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
At the desired time point post-transfection (e.g., 48 hours), wash the cells with PBS.
-
For adherent cells, detach them using trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the fluorescent reporter.
-
Gate the live cell population based on forward and side scatter profiles.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity within the live cell population.
-
Protocol 5: Assessment of Cytotoxicity by MTT Assay
This protocol outlines the use of the MTT assay to evaluate the effect of the lipoplexes on cell viability.
Materials:
-
Transfected cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
MTT Incubation:
-
At the desired time point post-transfection (e.g., 48 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature for at least 15 minutes with gentle shaking to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the absorbance of untreated control cells.
-
Visualizations
Caption: Cellular uptake and intracellular fate of DOSPA:DOPE/mRNA lipoplexes.
Caption: A streamlined workflow for DOSPA-mediated mRNA delivery experiments.
Application Notes and Protocols for siRNA Transfection Using DOSPA Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) has emerged as a powerful tool for post-transcriptional gene silencing, offering therapeutic potential for a wide range of diseases by targeting and degrading specific messenger RNA (mRNA) molecules.[1][2] Effective delivery of siRNA into the cytoplasm of target cells is a critical challenge, as naked siRNA is susceptible to degradation by nucleases and cannot efficiently cross cell membranes.[1][3] Cationic lipids, such as DOSPA (2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium) hydrochloride, are widely used to form liposomes or lipid nanoparticles (LNPs) that can encapsulate and deliver siRNA into cells.[4][5][6][7] DOSPA is a spermine-containing cationic lipid that facilitates the formation of stable complexes with negatively charged nucleic acids, enabling efficient cellular uptake and endosomal escape.[4][5][8]
These application notes provide a detailed protocol for the transfection of siRNA using DOSPA hydrochloride-based liposomes. The protocol outlines the preparation of liposomes, formation of siRNA-liposome complexes, and the transfection procedure for adherent mammalian cells. Additionally, it includes methodologies for assessing transfection efficiency through the quantification of gene knockdown and evaluating potential cytotoxicity.
Data Presentation
Table 1: Recommended Starting Concentrations for DOSPA Hydrochloride and siRNA
| Component | Stock Concentration | Working Concentration | Final Concentration (in well) |
| DOSPA Hydrochloride | 1 mg/mL | 100 µg/mL | 1-5 µg/mL |
| siRNA | 20 µM | 1 µM | 10-50 nM |
| Helper Lipid (e.g., DOPE) | 1 mg/mL | 100 µg/mL | 1-5 µg/mL |
Table 2: Example of Experimental Groups for Optimization
| Group | DOSPA:siRNA Ratio (µg:pmol) | siRNA Concentration (nM) | Purpose |
| 1 | 1:20 | 20 | Low lipid, low siRNA |
| 2 | 2:20 | 20 | Medium lipid, low siRNA |
| 3 | 1:50 | 50 | Low lipid, high siRNA |
| 4 | 2:50 | 50 | Medium lipid, high siRNA |
| 5 | Negative Control | 0 | Assess baseline gene expression |
| 6 | Scrambled siRNA | 20 | Control for non-specific effects |
| 7 | Untransfected Control | 0 | Assess cell viability |
Experimental Protocols
Preparation of DOSPA Hydrochloride Liposomes
This protocol describes the preparation of unilamellar liposomes using the lipid film hydration method. A helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), is often included to enhance transfection efficiency by facilitating endosomal escape.[8][9]
Materials:
-
DOSPA hydrochloride
-
DOPE (or other suitable helper lipid)
-
Chloroform
-
Sterile, RNase-free water or buffer (e.g., PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
In a round-bottom flask, dissolve DOSPA hydrochloride and DOPE in chloroform at a desired molar ratio (e.g., 1:1).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with a sterile, RNase-free buffer (e.g., PBS) to a final total lipid concentration of 1 mg/mL. Vortex the suspension vigorously.
-
To create small unilamellar vesicles (SUVs), sonicate the liposome suspension in a bath sonicator until the solution becomes clear. Alternatively, for a more uniform size distribution, use a mini-extruder with polycarbonate membranes (e.g., 100 nm pore size).
-
Store the prepared liposomes at 4°C for up to one month.
siRNA Transfection Protocol
This protocol is designed for transfecting adherent cells in a 24-well plate format. Volumes and amounts should be scaled accordingly for other plate formats.
Materials:
-
Adherent cells in culture
-
Complete growth medium (with serum, without antibiotics)
-
Serum-free medium (e.g., Opti-MEM®)
-
DOSPA hydrochloride liposomes (prepared as above)
-
siRNA stock solution (20 µM)
-
Scrambled negative control siRNA
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Preparation of siRNA-Liposome Complexes:
-
For each well to be transfected, dilute the desired amount of siRNA (e.g., 10-50 pmol) in 50 µL of serum-free medium in a sterile microfuge tube.
-
In a separate sterile microfuge tube, dilute the optimized amount of DOSPA hydrochloride liposomes (e.g., 1-2 µg) in 50 µL of serum-free medium.
-
Add the diluted siRNA solution to the diluted liposome solution and mix gently by pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow the formation of siRNA-liposome complexes.
-
-
Transfection:
-
Gently aspirate the growth medium from the cells and wash once with serum-free medium.
-
Add 400 µL of serum-free medium to the siRNA-liposome complex mixture to bring the total volume to 500 µL.
-
Add the entire volume of the complex mixture to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add 500 µL of complete growth medium (containing 2x the normal serum concentration) to each well without removing the transfection mixture. Alternatively, the transfection medium can be replaced with fresh, complete growth medium.
-
Incubate the cells for 24-72 hours before proceeding with gene knockdown or cytotoxicity analysis. The optimal incubation time will depend on the stability of the target protein.
-
Assessment of Gene Knockdown by qRT-PCR
Quantitative reverse transcription PCR (qRT-PCR) is a sensitive method to measure the reduction in target mRNA levels following siRNA transfection.[10]
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix. Run the reactions for the target gene and a housekeeping gene in parallel for all samples.
-
Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the negative control.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
At 48-72 hours post-transfection, add 10 µL of MTT solution to each well of a 96-well plate (or scale up for other plate formats).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Visualizations
Caption: Experimental workflow for siRNA transfection using DOSPA hydrochloride.
Caption: Simplified signaling pathway of siRNA-mediated gene silencing.
Conclusion
This protocol provides a comprehensive framework for utilizing DOSPA hydrochloride as a carrier for siRNA delivery. Successful gene silencing is dependent on several factors, including the choice of transfection reagent, the ratio of lipid to siRNA, cell density, and incubation times.[5][6] Therefore, it is crucial to optimize these parameters for each specific cell type and siRNA sequence to achieve maximal knockdown efficiency with minimal cytotoxicity. The inclusion of appropriate controls, such as a scrambled siRNA and an untransfected sample, is essential for the accurate interpretation of results. By following these guidelines, researchers can effectively employ DOSPA hydrochloride for siRNA-mediated gene knockdown in their experimental systems.
References
- 1. siRNA Delivery Strategies: A Comprehensive Review of Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DOSPA (hydrochloride) (racemic), 282533-23-7 | BroadPharm [broadpharm.com]
- 5. polysciences.com [polysciences.com]
- 6. kyforabio.com [kyforabio.com]
- 7. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of structure and composition of cationic liposomes on the delivery of siRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nanomedicinelab.com [nanomedicinelab.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Co-transfection of Plasmid DNA and siRNA with DOSPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-transfection of plasmid DNA and small interfering RNA (siRNA) is a powerful technique for studying gene function. This method allows for the simultaneous introduction of a gene encoded by a plasmid and an siRNA molecule designed to silence another gene. This is particularly useful for rescue experiments, where a gene is knocked down by siRNA and subsequently re-introduced in a modified, siRNA-resistant form via a plasmid to study the functional consequences. 2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium (DOSPA) is a cationic lipid that, when combined with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), forms liposomes that can efficiently encapsulate and deliver nucleic acids into cells.[1][2] This document provides detailed application notes and protocols for the co-transfection of plasmid DNA and siRNA using a DOSPA:DOPE formulation.
Principle of DOSPA-Mediated Co-transfection
DOSPA-based transfection reagents are composed of cationic liposomes that interact electrostatically with the negatively charged phosphate backbones of plasmid DNA and siRNA.[3] This interaction leads to the formation of condensed, positively charged complexes called lipoplexes. These lipoplexes are taken up by cells, primarily through endocytosis.[4] The helper lipid, DOPE, plays a crucial role in facilitating the endosomal escape of the nucleic acids, allowing them to enter the cytoplasm and, in the case of plasmid DNA, the nucleus.[1] Once in the cytoplasm, the siRNA can engage with the RNA-induced silencing complex (RISC) to mediate the degradation of its target mRNA. The plasmid DNA is transcribed in the nucleus, leading to the expression of the encoded gene.
Experimental Data
The efficiency of co-transfection and subsequent gene knockdown can be influenced by several factors, including the ratio of DOSPA:DOPE, the concentration of plasmid DNA and siRNA, and the cell type used.[5] Below are representative data summarizing the expected outcomes of co-transfection experiments using a DOSPA:DOPE formulation.
Table 1: Co-transfection Efficiency and Cell Viability in HEK293 Cells
| Plasmid DNA (µg) | siRNA (pmol) | DOSPA:DOPE (µL) | Transfection Efficiency (%)* | Cell Viability (%) |
| 0.5 | 10 | 1.0 | 75 ± 5 | 92 ± 4 |
| 0.5 | 20 | 1.0 | 78 ± 6 | 90 ± 5 |
| 1.0 | 10 | 2.0 | 85 ± 4 | 85 ± 6 |
| 1.0 | 20 | 2.0 | 88 ± 5 | 82 ± 7 |
*Transfection efficiency was determined by the percentage of cells expressing a co-transfected GFP-encoding plasmid.
Table 2: Gene Knockdown Efficiency in a Rescue Experiment
| Condition | Target Gene mRNA Level (%) | Rescued Protein Expression (%) |
| Untransfected Control | 100 | 0 |
| Plasmid Only (siRNA-resistant) | 100 | 100 |
| siRNA Only | 15 ± 5 | Not Applicable |
| Plasmid + siRNA | 20 ± 6 | 85 ± 8 |
Experimental Protocols
Materials
-
DOSPA:DOPE (3:1 molar ratio) liposome formulation
-
Plasmid DNA encoding the gene of interest (and a reporter like GFP, if desired)
-
siRNA targeting the gene to be silenced
-
Scrambled siRNA (negative control)
-
Opti-MEM® I Reduced Serum Medium
-
Complete cell culture medium
-
Adherent mammalian cells (e.g., HEK293, HeLa)
-
Multi-well plates (e.g., 24-well)
Protocol for Co-transfection in a 24-Well Plate
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[5] For HEK293 cells, this is typically 0.5-1 x 10^5 cells per well.
-
Preparation of Nucleic Acid Mixture:
-
In a sterile microcentrifuge tube, dilute the desired amounts of plasmid DNA and siRNA in 50 µL of Opti-MEM®. A typical starting point is 0.5 µg of plasmid DNA and 20 pmol of siRNA.
-
Mix gently by flicking the tube.
-
-
Preparation of DOSPA:DOPE Mixture:
-
In a separate sterile microcentrifuge tube, dilute 1-2 µL of the DOSPA:DOPE liposome formulation in 50 µL of Opti-MEM®.
-
Mix gently and incubate for 5 minutes at room temperature.
-
-
Formation of Lipoplexes:
-
Combine the diluted nucleic acid mixture with the diluted DOSPA:DOPE mixture.
-
Mix gently by pipetting up and down and incubate for 20 minutes at room temperature to allow for the formation of lipoplexes.
-
-
Transfection:
-
Aspirate the growth medium from the cells and replace it with 400 µL of fresh, pre-warmed complete medium.
-
Add the 100 µL of the lipoplex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
After the incubation period, cells can be harvested for analysis of gene expression (e.g., qRT-PCR, Western blot) and protein function.
-
Visualizations
Experimental Workflow
Caption: Workflow for co-transfection of plasmid DNA and siRNA using DOSPA:DOPE.
p53 Signaling Pathway Rescue Experiment
This diagram illustrates a rescue experiment targeting the p53 signaling pathway. An siRNA is used to knock down endogenous p53, while a plasmid expressing an siRNA-resistant p53 mutant is co-transfected.
Caption: p53 signaling pathway rescue experiment using siRNA and plasmid co-transfection.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Transfection Efficiency | Suboptimal cell health or confluency | Ensure cells are healthy, actively dividing, and at 70-90% confluency.[5] |
| Incorrect DOSPA:DOPE to nucleic acid ratio | Optimize the ratio of the liposome formulation to the total amount of nucleic acids. | |
| High Cell Toxicity | Excessive amount of transfection reagent | Reduce the amount of the DOSPA:DOPE formulation. |
| High concentration of nucleic acids | Decrease the amount of plasmid DNA and/or siRNA. | |
| Inefficient Gene Knockdown | Ineffective siRNA sequence | Use a validated siRNA sequence or test multiple sequences. |
| Low siRNA concentration | Increase the concentration of siRNA. | |
| No Rescue of Phenotype | Inactive rescue protein | Confirm the expression and activity of the protein from the rescue plasmid. |
| Insufficient expression of rescue protein | Increase the amount of plasmid DNA. |
References
Application Notes and Protocols for DOSPA Lipid Nanoparticle Formulation for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the in vivo delivery of nucleic acid-based therapeutics, including mRNA and siRNA. Among the various cationic lipids utilized for LNP formulation, 2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate (DOSPA) has been recognized for its utility in gene therapy research. When formulated with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), DOSPA-containing LNPs can efficiently encapsulate negatively charged nucleic acids and facilitate their delivery into target cells. DOPE, with its fusogenic properties, plays a crucial role in the endosomal escape of the nucleic acid payload, a critical step for therapeutic efficacy.[1]
This document provides detailed application notes and protocols for the formulation, characterization, and in vivo evaluation of DOSPA-based lipid nanoparticles.
Data Presentation
Physicochemical Characteristics of DOSPA:DOPE Liposomes
The following table summarizes the typical physicochemical characteristics of DOSPA:DOPE liposomes at different molar ratios. These parameters are critical for predicting the in vivo behavior and transfection efficiency of the LNP formulation.
| Molar Ratio (DOSPA:DOPE) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 1:1 | < 100 | < 0.3 | > +40 | [2] |
| 1:2 | < 100 | < 0.3 | > +40 | [2] |
| 1:3 | < 100 | < 0.3 | > +40 | [2] |
In Vivo Biodistribution of Cationic Lipid Nanoparticles
The biodistribution of LNPs is a key factor in determining their therapeutic efficacy and potential off-target effects. While specific quantitative data for DOSPA:DOPE LNPs is limited, the following table presents representative biodistribution data for cationic LNPs after intravenous administration in mice. The data is expressed as a percentage of the injected dose per gram of organ (%ID/g).
| Organ | % Injected Dose per Gram (%ID/g) | Reference |
| Liver | 39 - 46 | [3][4] |
| Spleen | 12 - 61 | [3][4] |
| Lungs | 4.7 - 9.6 | [3] |
| Kidneys | 1.2 - 1.9 | [3] |
Note: Biodistribution can be significantly influenced by particle size, surface charge, and the specific animal model used.
In Vivo Gene Expression and Toxicity Profile
Effective gene delivery and a favorable safety profile are paramount for the clinical translation of LNP technology. The following table summarizes key in vivo efficacy and toxicity parameters for cationic lipid-based nanoparticles.
| Parameter | Value/Observation | Reference |
| Gene Expression | ||
| Luciferase Activity (Liver) | Highest transgene expression levels observed in the liver. | [5] |
| Toxicity | ||
| General Observation | Cationic lipids can induce dose-dependent toxicity. | [6][7] |
| Liver Enzymes (ALT, AST) | Increases in liver enzymes may be observed, indicating potential hepatotoxicity. | [8] |
| Inflammatory Response | Can induce inflammatory cytokine production. | [6] |
Experimental Protocols
Protocol 1: Formulation of DOSPA:DOPE Lipid Nanoparticles
This protocol describes the formulation of DOSPA:DOPE LNPs using the lipid film hydration method followed by sonication.
Materials:
-
DOSPA (2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Nuclease-free water
-
Desired nucleic acid (e.g., plasmid DNA, mRNA)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Extruder (optional)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DOSPA and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1, 1:2, or 1:3).
-
Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the lipid film under a high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a nuclease-free aqueous buffer (e.g., citrate buffer at pH 4.0 for mRNA encapsulation) by gentle rotation. The volume of the buffer should be chosen to achieve the desired final lipid concentration.
-
-
Sonication:
-
Sonicate the resulting lipid suspension in a bath sonicator until the solution becomes translucent. This process reduces the size of the multilamellar vesicles.
-
-
Nucleic Acid Encapsulation:
-
Dilute the nucleic acid in an appropriate buffer.
-
Add the nucleic acid solution to the liposome suspension while vortexing. The optimal N/P (nitrogen to phosphate) ratio, which represents the molar ratio of the amine groups in the cationic lipid to the phosphate groups in the nucleic acid, should be determined empirically, with a starting point of 10:1 often being effective.[2]
-
-
Extrusion (Optional):
-
For a more uniform particle size distribution, the LNP suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated nucleic acid by a suitable method such as dialysis or size exclusion chromatography.
-
Protocol 2: Characterization of DOSPA:DOPE LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in nuclease-free water or an appropriate buffer.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Perform measurements in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry.
-
Procedure:
-
Dilute the LNP sample in nuclease-free water.
-
Measure the electrophoretic mobility to determine the zeta potential, which indicates the surface charge of the nanoparticles.
-
Perform measurements in triplicate.
-
3. Nucleic Acid Encapsulation Efficiency:
-
Method: RiboGreen assay (for RNA) or PicoGreen assay (for DNA).
-
Procedure:
-
Prepare two sets of LNP samples.
-
To one set, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid (total nucleic acid).
-
The other set remains untreated to measure the amount of unencapsulated (free) nucleic acid.
-
Add the fluorescent dye (RiboGreen or PicoGreen) to both sets and measure the fluorescence intensity.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100
-
Protocol 3: In Vivo Evaluation of DOSPA:DOPE LNPs
Animal Model:
-
Typically, 6-8 week old BALB/c or C57BL/6 mice are used. All animal procedures must be approved by the institutional animal care and use committee.
Administration:
-
LNPs are typically administered via intravenous (i.v.) injection through the tail vein. The dosage will depend on the specific application and should be determined through dose-response studies.
1. Biodistribution Study:
-
Procedure:
-
Label the LNPs with a fluorescent dye (e.g., DiR) or a radionuclide.
-
Administer the labeled LNPs to the mice.
-
At various time points post-injection (e.g., 2, 6, 24, 48 hours), euthanize the mice and harvest major organs (liver, spleen, lungs, kidneys, heart, etc.).
-
Quantify the amount of labeled LNP in each organ using an in vivo imaging system or a gamma counter.
-
Express the results as a percentage of the injected dose per gram of tissue (%ID/g).[3]
-
2. Gene Expression Study:
-
Procedure:
-
Formulate LNPs with a reporter gene, such as luciferase or green fluorescent protein (GFP).
-
Administer the LNPs to the mice.
-
At a predetermined time point (e.g., 24 hours), assess gene expression.
-
For luciferase, euthanize the mice, homogenize the harvested organs, and measure luciferase activity using a luminometer. Normalize the results to the total protein concentration in the tissue homogenate.[5]
-
For GFP, organ homogenates can be analyzed by fluorescence microscopy or flow cytometry.
-
3. Toxicity Study:
-
Procedure:
-
Administer a single or multiple doses of the LNP formulation to the mice.
-
Monitor the animals for any signs of toxicity, such as weight loss or changes in behavior.
-
At the end of the study, collect blood samples for analysis of serum chemistry, including liver enzymes (ALT, AST).[8]
-
Harvest major organs for histopathological analysis to assess any tissue damage.
-
Visualizations
Caption: Cellular uptake and endosomal escape pathway of DOSPA-based LNPs.
Caption: Workflow for the formulation and in vivo evaluation of DOSPA LNPs.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integration of In Vitro and In Vivo Models to Predict Cellular and Tissue Dosimetry of Nanomaterials Using Physiologically Based Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Toxicity of Nanoparticles in Biomedical Application: Nanotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicology of Nanoparticles in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Gene Editing: DOSPA-Mediated Delivery of CRISPR/Cas9 Plasmids
For Immediate Release
In the rapidly evolving landscape of genetic engineering, the efficient delivery of CRISPR/Cas9 systems into target cells remains a critical bottleneck. This application note details the use of the cationic lipid DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) as a powerful, non-viral vector for the transfection of large CRISPR/Cas9 expression plasmids. Designed for researchers, scientists, and drug development professionals, this document provides comprehensive protocols and quantitative data to facilitate the successful application of DOSPA in genome editing workflows.
Introduction
The CRISPR/Cas9 system has emerged as a transformative tool for precise genome editing, offering unprecedented potential for basic research and therapeutic development. The delivery of the necessary components—Cas9 nuclease and a single guide RNA (sgRNA)—is commonly achieved through the transfection of a single, large plasmid encoding both elements. Cationic lipids, such as DOSPA, offer a safe and effective alternative to viral delivery methods. DOSPA's positively charged headgroup interacts with the negatively charged phosphate backbone of the plasmid DNA, forming lipid-DNA complexes (lipoplexes) that can efficiently traverse the cell membrane. This document outlines the principles, protocols, and expected outcomes for DOSPA-mediated delivery of CRISPR/Cas9 plasmids.
Principle of DOSPA-Mediated Transfection
DOSPA is a cationic lipid that, when mixed with a neutral helper lipid such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), forms liposomes. These liposomes encapsulate the negatively charged CRISPR/Cas9 plasmid DNA, forming stable lipoplexes. The overall positive charge of these complexes facilitates their interaction with the negatively charged cell surface, leading to cellular uptake primarily through endocytosis. Once inside the cell, the lipoplex must escape the endosome to release the plasmid into the cytoplasm. The plasmid then translocates to the nucleus, where the cellular machinery transcribes the Cas9 and sgRNA, enabling targeted gene editing.
Quantitative Performance Data
The efficiency of transfection and its impact on cell health are critical parameters for successful gene editing. The following tables summarize the expected quantitative performance of DOSPA-based transfection reagents for the delivery of large plasmids, based on comparative studies with other cationic lipids. It is important to note that absolute efficiencies can vary significantly depending on the cell type, plasmid size, and specific experimental conditions.
| Parameter | DOSPA Formulation (with DOPE) | Other Cationic Lipids (e.g., DOTAP, DC-Chol) | Cell Line Examples |
| Transfection Efficiency (Large Plasmids, >9 kb) | 30 - 60% | 20 - 50% | HEK293, HeLa, A549 |
| Gene Editing Efficiency (Indel Formation) | Up to 40% | Varies | HEK293, U2OS |
| Optimal Lipid:DNA Ratio (w/w) | 4:1 to 8:1 | 3:1 to 6:1 | General guidance |
Table 1: Comparative Transfection and Gene Editing Efficiency. Data is compiled from multiple studies and represents a generalized performance expectation.
| Parameter | DOSPA Formulation (with DOPE) | Other Cationic Lipids (e.g., DOTAP) | Notes |
| Cell Viability at Optimal Conditions | > 80% | 70 - 90% | Cytotoxicity is dose-dependent. |
| Observed Cytotoxicity | Moderate | Low to Moderate | Higher lipid concentrations can lead to increased cell death. |
Table 2: Cell Viability and Cytotoxicity Profile. Maintaining high cell viability is crucial for accurate downstream analysis.
Experimental Protocols
This section provides a detailed protocol for the transfection of CRISPR/Cas9 plasmids into adherent mammalian cells using a DOSPA-based reagent.
Materials
-
DOSPA-based transfection reagent (e.g., formulated with DOPE)
-
High-purity CRISPR/Cas9 expression plasmid (1 µg/µL stock)
-
Adherent mammalian cells (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Protocol for Transfection in a 6-well Plate
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will ensure they are 70-90% confluent at the time of transfection (e.g., 2.5 x 10^5 cells/well for HEK293).
-
Incubate overnight in 2 mL of complete culture medium.
-
-
Formation of DOSPA-Plasmid Complexes:
-
Tube A (Plasmid Dilution): In a sterile microcentrifuge tube, dilute 2.5 µg of the CRISPR/Cas9 plasmid in 250 µL of serum-free medium. Mix gently by flicking the tube.
-
Tube B (DOSPA Reagent Dilution): In a separate sterile microcentrifuge tube, dilute 5-10 µL of the DOSPA-based transfection reagent in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine: Add the diluted plasmid (from Tube A) to the diluted DOSPA reagent (Tube B). Do not add in the reverse order.
-
Incubate: Mix the combined solution gently by pipetting up and down and incubate for 20 minutes at room temperature to allow the formation of lipoplexes.
-
-
Transfection of Cells:
-
Gently add the 500 µL of the DOSPA-plasmid complexes dropwise to the cells in the 6-well plate.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection Analysis:
-
After 4-6 hours, the medium containing the transfection complexes can be replaced with fresh, complete culture medium if cytotoxicity is a concern. However, this is often not necessary.
-
Analyze the cells for gene editing efficiency 48-72 hours post-transfection. This can be done through various methods such as mismatch cleavage assays (e.g., T7E1), Sanger sequencing, or next-generation sequencing (NGS).
-
Visualizing the Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for DOSPA-mediated CRISPR/Cas9 plasmid delivery.
Caption: Cellular pathway of DOSPA-mediated plasmid delivery and gene editing.
Conclusion
DOSPA represents a robust and efficient cationic lipid for the delivery of CRISPR/Cas9 plasmids into a variety of mammalian cell lines. By following the optimized protocols outlined in this application note, researchers can achieve high transfection efficiencies and subsequent gene editing rates with minimal cytotoxicity. The provided quantitative data and visual workflows serve as a valuable resource for scientists and professionals in the field of drug development and genetic research, enabling the full potential of CRISPR/Cas9 technology to be harnessed for groundbreaking discoveries.
Application Notes & Protocols: Formulation of DOSPA/DOPE Liposomes for Gene Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cationic liposomes are among the most studied non-viral vectors for gene therapy, offering a safer alternative to viral methods.[1][2] They are spherical vesicles composed of positively charged lipids that can form complexes, known as lipoplexes, with negatively charged nucleic acids like plasmid DNA (pDNA) and siRNA.[3] This document provides detailed protocols for the formulation and application of liposomes composed of the cationic lipid DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-l-propanaminium trifluoroacetate) and the neutral helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) for efficient gene delivery.
The combination of DOSPA and DOPE is particularly effective. DOSPA provides the positive charge necessary for DNA binding and interaction with the negatively charged cell membrane, while DOPE, a fusogenic lipid, facilitates the endosomal escape of the genetic material into the cytoplasm, a critical step for successful transfection.[4][5] The widely used commercial transfection reagent, Lipofectamine®, for instance, is a 3:1 (w/w) formulation of DOSPA and DOPE.[4][6]
Quantitative Data Summary
The physicochemical properties of liposomes are critical determinants of their stability and transfection efficiency.[7] Key parameters include particle size, polydispersity index (PDI), and zeta potential. While the optimal formulation is often cell-type dependent, the following tables provide representative data for cationic liposomes.
Table 1: Physicochemical Properties of Cationic Liposomes This table summarizes typical characteristics of liposomes formulated with cationic lipids (like DOSPA or the similar DOTAP) and DOPE.
| Formulation (Molar Ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Cationic Lipid:DOPE (1:1) | ~150 - 250 | < 0.3 | +30 to +50 |
| Cationic Lipid:DOPE (3:1) | ~180 - 300 | < 0.4 | +40 to +60 |
Note: Data is synthesized from typical results for cationic liposomes.[7][8] Size and PDI can be significantly influenced by the preparation method, particularly sonication and extrusion steps. Zeta potential is a measure of surface charge and is crucial for both stability (values >|30| mV indicate good stability) and interaction with cells.[9]
Table 2: Influence of Lipoplex Formulation on Transfection Efficiency This table illustrates how the ratio of lipid to DNA (often expressed as the N/P ratio - the molar ratio of nitrogen in the cationic lipid to phosphate in the DNA) affects gene expression.
| Cell Line | Cationic Lipid:DOPE Ratio | Optimal N/P Ratio | Relative Transfection Efficiency |
| HeLa | 3:1 (w/w) | 5 to 10 | High |
| A549 | 1:1 (w/w) | 10 | Moderate to High[7] |
| COS-7 | 1:1 (w/w) | 5 | High[7] |
| HEK293 | 3:1 (w/w) | 5 to 10 | Very High |
Note: Transfection efficiency is highly dependent on the cell type.[7] The optimal N/P ratio must be determined empirically for each cell line and plasmid combination.
Visualized Workflows and Mechanisms
Experimental Workflow
The overall process, from lipid preparation to functional assessment, involves several key stages.
Caption: Workflow for DOSPA/DOPE liposome formulation and evaluation.
Mechanism of Cellular Uptake and Gene Delivery
Cationic lipoplexes enter the cell primarily through endocytosis. The fusogenic properties of DOPE are crucial for releasing the genetic payload from the endosome into the cytoplasm.
Caption: Mechanism of cellular uptake and DOPE-mediated cargo release.
Experimental Protocols
Protocol 1: Preparation of DOSPA/DOPE Liposomes by Thin-Film Hydration
This protocol describes the formation of unilamellar liposomes with a defined size.
Materials:
-
DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-l-propanaminium trifluoroacetate)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform, analytical grade
-
Sterile, nuclease-free buffer (e.g., HEPES-buffered saline (HBS) or Phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen or Argon gas
Procedure:
-
Lipid Dissolution:
-
Dissolve DOSPA and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., for a 3:1 w/w ratio, use appropriate molar calculations). A typical total lipid concentration is 10-20 mg/mL.[10]
-
Gently swirl the flask until the lipids are completely dissolved, forming a clear solution.
-
-
Thin-Film Formation:
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to 30-40°C.
-
Rotate the flask and gradually reduce the pressure to evaporate the chloroform. A thin, uniform, and transparent lipid film will form on the inner surface.
-
Continue evaporation under high vacuum for at least 1-2 hours (or overnight) to remove all residual solvent.[11]
-
-
Hydration:
-
Introduce the sterile aqueous buffer (pre-warmed to 30-40°C) into the flask. The volume should be chosen to achieve the desired final lipid concentration (e.g., 1-2 mg/mL).
-
Agitate the flask by gentle rotation (without creating foam) for 30-60 minutes. The lipid film will swell and detach from the glass, forming a milky suspension of multilamellar vesicles (MLVs).[12]
-
-
Sizing by Extrusion:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension is extruded.
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension through the membranes 11-21 times. This process should be performed at a temperature above the lipid phase transition temperature (room temperature is sufficient for DOSPA/DOPE).
-
The resulting liposome suspension should appear more translucent.[12]
-
-
Storage:
-
Store the prepared liposomes in a sterile, sealed vial at 4°C. For long-term storage, stability should be assessed.
-
Protocol 2: Characterization of Liposome Size and Zeta Potential
Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and PDI, while electrophoretic light scattering is used to determine the zeta potential.[13]
Equipment:
-
Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute a small aliquot of the liposome suspension in the same buffer used for hydration (e.g., 10 mM NaCl) to an appropriate concentration for the instrument (typically a 1:50 or 1:100 dilution).[13][14]
-
Size Measurement (DLS):
-
Transfer the diluted sample to a disposable sizing cuvette.
-
Equilibrate the sample at 25°C for 1-2 minutes.
-
Perform the measurement according to the instrument's software instructions to obtain the average particle size (Z-average) and PDI. A PDI value below 0.3 is generally considered acceptable for gene delivery applications.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a folded capillary cell, ensuring no air bubbles are present.[14]
-
Insert the cell into the instrument.
-
Perform the measurement to determine the surface charge in millivolts (mV).
-
Protocol 3: Formation of DOSPA/DOPE-DNA Lipoplexes
This protocol describes the complexation of cationic liposomes with plasmid DNA.
Materials:
-
DOSPA/DOPE liposome suspension (from Protocol 1)
-
Plasmid DNA (high purity, low endotoxin) diluted in serum-free culture medium (e.g., Opti-MEM) or HBS.
-
Serum-free culture medium or buffer.
-
Sterile microcentrifuge tubes.
Procedure:
-
Dilution: In separate sterile tubes, dilute the required amounts of liposomes and DNA into serum-free medium.
-
Tube A (Liposomes): Dilute the calculated amount of DOSPA/DOPE liposomes.
-
Tube B (DNA): Dilute the plasmid DNA (e.g., 1 µg).
-
-
Complexation: Add the diluted liposome solution (Tube A) to the diluted DNA solution (Tube B). Do not vortex. Mix gently by flicking the tube or pipetting up and down.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[10] The solution is now ready for transfection.
Protocol 4: In Vitro Transfection of Adherent Cells
This protocol provides a general guideline for transfecting adherent mammalian cells in a 6-well plate format.
Materials:
-
Adherent cells (e.g., HEK293, HeLa) in logarithmic growth phase.
-
6-well tissue culture plates.
-
Complete growth medium (with serum).
-
Serum-free medium (e.g., Opti-MEM).
-
DOSPA/DOPE-DNA lipoplexes (from Protocol 3).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.
-
Preparation for Transfection:
-
On the day of transfection, gently aspirate the old medium from the wells.
-
Wash the cell monolayer once with sterile PBS or serum-free medium.
-
Add 2 mL of fresh, pre-warmed complete growth medium to each well.
-
-
Transfection:
-
Add the prepared lipoplex solution drop-wise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation:
-
Return the plate to a CO₂ incubator at 37°C.
-
Incubate for 4-6 hours.
-
After the initial incubation, you may replace the medium with fresh, complete growth medium to reduce potential cytotoxicity, although this is not always necessary.[10]
-
-
Gene Expression Analysis:
-
Continue to incubate the cells for 24-72 hours post-transfection.
-
Assess gene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for a luciferase reporter gene).
-
References
- 1. Cationic liposomes for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cationic liposome-mediated gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cationic liposome - Wikipedia [en.wikipedia.org]
- 4. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. avantiresearch.com [avantiresearch.com]
- 11. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Calculating the Optimal DOSPA to DNA Charge Ratio
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of genetic material into cells, a process known as transfection, is a cornerstone of modern molecular biology and is pivotal in the development of gene therapies and other biopharmaceuticals. Cationic lipids, such as DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium), are widely utilized as non-viral vectors for this purpose. DOSPA's positively charged headgroup facilitates the condensation of negatively charged DNA into lipoplexes, which can then fuse with the cell membrane to deliver the genetic payload.
The efficiency of this process is critically dependent on the charge ratio of the cationic lipid to the DNA. An optimal ratio ensures efficient DNA condensation and cellular uptake while minimizing cytotoxicity, a common challenge with cationic lipid-based transfection. This document provides a detailed guide for researchers to systematically determine the optimal DOSPA to DNA charge ratio for their specific cell type and plasmid DNA.
Principle of Charge Ratio Calculation
The charge ratio is typically expressed as the ratio of the positive charges contributed by the cationic lipid (DOSPA) to the negative charges from the phosphate backbone of the DNA. A precise calculation of this ratio is the first step in optimizing transfection protocols.
Key Parameters:
-
DOSPA:
-
Molecular Weight: ~1073.8 g/mol
-
Charge at physiological pH: +5 (due to the five protonatable amines in the spermine headgroup)
-
-
DNA:
-
The negative charge is contributed by the phosphate groups.
-
Average molecular weight of a DNA base pair: ~650 g/mol .
-
Each phosphate group carries a -1 charge.
-
Calculation Formula:
Charge Ratio = [(Mass of DOSPA / Molecular Weight of DOSPA) * 5] / [(Mass of DNA / (Number of base pairs * 650)) * Number of phosphate groups]
Since the number of base pairs equals the number of phosphate groups, the formula can be simplified.
A more practical approach is to calculate the molar ratio of positive charges (from DOSPA) to negative charges (from DNA phosphates).
Example Calculation:
To achieve a charge ratio of 1:1 (+/-):
-
Calculate moles of negative charge in 1 µg of DNA:
-
1 µg of DNA / (650 g/mol/bp ) = 1.54 x 10-9 moles of base pairs.
-
Since there is one phosphate group per base pair, this equates to 1.54 x 10-9 moles of negative charge.
-
-
Calculate moles of DOSPA needed for a 1:1 charge ratio:
-
Moles of DOSPA = (Moles of negative charge) / 5
-
Moles of DOSPA = (1.54 x 10-9) / 5 = 3.08 x 10-10 moles.
-
-
Calculate the mass of DOSPA required:
-
Mass of DOSPA = Moles of DOSPA * Molecular Weight of DOSPA
-
Mass of DOSPA = 3.08 x 10-10 mol * 1073.8 g/mol = 3.31 x 10-7 g or 0.331 µg.
-
Therefore, to achieve a 1:1 charge ratio, approximately 0.331 µg of DOSPA is required for every 1 µg of DNA. This calculation can be scaled for other desired charge ratios.
Experimental Protocols
A systematic approach is required to identify the optimal DOSPA to DNA charge ratio that maximizes transfection efficiency while minimizing cytotoxicity. The following protocols outline the key experiments.
Protocol 1: Optimization of DOSPA to DNA Charge Ratio
This protocol describes the setup of a matrix of conditions to test various charge ratios.
Materials:
-
DOSPA lipid solution (e.g., in ethanol)
-
Plasmid DNA (e.g., encoding a reporter gene like β-galactosidase or GFP) at a known concentration (e.g., 1 mg/mL)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Complete cell culture medium with serum
-
Target cells in culture (e.g., NIH 3T3, HEK293)
-
24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of DNA Solution: For each charge ratio to be tested, dilute a fixed amount of plasmid DNA (e.g., 1 µg) in serum-free medium to a final volume of 50 µL in a sterile microcentrifuge tube.
-
Preparation of DOSPA Solution: In separate sterile microcentrifuge tubes, dilute the calculated amount of DOSPA for each desired charge ratio (e.g., 1:1, 2:1, 5:1, 10:1, 15:1, 20:1) in serum-free medium to a final volume of 50 µL.
-
Formation of DOSPA/DNA Complexes: Add the 50 µL of diluted DNA solution to each corresponding 50 µL of diluted DOSPA solution. Mix gently by pipetting up and down and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
Transfection:
-
Gently wash the cells once with serum-free medium.
-
Add 400 µL of serum-free medium to each well.
-
Add the 100 µL of DOSPA/DNA complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C in a CO₂ incubator.
-
Post-transfection: After the incubation period, remove the transfection medium and replace it with 1 mL of complete culture medium.
-
Assay: Incubate the cells for a further 24-48 hours before assaying for reporter gene expression (Protocol 2) and cytotoxicity (Protocol 3).
Protocol 2: Measurement of Transfection Efficiency (β-Galactosidase Assay)
This assay quantifies the expression of the lacZ reporter gene.
Materials:
-
Transfected cells from Protocol 1
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.25 M Tris-HCl, pH 7.5, 0.1% Triton X-100)
-
ONPG (o-nitrophenyl-β-D-galactopyranoside) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 7.5)
-
Stop solution (1 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis:
-
Wash the cells twice with PBS.
-
Add 100 µL of lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
-
-
Enzyme Reaction:
-
In a new 96-well plate, add 50 µL of cell lysate from each well.
-
Add 50 µL of ONPG solution to each well.
-
Incubate at 37°C until a yellow color develops (typically 30 minutes to several hours).
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 420 nm using a microplate reader. Higher absorbance indicates higher β-galactosidase activity and thus higher transfection efficiency.
Protocol 3: Measurement of Cytotoxicity (MTT Assay)
This colorimetric assay assesses cell viability.
Materials:
-
Transfected cells from Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
MTT Addition: Add 20 µL of MTT solution to each well of the 24-well plate containing the transfected cells.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization:
-
Carefully remove the medium.
-
Add 200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 1 hour at room temperature with gentle shaking.
-
-
Measurement: Transfer 100 µL from each well to a 96-well plate and read the absorbance at 570 nm. Higher absorbance correlates with higher cell viability.
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and structured table to facilitate the identification of the optimal charge ratio.
Table 1: Effect of DOSPA to DNA Charge Ratio on Transfection Efficiency and Cell Viability in NIH 3T3 Cells
| DOSPA:DNA Charge Ratio (+/-) | β-Galactosidase Activity (Absorbance at 420 nm) | Cell Viability (% of Control) |
| 0:1 (DNA only) | 0.05 ± 0.01 | 100 ± 5 |
| 1:1 | 0.25 ± 0.03 | 95 ± 4 |
| 2:1 | 0.55 ± 0.06 | 92 ± 5 |
| 5:1 | 1.20 ± 0.11 | 85 ± 6 |
| 10:1 | 1.85 ± 0.15 | 78 ± 7 |
| 15:1 | 1.60 ± 0.14 | 65 ± 8 |
| 20:1 | 1.35 ± 0.12 | 50 ± 9 |
Data are representative and should be generated for each specific cell line and plasmid combination. The optimal ratio is highlighted in bold.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for optimizing the DOSPA to DNA charge ratio.
Cellular Uptake of DOSPA/DNA Lipoplex
This diagram illustrates the proposed signaling pathway for the cellular uptake of the DOSPA/DNA lipoplex.
Conclusion
The systematic determination of the optimal DOSPA to DNA charge ratio is a critical step in achieving high-efficiency gene delivery with minimal cytotoxicity. By following the detailed protocols and utilizing the provided frameworks for data analysis and visualization, researchers can effectively optimize their transfection experiments for a wide range of cell types and applications, ultimately advancing their research and development goals.
Transfection of Primary Cells with DOSPA-Based Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary cells, directly isolated from tissues, are crucial models in biomedical research and drug development due to their physiological relevance. However, their transient nature and resistance to genetic modification present significant challenges for transfection. Cationic lipid-based reagents, particularly those containing 2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate (DOSPA), in combination with a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), offer a versatile and effective method for introducing nucleic acids into these sensitive cells. This document provides detailed application notes and protocols for the successful transfection of primary cells using DOSPA-based reagents.
Principle of DOSPA-Based Transfection
DOSPA is a cationic lipid that, when mixed with a neutral helper lipid such as DOPE, forms small unilamellar liposomes. These liposomes possess a net positive charge, enabling them to electrostatically interact with negatively charged nucleic acids (plasmid DNA, mRNA, siRNA, etc.) to form stable complexes known as lipoplexes. The overall positive charge of the lipoplex facilitates its binding to the negatively charged cell membrane, triggering uptake through endocytosis.
The helper lipid, DOPE, plays a critical role in the endosomal escape of the nucleic acid cargo. The acidic environment of the endosome protonates the spermine headgroup of DOSPA, promoting the formation of an inverted hexagonal phase by DOPE. This structural transition destabilizes the endosomal membrane, allowing the release of the nucleic acid into the cytoplasm and, in the case of DNA, its subsequent transport to the nucleus for transcription.
Key Considerations for Primary Cell Transfection
Transfecting primary cells is inherently more challenging than working with immortalized cell lines.[1] Success hinges on careful optimization of several parameters to balance transfection efficiency with cell viability.
-
Cell Health and Density: Primary cells should be healthy, actively dividing, and at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection.[2] Using low-passage cells is highly recommended as they are generally more robust.
-
Nucleic Acid Quality: High-purity, sterile, and endotoxin-free nucleic acid preparations are essential to minimize cytotoxicity and achieve optimal results.
-
DOSPA Reagent to Nucleic Acid Ratio: This is a critical parameter that must be empirically determined for each primary cell type and nucleic acid. A typical starting point is a 2:1 to 6:1 ratio (µL of lipid reagent to µg of DNA).
-
Complex Formation: The formation of lipoplexes should be performed in a serum-free medium to prevent interference from serum components.
-
Incubation Time: The duration of cell exposure to the transfection complexes needs to be optimized to maximize uptake while minimizing toxicity. This can range from a few hours to overnight.
-
Post-Transfection Care: Primary cells may require a longer recovery period after transfection compared to cell lines.
Data Presentation: Transfection Efficiency and Cytotoxicity
The following tables summarize representative data for the transfection of various primary cell types using cationic lipid-based reagents. It is important to note that direct quantitative comparisons for DOSPA-based reagents across a wide range of primary cells are not extensively available in published literature. The data presented for DOTAP (a structurally similar cationic lipid) and other reagents can serve as a valuable guide for optimization.
Table 1: Transfection Efficiency of Cationic Lipid Reagents in Primary Cells
| Primary Cell Type | Transfection Reagent | Transfection Efficiency (%) | Notes |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Lipofectamine™ 2000 | 19 ± 9 (24h), 38 ± 2 (48h) | Efficiency increased with time. |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Lipofectamine™ LTX | 33 ± 8 (24h), 23 ± 2 (48h) | Higher initial efficiency compared to Lipofectamine 2000.[3] |
| Primary Neurons (mouse cortical) | Lipid-based (in-tube method) | 8.0 ± 1.7 | Efficiency is highly dependent on the protocol and age of the embryo.[4] |
| Primary Human T-Lymphocytes | RNA Electroporation | >90 | Non-lipid method, shown for comparison of high-efficiency in difficult-to-transfect cells.[5] |
| Primary Human T-Lymphocytes | Lipofectamine® 2000 + Protamine | 87.2 | Protamine sulfate significantly enhanced transfection efficiency.[6] |
| Primary Articular Chondrocytes | FuGene® 6 | ~35 | Non-liposomal lipid formulation.[7] |
Table 2: Cytotoxicity of Cationic Lipid Reagents in Primary Cells
| Primary Cell Type | Transfection Reagent | Cell Viability (%) | Notes |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Various (ExGen 500, jetPEI™) | Significantly reduced | Linear polyethylenimine agents showed higher cytotoxicity than lipid compounds.[8] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | FuGENE® HD | High | Considered the most effective with low cytotoxicity in this study.[8] |
| Primary Human T-Lymphocytes | RNA Electroporation | >80 | Low transfection-related toxicity observed.[5] |
| Primary Human T-Lymphocytes | Lipofectamine® 2000 + Protamine | >87 | No significant cytotoxic effect was observed with the addition of protamine.[6] |
Experimental Protocols
General Protocol for Transfection of Adherent Primary Cells with DOSPA/DOPE Reagents
This protocol provides a starting point for the transfection of adherent primary cells such as human umbilical vein endothelial cells (HUVECs) or primary fibroblasts. Optimization is crucial for each specific cell type.
Materials:
-
Primary cells in culture
-
Complete growth medium appropriate for the primary cells
-
Serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium)
-
DOSPA/DOPE-based transfection reagent
-
Plasmid DNA or other nucleic acid of interest
-
Sterile microcentrifuge tubes
-
Reporter gene plasmid (e.g., expressing GFP) for optimization
Procedure:
-
Cell Seeding: Twenty-four hours before transfection, seed the primary cells in the desired culture vessel (e.g., 6-well plate) so that they reach 70-90% confluency at the time of transfection.
-
Preparation of Nucleic Acid-Lipid Complexes:
-
For each transfection, dilute the desired amount of plasmid DNA (e.g., 2.5 µg) into a sterile tube containing serum-free medium to a final volume of 250 µL. Mix gently.
-
In a separate sterile tube, dilute the DOSPA/DOPE reagent (e.g., 5-10 µL) into serum-free medium to a final volume of 250 µL. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted lipid reagent. Mix gently by pipetting up and down and incubate for 20-30 minutes at room temperature to allow for lipoplex formation.
-
-
Transfection:
-
Gently aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add 2 mL of fresh, serum-containing complete culture medium to the cells.
-
Add the 500 µL of nucleic acid-lipid complex dropwise to the cells.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Post-Transfection Analysis: After the incubation period, assess transfection efficiency (e.g., by fluorescence microscopy for GFP expression or by downstream functional assays) and cytotoxicity (e.g., by trypan blue exclusion or MTT assay).
Application Note: Transfection of Primary Neurons
Primary neurons are notoriously difficult to transfect due to their post-mitotic nature and sensitivity. The following are key optimization steps for using DOSPA-based reagents with primary neurons:
-
Use a modified "in-tube" transfection method: Before plating, incubate the freshly dissociated neurons in suspension with the pre-formed lipoplexes for a defined period (e.g., 20-40 minutes) at room temperature.[4] This can significantly improve transfection efficiency.
-
Optimize DNA and Lipid Concentrations: Start with lower concentrations of both DNA and the DOSPA reagent to minimize neurotoxicity. A titration experiment is essential.
-
Culture Conditions: Ensure the use of appropriate neuron-specific culture media and supplements. The presence of serum during complex formation should be avoided.
-
Reporter Constructs: Utilize reporter plasmids with strong, neuron-specific promoters for accurate assessment of transfection efficiency.
Application Note: Transfection of Primary T-Lymphocytes
Suspension cells like T-lymphocytes present a different set of challenges. While electroporation is often a more efficient method for these cells, lipid-based transfection can be successful with significant optimization.[5]
-
Cell Activation: T-lymphocyte activation prior to transfection can enhance the efficiency of gene delivery.
-
Enhancing Reagents: The addition of reagents like protamine sulfate can pre-condense the DNA and increase the positive charge of the lipoplex, leading to significantly higher transfection rates in T-cells.[6]
-
Centrifugation: A brief, low-speed centrifugation step after adding the lipoplexes to the cells (spinoculation) can improve the interaction between the complexes and the cells.
-
High Cell Density: Performing the transfection at a higher cell density can also improve efficiency.
Visualizations
Signaling Pathway: DOSPA/DOPE-Mediated Transfection
Caption: Mechanism of gene delivery using DOSPA/DOPE reagents.
Experimental Workflow: Primary Cell Transfection
Caption: A step-by-step workflow for transfecting primary cells.
Logical Relationship: Optimization Parameters
Caption: Interplay of factors for successful primary cell transfection.
Troubleshooting
For a comprehensive troubleshooting guide, please refer to established resources on primary cell transfection.[1][9] Common issues include low efficiency and high cell death, which can often be addressed by systematically optimizing the parameters outlined in this document. Always include positive and negative controls in your experiments to validate your results.
References
- 1. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 2. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - TR [thermofisher.com]
- 3. Optimizing Transfection of Primary Human Umbilical Vein Endothelial Cells Using Commercially Available Chemical Transfection Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In-tube transfection improves the efficiency of gene transfer in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Efficiency Transfection of Primary Human and Mouse T Lymphocytes Using RNA Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The challenging nature of primary T lymphocytes for transfection: Effect of protamine sulfate on the transfection efficiency of chemical transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene delivery strategies for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
Application Notes and Protocols for Transfecting Suspension Cells Using a DOSPA-Based Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of foreign nucleic acids into eukaryotic cells, a process known as transfection, is a cornerstone of modern molecular biology and is pivotal in gene function studies, recombinant protein production, and the development of novel therapeutics. For suspension cells, which are cultured in a free-floating state and are often used for large-scale bioproduction, efficient transfection can be challenging compared to their adherent counterparts.
This document provides a detailed protocol for the transfection of common suspension cell lines—HEK293-F, CHO-S, and Jurkat—using a liposomal formulation based on the cationic lipid DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium). DOSPA-based reagents are a popular choice for transfection due to their high efficiency and relatively low cytotoxicity.[1] The protocol herein describes the formulation of a generic DOSPA/DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) liposomal reagent and its application in the transfection of plasmid DNA.
The cationic headgroup of DOSPA interacts electrostatically with the negatively charged phosphate backbone of nucleic acids, leading to the formation of condensed, positively charged complexes known as lipoplexes.[2] These lipoplexes can then associate with the negatively charged cell membrane and are subsequently internalized, primarily through clathrin-mediated endocytosis.[3] The inclusion of the helper lipid DOPE is crucial for efficient transfection, as it facilitates the escape of the nucleic acid from the endosome into the cytoplasm, a critical step for subsequent nuclear entry and gene expression.[4][5]
Data Presentation: Transfection Optimization and Expected Results
The efficiency of transfection and the maintenance of cell viability are highly dependent on the cell type and the optimization of several key parameters. The following tables provide a summary of recommended starting conditions and expected outcomes for the transfection of HEK293-F, CHO-S, and Jurkat cells with a DOSPA/DOPE-based reagent and a GFP-expressing plasmid.
Table 1: Recommended Seeding Densities and Reagent-to-DNA Ratios for Transfection of Suspension Cells.
| Cell Line | Seeding Density (cells/mL) | Plasmid DNA per 10^6 cells (µg) | DOSPA/DOPE Reagent per µg DNA (µL) |
| HEK293-F | 1.0 - 1.5 x 10^6 | 1.0 - 1.5 | 2.0 - 4.0 |
| CHO-S | 1.0 - 2.0 x 10^6 | 1.0 - 2.0 | 2.5 - 5.0 |
| Jurkat | 2.0 - 3.0 x 10^6 | 1.5 - 2.5 | 3.0 - 6.0 |
Table 2: Representative Transfection Efficiency and Cell Viability Data (48 hours post-transfection).
Note: The following data are representative values based on typical results obtained with cationic lipid-based transfection reagents and may vary depending on the specific experimental conditions, plasmid, and cell health.
| Cell Line | Transfection Efficiency (% GFP-positive cells) | Cell Viability (%) |
| HEK293-F | 70 - 90% | > 90% |
| CHO-S | 50 - 70% | > 85% |
| Jurkat | 30 - 50% | > 80% |
Experimental Protocols
Protocol 1: Preparation of DOSPA/DOPE Liposomes (1 mg/mL Stock Solution)
This protocol describes the preparation of a generic DOSPA/DOPE liposomal transfection reagent using the thin-film hydration method.
Materials:
-
DOSPA (cationic lipid)
-
DOPE (helper lipid)
-
Chloroform
-
Sterile, nuclease-free water
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
0.22 µm sterile filter
Methodology:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve DOSPA and DOPE in chloroform at a 1:1 molar ratio.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at 37°C to evaporate the chloroform.
-
Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Place the flask under a vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Add sterile, nuclease-free water to the flask to achieve a final total lipid concentration of 1 mg/mL.
-
Hydrate the lipid film by gentle rotation at room temperature for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear. This may take 5-15 minutes.
-
-
Sterilization and Storage:
-
Sterilize the liposome solution by passing it through a 0.22 µm syringe filter.
-
Store the prepared DOSPA/DOPE liposomes at 4°C. Do not freeze.
-
Protocol 2: Transfection of Suspension Cells with Plasmid DNA
This protocol provides a general procedure for the transfection of suspension cells in a 6-well plate format. The volumes can be scaled up or down as needed.
Materials:
-
Suspension cells (HEK293-F, CHO-S, or Jurkat) in logarithmic growth phase
-
Complete growth medium appropriate for the cell line
-
Serum-free medium (e.g., Opti-MEM™ I Reduced Serum Medium)
-
Plasmid DNA (high purity, endotoxin-free)
-
Prepared DOSPA/DOPE liposome solution (1 mg/mL)
-
Sterile microcentrifuge tubes
-
6-well tissue culture plates
Methodology:
-
Cell Seeding:
-
The day before transfection, subculture the cells to ensure they are in the mid-logarithmic phase of growth on the day of transfection.
-
On the day of transfection, count the cells and adjust the density according to the recommendations in Table 1 in a final volume of 2 mL of complete growth medium per well of a 6-well plate.
-
-
Lipoplex Formation:
-
For each well to be transfected, prepare two sterile microcentrifuge tubes.
-
Tube A (DNA): Dilute 2 µg of plasmid DNA in 250 µL of serum-free medium. Mix gently by flicking the tube.
-
Tube B (Liposomes): Dilute 4-8 µL of the DOSPA/DOPE liposome solution in 250 µL of serum-free medium. Mix gently.
-
Combine the contents of Tube A and Tube B by adding the diluted DNA to the diluted liposomes. Pipette gently to mix. Do not vortex.
-
Incubate the mixture at room temperature for 15-20 minutes to allow for the formation of lipoplexes.
-
-
Transfection:
-
Add the 500 µL of the lipoplex mixture dropwise to the 2 mL of cell suspension in each well.
-
Gently swirl the plate to ensure even distribution of the lipoplexes.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection Care and Analysis:
-
For sensitive cell lines, the medium can be changed 4-6 hours post-transfection to remove the lipoplexes and reduce cytotoxicity. However, for many robust suspension cell lines, this is not necessary.
-
Assay for transgene expression at 24-72 hours post-transfection. For GFP expression, this can be done using fluorescence microscopy or flow cytometry.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal cell health or density | Ensure cells are in the logarithmic growth phase and have high viability (>90%). Optimize cell density at the time of transfection. |
| Poor quality or incorrect amount of DNA | Use high-purity, endotoxin-free plasmid DNA. Optimize the DNA concentration. | |
| Incorrect liposome-to-DNA ratio | Optimize the ratio of DOSPA/DOPE reagent to DNA. A titration experiment is recommended. | |
| Presence of serum during lipoplex formation | Always form lipoplexes in a serum-free medium. | |
| High Cell Death/Cytotoxicity | Too much transfection reagent | Reduce the amount of DOSPA/DOPE reagent used. Perform a dose-response curve to find the optimal balance between efficiency and viability. |
| Low cell density | Transfecting at a lower than optimal cell density can increase the effective concentration of the toxic lipoplexes per cell. Ensure the correct cell density is used. | |
| Contamination | Check cell cultures for microbial contamination. | |
| Inconsistent Results | Variation in cell passage number | Use cells within a consistent and low passage number range. |
| Inconsistent pipetting or mixing | Ensure accurate and consistent pipetting techniques. Mix lipoplex solutions gently and consistently. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for DOSPA/DOPE-mediated transfection of suspension cells.
Cellular Uptake and Endosomal Escape Pathway
Caption: Mechanism of DOSPA/DOPE lipoplex uptake and DNA release.
References
- 1. aragenbio.com [aragenbio.com]
- 2. Brief Comparison of the Efficacy of Cationic and Anionic Liposomes as Nonviral Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]
- 4. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.brighton.ac.uk [research.brighton.ac.uk]
Application Notes and Protocols for DOSPA-Based Lipid Nanoparticles in mRNA Vaccine Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lipid nanoparticles (LNPs) have become the leading platform for delivering messenger RNA (mRNA) for vaccines and therapeutics.[1][2][3] A key component of these delivery vehicles is the ionizable cationic lipid, which is crucial for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.[4][5] DOSPA (2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium) is a cationic lipid that has been utilized in liposome formulations for gene delivery.[6][7][8] Its spermine-based headgroup and dioleyloxy tails contribute to its ability to form stable complexes with nucleic acids and promote transfection.[8][9]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of DOSPA-based LNPs for mRNA vaccine development.
Core Components and Formulation Strategy
The formulation of effective mRNA-LNP vaccines relies on the precise combination of four lipid components:
-
Ionizable Cationic Lipid (DOSPA): At a low pH during formulation, the amine groups in DOSPA's headgroup become protonated, enabling electrostatic interactions with the negatively charged phosphate backbone of mRNA, leading to efficient encapsulation.[5] Upon endocytosis into the acidic environment of the endosome, this positive charge is maintained, which is thought to interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and endosomal escape of the mRNA.[5][10]
-
Helper Phospholipid (e.g., DSPC or DOPE): These lipids provide structural integrity to the nanoparticle.[3] 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) is often used due to its conical shape, which can promote the formation of non-bilayer hexagonal phases, a property believed to be critical for the fusion of the LNP with the endosomal membrane and subsequent mRNA release.[11] 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) provides structural stability.[3]
-
Cholesterol: This essential structural component modulates the fluidity and stability of the lipid bilayer, filling in gaps between the other lipids to enhance the overall integrity of the LNP.[1][11]
-
PEG-Lipid (e.g., DMG-PEG 2000): A polyethylene glycol (PEG)-conjugated lipid is included to control particle size during formation and to provide a hydrophilic shield that prevents aggregation and reduces nonspecific interactions with proteins in the bloodstream, thereby increasing circulation time.[4][12]
Data Presentation: Physicochemical and In Vitro Performance
The following tables summarize typical quantitative data for DOSPA-based LNPs, providing a benchmark for researchers.
Table 1: Physicochemical Characterization of DOSPA-LNPs
| Parameter | Typical Value | Method |
| Mean Particle Size (Z-average) | 80 - 150 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (at neutral pH) | Near-neutral to slightly positive | Electrophoretic Light Scattering (ELS) |
| mRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |
Table 2: In Vitro Transfection Efficiency
| Cell Line | Transfection Efficiency | Reporter Gene | Assay |
| HEK293 | High | Luciferase or GFP | Luciferase Assay or Flow Cytometry |
| HeLa | Moderate to High | Luciferase or GFP | Luciferase Assay or Flow Cytometry |
| Dendritic Cells (DCs) | Moderate | Ovalbumin (OVA) | ELISA for secreted OVA |
Experimental Protocols
Protocol 1: Formulation of DOSPA-LNPs using Microfluidics
This protocol describes the formulation of DOSPA-LNPs encapsulating mRNA using a microfluidic mixing device. This method allows for rapid and reproducible mixing of the lipid and aqueous phases, resulting in uniform nanoparticles.[13][14]
Materials:
-
DOSPA
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
mRNA encoding the antigen of interest
-
Ethanol (anhydrous, USP grade)
-
Citrate buffer (e.g., 50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr)
-
Dialysis cassettes (e.g., 10 kDa MWCO)
Procedure:
-
Preparation of the Organic Phase (Lipid Stock):
-
Prepare stock solutions of DOSPA, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. A common molar ratio is 50:10:38.5:1.5 (DOSPA:DSPC:Cholesterol:DMG-PEG 2000).
-
Combine the lipid stock solutions in a glass vial to achieve the desired molar ratio and final lipid concentration (e.g., 10-20 mg/mL).
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Preparation of the Aqueous Phase (mRNA Solution):
-
Dilute the mRNA stock solution in the citrate buffer (pH 4.0) to the desired concentration. The N:P ratio (ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA) is a critical parameter to optimize, with typical ranges from 3:1 to 10:1.
-
-
Microfluidic Mixing:
-
Set up the microfluidic device according to the manufacturer's protocol.
-
Load the organic phase and the aqueous phase into separate syringes.
-
Set the flow rate ratio (aqueous to organic) typically at 3:1.
-
Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases causes the lipids to precipitate and self-assemble around the mRNA, forming LNPs.
-
-
Purification and Buffer Exchange:
-
The resulting LNP solution will be in an ethanol/citrate buffer mixture.
-
Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove the ethanol and exchange the buffer.
-
Alternatively, use tangential flow filtration (TFF) for larger-scale preparations.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of DOSPA-LNPs
A. Size and Zeta Potential Measurement:
-
Dynamic Light Scattering (DLS): Dilute a small aliquot of the LNP solution in PBS (pH 7.4) and measure the particle size (Z-average diameter) and polydispersity index (PDI) using a DLS instrument.[13]
-
Electrophoretic Light Scattering (ELS): Dilute the LNP solution in a low ionic strength buffer (e.g., 0.1x PBS) to measure the zeta potential.[13]
B. mRNA Encapsulation Efficiency:
-
This is determined using a fluorescent dye like RiboGreen that specifically binds to RNA.[11]
-
Prepare two sets of LNP samples.
-
In one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA. This gives the total mRNA amount (fluorescence A).[11]
-
In the second set, measure the fluorescence without the lysis buffer to quantify the amount of free (unencapsulated) mRNA (fluorescence B).[11]
-
Calculate the encapsulation efficiency as: ((Fluorescence A - Fluorescence B) / Fluorescence A) * 100%.
Protocol 3: In Vitro Transfection
This protocol assesses the ability of the DOSPA-LNPs to deliver functional mRNA into cells.[15]
Materials:
-
HEK293 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
DOSPA-LNP formulation encapsulating a reporter mRNA (e.g., Luciferase or GFP)
-
Phosphate-buffered saline (PBS)
-
Luciferase assay reagent or flow cytometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
The following day, remove the old medium and add fresh complete medium.
-
Add the DOSPA-LNP-mRNA solution to the cells at various concentrations (e.g., 50, 100, 250 ng of mRNA per well).
-
Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
-
Analysis:
-
For Luciferase: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol of the luciferase assay kit.
-
For GFP: Harvest the cells, wash with PBS, and analyze the GFP expression using a flow cytometer.
-
Protocol 4: In Vivo Immunization and Evaluation
This protocol outlines a general procedure for evaluating the immunogenicity of a DOSPA-LNP-mRNA vaccine in a mouse model.[16]
Materials:
-
BALB/c or C57BL/6 mice (6-8 weeks old)
-
DOSPA-LNP formulation encapsulating mRNA encoding the target antigen
-
Sterile PBS (pH 7.4)
-
Syringes and needles for intramuscular (IM) injection
-
ELISA kits for detecting antigen-specific antibodies (e.g., IgG1, IgG2a)
Procedure:
-
Immunization:
-
Dilute the DOSPA-LNP-mRNA vaccine formulation in sterile PBS to the desired dose (e.g., 1-10 µg of mRNA per mouse).
-
Administer the vaccine via intramuscular injection into the quadriceps or tibialis anterior muscle.
-
A common prime-boost strategy involves an initial immunization (Day 0) followed by a booster dose 2-3 weeks later.
-
-
Sample Collection:
-
Collect blood samples via submandibular or tail vein bleeding at different time points (e.g., pre-immunization, 2 weeks post-prime, 2 weeks post-boost).
-
Isolate the serum and store it at -20°C or -80°C.
-
-
Analysis of Humoral Immune Response (ELISA):
-
Coat ELISA plates with the recombinant target antigen.
-
Block the plates to prevent non-specific binding.
-
Add serially diluted serum samples to the wells and incubate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).
-
Add the substrate and measure the absorbance to determine the antibody titers.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
References
- 1. Lipid Nanoparticles: Key Facilitators of mRNA Vaccine Development – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 2. atascientific.com.au [atascientific.com.au]
- 3. Lipids used for the formulation of lipid nanoparticles (LNPs) [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. DOSPA (hydrochloride) (racemic), 282533-23-7 | BroadPharm [broadpharm.com]
- 9. Synthesis, Biophysical Characterization and in Vitro Transfection Activity of Novel Bivalent Amine Cationic Lipids in the Absence of Dioleoylphosphatidylethanolamine (DOPE) [scirp.org]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipid Nanoparticle Development for A Fluvid mRNA Vaccine Targeting Seasonal Influenza and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: High-Efficiency mRNA Transfection Using In Vitro Transcription and DOSPA Reagent
Audience: Researchers, scientists, and drug development professionals.
Introduction: The delivery of messenger RNA (mRNA) into cells to drive the expression of a specific protein is a cornerstone of modern molecular biology, with applications ranging from vaccine development to cell therapy and genome editing.[1][2] Unlike DNA-based transfection, mRNA does not require nuclear entry for expression, leading to earlier onset of protein production and eliminating the risk of genomic integration.[2] This document provides a detailed guide for the robust in vitro transcription (IVT) of high-quality mRNA and its subsequent transfection into mammalian cells using the cationic liposome 2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate (DOSPA). DOSPA is a cationic lipid that, when formulated with a neutral helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), forms liposomes that can efficiently complex with negatively charged mRNA and facilitate its entry into cells.[3][4][5]
Section 1: In Vitro Transcription (IVT) of Functional mRNA
The foundation of a successful transfection experiment is the quality of the synthetic mRNA. The IVT process synthesizes mRNA from a linear DNA template using a bacteriophage RNA polymerase, such as T7.[2][6] For the mRNA to be stable and efficiently translated in eukaryotic cells, it must possess key structural elements: a 7-methylguanylate (m7G) cap at the 5' end and a poly(A) tail at the 3' end.[1]
References
- 1. neb.com [neb.com]
- 2. Advancements of in vitro transcribed mRNA (IVT mRNA) to enable translation into the clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Scaling Up: Large-Scale mRNA Production Techniques - Creative Enzymes [creative-enzymes.com]
Application Notes and Protocols for the Scale-up of DOSPA-Based LNP Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and scale-up of lipid nanoparticle (LNP) formulations utilizing the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOSPA). The protocols outlined below cover laboratory-scale formulation, strategies for scaling up production, and essential characterization techniques to ensure consistent quality and performance.
Introduction to DOSPA-Based LNP Formulations
DOSPA is a cationic lipid frequently employed in LNP formulations for the delivery of nucleic acids such as mRNA and siRNA. Its permanent positive charge facilitates the encapsulation of negatively charged genetic material and aids in the interaction with and entry into target cells. A typical DOSPA-based LNP formulation consists of four key components:
-
Cationic Lipid (DOSPA): Interacts with the nucleic acid payload and facilitates endosomal escape.
-
Helper Lipid (e.g., DOPE or DSPC): Aids in the formation of the lipid bilayer and enhances the stability and fusogenicity of the LNP.
-
Cholesterol: Modulates membrane fluidity and stability.
-
PEGylated Lipid (e.g., DMG-PEG 2000): Provides a hydrophilic shield to reduce opsonization and increase circulation time.
The successful translation of these formulations from preclinical research to clinical applications hinges on a robust and scalable manufacturing process that maintains the critical quality attributes (CQAs) of the LNPs.
Experimental Protocols
Preparation of Lipid Stock Solutions
Objective: To prepare concentrated stock solutions of individual lipids in ethanol for use in LNP formulation.
Materials:
-
DOSPA (1,2-dioleoyl-3-trimethylammonium-propane)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) or DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
Dehydrated Ethanol (USP grade)
-
Sterile, RNase-free vials and consumables
Protocol:
-
Bring all lipids to room temperature.
-
Prepare individual stock solutions of DOSPA, DOPE/DSPC, Cholesterol, and DMG-PEG 2000 in dehydrated ethanol at the desired concentrations (e.g., 10-50 mM).
-
Vortex each solution until the lipids are fully dissolved. Gentle warming may be applied if necessary.
-
Store the stock solutions at -20°C in airtight, sterile vials.
Lab-Scale LNP Formulation using Microfluidics (Exemplary 1 mL Batch)
Objective: To formulate a 1 mL batch of DOSPA-based LNPs encapsulating a model nucleic acid (e.g., polyA RNA) using a microfluidic mixing system.
Materials:
-
Lipid stock solutions (from Protocol 2.1)
-
Nucleic acid (e.g., polyA RNA)
-
Citrate buffer (100 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing system (e.g., NanoAssemblr Benchtop)
-
Syringes and tubing compatible with the microfluidic system
Protocol:
-
Prepare the Lipid Mixture (Organic Phase):
-
In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of DOSPA:DOPE:Cholesterol:DMG-PEG 2000).
-
Add dehydrated ethanol to reach the final desired total lipid concentration (e.g., 10 mg/mL).
-
-
Prepare the Aqueous Phase:
-
Dissolve the nucleic acid in citrate buffer (pH 4.0) to the desired concentration (e.g., 0.1 mg/mL).
-
-
Microfluidic Mixing:
-
Set up the microfluidic system according to the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the aqueous nucleic acid solution into another.
-
Set the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the instrument. A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).
-
Initiate the mixing process to generate the LNP dispersion. The resulting solution will appear opalescent.
-
-
Downstream Processing (Purification and Buffer Exchange):
-
Immediately after formulation, dilute the LNP dispersion with PBS (pH 7.4) to reduce the ethanol concentration.
-
Purify and concentrate the LNPs using tangential flow filtration (TFF) or dialysis against PBS (pH 7.4) to remove residual ethanol and unencapsulated nucleic acid.
-
-
Sterile Filtration:
-
Filter the purified LNP formulation through a 0.22 µm sterile filter into a sterile vial.
-
-
Storage:
-
Store the final LNP formulation at 2-8°C for short-term use or at -80°C for long-term storage. The addition of a cryoprotectant like sucrose may be necessary for frozen storage.[1]
-
Characterization of LNPs
Objective: To assess the Critical Quality Attributes (CQAs) of the formulated LNPs.
Protocols:
-
Particle Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
-
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).
-
-
Zeta Potential:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the surface charge using Laser Doppler Velocimetry.
-
-
Encapsulation Efficiency:
-
Use a fluorescent dye that selectively binds to nucleic acids (e.g., RiboGreen).
-
Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
-
Calculate the encapsulation efficiency using the following formula: EE (%) = [(Total Fluorescence - Fluorescence before lysis) / Total Fluorescence] x 100
-
Scale-up of DOSPA-Based LNP Formulation
Scaling up LNP production from laboratory to industrial levels presents challenges in maintaining consistent CQAs.[2] Microfluidics offers a scalable approach by parallelizing mixing units.[3] The primary process parameters that need to be controlled during scale-up are the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR).
Impact of Process Parameters on LNP Characteristics
The following tables summarize the expected impact of key process parameters on the CQAs of cationic lipid-based LNPs during scale-up. The data is synthesized from studies on LNPs with similar compositions to DOSPA-based formulations.
Table 1: Effect of Total Flow Rate (TFR) on LNP Properties (Constant FRR of 3:1)
| Total Flow Rate (mL/min) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 5 | ~150 | ~0.20 | Neutral |
| 10 | ~80 | ~0.15 | Neutral |
| 20 | ~50 | ~0.12 | Neutral |
Note: Generally, increasing the TFR leads to a decrease in particle size as the mixing time is reduced.[3]
Table 2: Effect of Flow Rate Ratio (FRR) on LNP Properties (Constant TFR of 20 mL/min)
| Flow Rate Ratio (Aqueous:Organic) | Average Particle Size (nm) | Polydispersity Index (PDI) |
| 1:1 | >200 (often unstable) | >0.3 |
| 3:1 | ~50 | ~0.12 |
| 5:1 | ~40 | ~0.10 |
Note: Increasing the FRR (higher proportion of the aqueous phase) generally results in smaller particles.[3]
Table 3: Representative Data for Scaled-up Production of Cationic LNPs
| Scale | Batch Volume (mL) | TFR (mL/min) | FRR | Particle Size (nm) | PDI | Encapsulation Efficiency (%) |
| Lab-scale | 1 | 12 | 3:1 | 85 ± 5 | 0.11 ± 0.02 | >90% |
| Pilot-scale | 100 | 120 | 3:1 | 88 ± 7 | 0.13 ± 0.03 | >90% |
| Production-scale | 1000 | 200 | 3:1 | 92 ± 8 | 0.15 ± 0.03 | >88% |
This table presents hypothetical but realistic data based on published trends for scalable LNP manufacturing. Maintaining consistent CQAs across scales is a key objective.
Visualizations
References
Application Notes and Protocols for Sterile Filtration of DOSPA Liposome Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOSPA (2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) is a cationic lipid that is frequently used in the formulation of liposomes for gene therapy and drug delivery applications. The positive charge of DOSPA liposomes facilitates their interaction with negatively charged nucleic acids and cell membranes, enhancing transfection efficiency. For parenteral administration, sterile filtration is a critical step to ensure the removal of microbial contamination. However, the unique physicochemical properties of liposomes, such as their size and propensity for aggregation, can present significant challenges during the filtration process.
This document provides detailed application notes and protocols for the sterile filtration of DOSPA liposome preparations. It is intended to guide researchers, scientists, and drug development professionals in selecting appropriate filtration parameters and executing a robust and reproducible sterile filtration process that maintains the critical quality attributes of the liposomal product.
Key Considerations for Sterile Filtration of DOSPA Liposomes
The successful sterile filtration of DOSPA liposome preparations is dependent on a number of factors that must be carefully considered and optimized. These include the characteristics of the liposome formulation, the choice of filter, and the filtration process parameters.
Liposome Characteristics:
-
Particle Size and Polydispersity: For effective sterile filtration using a 0.22 µm filter, the liposome diameter should ideally be less than 200 nm.[1] A narrow particle size distribution (low polydispersity index) is also crucial to prevent the clogging of the filter by larger vesicles.
-
Lipid Concentration: High concentrations of liposomes can lead to increased viscosity and a higher likelihood of filter fouling. Dilution of the liposome suspension may be necessary to achieve efficient filtration.
-
Surface Charge: The cationic nature of DOSPA liposomes can lead to interactions with negatively charged filter membranes, potentially causing liposome aggregation and loss of product.
Filter Selection:
-
Pore Size: A sterilizing-grade filter with a nominal pore size of 0.22 µm is standard for removing bacteria.[1]
-
Membrane Material: Polyethersulfone (PES) membranes are often recommended for liposome filtration due to their low protein binding and good flow rate characteristics.[2][3] Other materials such as polyvinylidene fluoride (PVDF) may also be suitable, but compatibility and recovery should be tested.[2]
-
Filter Format: Syringe filters are suitable for small laboratory-scale volumes, while capsule and cartridge filters are used for larger-scale processing.
Process Parameters:
-
Pressure: Applying an appropriate and constant pressure is critical. High differential pressures can improve throughput but may also lead to liposome deformation, rupture, or even force larger vesicles through the filter pores, compromising sterility.[3][4]
-
Flow Rate: A controlled and consistent flow rate helps to prevent sudden pressure build-ups that could damage the liposomes or the filter.
-
Temperature: The filtration process should be conducted at a temperature that ensures the lipid bilayer is in a fluid phase to allow for some deformability without rupture.
Experimental Protocols
Protocol 1: Preparation of DOSPA Liposomes
This protocol describes a general method for preparing DOSPA-containing liposomes using the thin-film hydration method followed by extrusion for size reduction.
Materials:
-
DOSPA (2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate)
-
Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Hydration buffer (e.g., sterile HEPES-buffered saline (HBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
-
Nitrogen gas stream
Methodology:
-
Lipid Film Formation:
-
Dissolve DOSPA and the helper lipid (e.g., in a 1:1 molar ratio) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the chloroform under vacuum to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with the desired volume of pre-warmed sterile hydration buffer.
-
Agitate the flask by gentle swirling or vortexing until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Transfer the MLV suspension to the extruder.
-
Pass the liposome suspension through the membrane a sufficient number of times (e.g., 11-21 passes) to achieve a uniform size distribution.
-
The resulting suspension should contain unilamellar vesicles (LUVs) with a size corresponding to the membrane pore size.
-
Protocol 2: Sterile Filtration of DOSPA Liposome Preparations
This protocol outlines the steps for sterile filtration of the prepared DOSPA liposome suspension.
Materials:
-
Prepared DOSPA liposome suspension
-
Sterile syringe filter (0.22 µm pore size, e.g., PES membrane)
-
Sterile syringe
-
Sterile collection vial
-
Dynamic Light Scattering (DLS) instrument
-
Assay for lipid concentration (e.g., Stewart assay)
Methodology:
-
Pre-filtration Characterization:
-
Before filtration, measure the particle size and polydispersity index (PDI) of the liposome suspension using Dynamic Light Scattering (DLS).
-
Determine the initial lipid concentration.
-
-
Filter Preparation:
-
Aseptically remove the sterile syringe filter from its packaging.
-
If recommended by the manufacturer, pre-wet the filter by passing a small amount of sterile buffer through it.
-
-
Filtration:
-
Draw the DOSPA liposome suspension into a sterile syringe.
-
Carefully attach the syringe to the inlet of the 0.22 µm sterile syringe filter.
-
Apply gentle, constant pressure to the syringe plunger to pass the liposome suspension through the filter into a sterile collection vial. Avoid excessive pressure.
-
Monitor the back pressure; a significant increase may indicate filter clogging.
-
-
Post-filtration Analysis:
-
Measure the particle size and PDI of the filtered liposome suspension using DLS to assess any changes.
-
Determine the lipid concentration of the filtered sample to calculate the recovery rate.
-
Perform a sterility test on the filtered sample to confirm the absence of microbial contamination.
-
Data Presentation
The following table summarizes expected outcomes and provides a template for presenting quantitative data from sterile filtration experiments with DOSPA liposomes.
| Parameter | Pre-filtration | Post-filtration (0.22 µm PES Filter) | Post-filtration (0.22 µm PVDF Filter) |
| Liposome Size (nm) | 100 - 150 | No significant change expected | Potential for slight increase due to aggregation |
| Polydispersity Index (PDI) | < 0.2 | No significant change expected | Potential for slight increase |
| Lipid Recovery (%) | 100% | > 90% | Variable, potentially lower than PES |
| Encapsulation Efficiency (%) | Dependent on cargo | Minimal loss expected (< 5%) | Potential for higher loss if liposomes are disrupted |
| Sterility | Non-sterile | Sterile | Sterile |
Note: The values in this table are illustrative and will vary depending on the specific liposome formulation and filtration process parameters.
Visualizations
Experimental Workflow for Sterile Filtration of DOSPA Liposomes
Caption: Workflow for the preparation and sterile filtration of DOSPA liposomes.
Logical Relationship of Critical Parameters in Sterile Filtration
Caption: Interplay of critical parameters affecting the outcome of sterile filtration.
Conclusion
The sterile filtration of DOSPA liposome preparations is a critical manufacturing step that requires careful optimization of formulation and process parameters. By controlling liposome size, selecting an appropriate filter membrane such as PES, and applying a controlled filtration pressure, it is possible to achieve a sterile product with high recovery and preserved integrity. The protocols and guidelines presented in this document provide a framework for developing a robust and reproducible sterile filtration process for DOSPA-based liposomal drug products. It is essential to perform thorough characterization before and after filtration to ensure that the final product meets all required quality specifications.
References
Application Note: Characterization of DOSPA-Nucleic Acid Complex Size and Zeta Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into cells is a cornerstone of gene therapy and various research applications. Cationic lipids are widely employed as non-viral vectors due to their ability to electrostatically interact with negatively charged nucleic acids, forming condensed complexes known as lipoplexes.[1] One such cationic lipid is 2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate (DOSPA), a multivalent cationic lipid that has been utilized in commercially available transfection reagents.[2][3] The physicochemical properties of these DOSPA-nucleic acid complexes, particularly their size and surface charge (zeta potential), are critical parameters that significantly influence their stability, cellular uptake, and ultimately, their transfection efficiency.[4]
This application note provides detailed protocols for the preparation of DOSPA-nucleic acid complexes and the subsequent characterization of their hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS), respectively. Furthermore, it presents a summary of expected quantitative data to guide researchers in optimizing their lipoplex formulations for enhanced nucleic acid delivery.
Experimental Protocols
Protocol 1: Preparation of DOSPA-Nucleic Acid Complexes
This protocol describes the formation of lipoplexes through the interaction of cationic liposomes containing DOSPA with anionic nucleic acids.
Materials:
-
DOSPA cationic lipid
-
Helper lipid (e.g., DOPE - 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Nucleic acid (pDNA or siRNA) of known concentration
-
Nuclease-free water or appropriate buffer (e.g., HEPES-buffered saline, Opti-MEM™)
-
Chloroform
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Liposome Preparation (Lipid Film Hydration Method): a. In a round-bottom flask, dissolve the desired amounts of DOSPA and a helper lipid (e.g., DOPE at a 1:1 molar ratio) in chloroform. b. Create a thin lipid film by removing the organic solvent using a rotary evaporator under vacuum. c. Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove any residual solvent. d. Hydrate the lipid film with a suitable aqueous buffer (e.g., nuclease-free water or HEPES buffer) to a final lipid concentration of 1 mg/mL. Vortex the suspension vigorously. e. To obtain unilamellar vesicles of a defined size, subject the liposomal suspension to sonication (probe or bath) followed by extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Lipoplex Formation: a. Dilute the desired amount of nucleic acid in a suitable buffer in a sterile microcentrifuge tube. b. In a separate tube, dilute the required volume of the DOSPA-containing liposome suspension. c. To form the complexes, add the diluted liposome suspension to the diluted nucleic acid solution and mix gently by pipetting. Note: Do not vortex, as this can shear the nucleic acid and disrupt the complexes. d. Incubate the mixture at room temperature for 15-30 minutes to allow for the spontaneous formation of DOSPA-nucleic acid complexes. The complexes are now ready for characterization.
Protocol 2: Measurement of Hydrodynamic Size by Dynamic Light Scattering (DLS)
This protocol outlines the procedure for determining the particle size distribution of the prepared DOSPA-nucleic acid complexes.
Materials and Equipment:
-
DOSPA-nucleic acid complex suspension
-
DLS instrument (e.g., Malvern Zetasizer Nano ZS)
-
Low-volume disposable cuvettes
-
Nuclease-free water or appropriate buffer for dilution
Procedure:
-
Instrument Setup: a. Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions. b. Select the appropriate measurement parameters in the software, including the dispersant properties (viscosity and refractive index of the buffer used).
-
Sample Preparation: a. Dilute a small aliquot of the DOSPA-nucleic acid complex suspension in the same buffer used for their formation to an appropriate concentration for DLS measurement. The optimal concentration will depend on the instrument and should be determined empirically to obtain a stable count rate. b. Gently mix the diluted sample by pipetting.
-
Measurement: a. Transfer the diluted sample to a clean, dust-free cuvette, ensuring no air bubbles are present. b. Place the cuvette in the DLS instrument. c. Allow the sample to equilibrate to the desired temperature (typically 25°C). d. Perform the DLS measurement, acquiring multiple readings to ensure reproducibility.
-
Data Analysis: a. The instrument software will generate a particle size distribution report, typically providing the Z-average diameter and the Polydispersity Index (PDI). b. The Z-average diameter represents the intensity-weighted mean hydrodynamic size of the particle population. c. The PDI is a measure of the width of the particle size distribution, with values below 0.3 generally indicating a narrow and monodisperse population.
Protocol 3: Measurement of Zeta Potential by Electrophoretic Light Scattering (ELS)
This protocol details the determination of the surface charge of the DOSPA-nucleic acid complexes.
Materials and Equipment:
-
DOSPA-nucleic acid complex suspension
-
ELS instrument (often integrated with a DLS system)
-
Disposable folded capillary cells or similar electrophoresis cells
-
Nuclease-free water or appropriate buffer for dilution
Procedure:
-
Instrument Setup: a. Ensure the ELS instrument is properly calibrated and configured. b. Select the appropriate parameters in the software, including the dispersant properties and the Henry function approximation (typically the Smoluchowski approximation for aqueous media).
-
Sample Preparation: a. Prepare the sample in the same manner as for DLS measurements, ensuring it is diluted in a buffer of known ionic strength. The pH and conductivity of the sample should be measured and reported alongside the zeta potential.[2]
-
Measurement: a. Carefully inject the diluted sample into the folded capillary cell, avoiding the introduction of air bubbles. b. Place the cell into the instrument. c. The instrument will apply an electric field and measure the electrophoretic mobility of the particles.
-
Data Analysis: a. The software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.[4][5] b. The result is typically presented as a zeta potential distribution, with the mean value indicating the average surface charge of the particles.
Data Presentation
The size and zeta potential of DOSPA-nucleic acid complexes are highly dependent on the formulation parameters, most notably the ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid's phosphate backbone (N/P ratio) and the pH of the surrounding medium. The following tables provide expected values based on published data for similar cationic lipid systems, which can be used as a guideline for optimizing DOSPA-based formulations.
Table 1: Influence of N/P Ratio on the Size and Zeta Potential of DOSPA-Nucleic Acid Complexes
| N/P Ratio | Expected Z-Average Diameter (nm) | Expected Zeta Potential (mV) | Expected Polydispersity Index (PDI) |
| 1:1 | > 1000 (aggregation near neutrality) | ~ 0 mV | > 0.5 |
| 2.5:1 | 200 - 400 | +10 to +20 | < 0.3 |
| 5:1 | 150 - 250 | +20 to +40 | < 0.2 |
| 10:1 | 100 - 200 | +30 to +50 | < 0.2 |
Note: Data are representative and may vary depending on the specific nucleic acid, helper lipid, and buffer conditions used. At an N/P ratio close to 1, the net charge of the complexes approaches neutrality, leading to aggregation and larger particle sizes.[6] As the proportion of cationic lipid increases, the complexes become more compact and exhibit a higher positive zeta potential.
Table 2: Influence of pH on the Size and Zeta Potential of DOSPA-Nucleic Acid Complexes (at a fixed N/P ratio of 5:1)
| pH | Expected Z-Average Diameter (nm) | Expected Zeta Potential (mV) | Rationale |
| 5.0 | 150 - 250 | +30 to +50 | At acidic pH, the spermine headgroup of DOSPA is fully protonated, leading to strong electrostatic interactions with nucleic acids and the formation of compact, highly positive complexes. |
| 7.4 | 200 - 400 | +20 to +30 | At physiological pH, the protonation state of DOSPA may be slightly reduced, potentially leading to less condensed and slightly larger complexes with a lower positive charge. |
| 8.5 | 250 - 500 | +10 to +20 | At alkaline pH, deprotonation of the spermine headgroup can weaken the electrostatic interaction with nucleic acids, resulting in larger, less stable complexes with a reduced zeta potential.[7][8] |
Note: DOSPA is a pH-sensitive lipid due to its spermine headgroup, which has multiple protonation sites. The charge state of DOSPA, and consequently the properties of the lipoplexes, will be influenced by the pH of the formulation buffer.
Mandatory Visualization
Caption: Experimental workflow for the preparation and characterization of DOSPA-nucleic acid complexes.
Caption: Conceptual diagram of a DOSPA-nucleic acid complex.
References
- 1. DOTAP cationic liposomes prefer relaxed over supercoiled plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional lipids and lipoplexes for improved gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pH-Dependent Behavior of Ionizable Cationic Lipids in mRNA-Carrying Lipoplexes Investigated by Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Transfection with DOSPA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low transfection efficiency when using the cationic lipid reagent DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate).
Troubleshooting Guide: Low Transfection Efficiency
This guide addresses common issues encountered during transfection experiments with DOSPA in a question-and-answer format.
Q1: My transfection efficiency is very low. Where should I start troubleshooting?
Low transfection efficiency is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended. Begin by evaluating the following critical parameters:
-
Cell Health and Culture Conditions: Ensure your cells are healthy, actively dividing, and at the optimal confluency.
-
Nucleic Acid Quality and Quantity: The purity and integrity of your plasmid DNA or RNA are paramount for successful transfection.
-
DOSPA/DOPE:Nucleic Acid Ratio: The ratio of the cationic lipid to the nucleic acid is a critical determinant of transfection success and needs to be optimized.
-
Transfection Protocol: Adherence to a properly optimized protocol, including the formation of lipoplexes and post-transfection care, is essential.
Q2: How does cell health affect transfection efficiency?
Cellular health is a cornerstone of successful transfection. Here are key aspects to consider:
-
Cell Viability: Cells should have a viability of over 90% before transfection. Stressed or unhealthy cells are less likely to take up and express foreign nucleic acids.
-
Cell Confluency: The optimal confluency for transfection is typically between 70-90% for most adherent cell lines.[1][2] Over-confluent cells may have reduced metabolic activity and be less receptive to transfection, while sparse cultures can be more susceptible to toxicity from the transfection reagent.
-
Passage Number: Use cells with a low passage number (ideally below 30). Cells that have been in culture for extended periods can exhibit altered characteristics and reduced transfection efficiency.[3]
-
Mycoplasma Contamination: Mycoplasma contamination can significantly impact cellular processes and negatively affect transfection outcomes. Regularly test your cell cultures for mycoplasma.
Q3: What are the requirements for the nucleic acid used in transfection?
The quality and quantity of your plasmid DNA or RNA are critical for efficient transfection.
-
Purity: Use highly purified, endotoxin-free nucleic acids. Contaminants can be toxic to cells and inhibit the transfection process. The A260/A280 ratio should be between 1.8 and 2.0.
-
Integrity: Ensure the integrity of your nucleic acid by running it on an agarose gel. Supercoiled plasmid DNA is generally more efficient for transient transfection.
-
Concentration: Use an appropriate concentration of nucleic acid. Too little may result in low expression, while too much can be toxic to the cells. Refer to the tables below for recommended starting concentrations for different culture vessels.
Q4: How do I optimize the DOSPA:DNA ratio?
The ratio of the cationic lipid (DOSPA, often formulated with a helper lipid like DOPE) to the nucleic acid is one of the most critical parameters to optimize for each cell type and plasmid combination.
-
Start with a Range of Ratios: A good starting point is to test a range of DOSPA:DNA ratios. For DOSPA, ratios of DOSPA to DNA nucleotide have been tested at 3.3:1, 6.6:1, and 16.5:1.[4] For lipid-based reagents in general, a common starting point for optimization is a reagent (in µL) to DNA (in µg) ratio of 1:1 to 3:1.[5]
-
Titration Experiment: Perform a titration experiment by keeping the amount of DNA constant and varying the amount of DOSPA. This will help you identify the optimal ratio that provides the highest transfection efficiency with the lowest cytotoxicity.
Q5: Should I use serum and/or antibiotics in my transfection medium?
The presence of serum and antibiotics can significantly impact transfection efficiency.
-
Serum: While some older protocols recommended serum-free conditions, many modern cationic lipid reagents, including those containing DOSPA, can be effective in the presence of serum. However, it is crucial to form the DOSPA-DNA complexes in a serum-free medium, as serum proteins can interfere with complex formation.[1][3] Once the complexes are formed, they can be added to cells cultured in serum-containing medium.
-
Antibiotics: It is generally recommended to avoid using antibiotics in the transfection medium. Cationic lipids can increase cell permeability to antibiotics, leading to cytotoxicity.[1][3]
Frequently Asked Questions (FAQs)
Q: What is DOSPA and how does it work?
DOSPA is a multivalent cationic lipid that is used as a transfection reagent.[6] Its positively charged headgroup interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA or RNA), condensing them into nanoparticles called lipoplexes. These lipoplexes have a net positive charge, which facilitates their interaction with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis.[1]
Q: What is the role of DOPE in DOSPA formulations?
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is a neutral "helper" lipid often included in cationic lipid transfection formulations.[7] DOPE has a conical shape that does not favor the formation of stable bilayers.[7] Within the acidic environment of the endosome, DOPE promotes the disruption of the endosomal membrane, facilitating the release of the nucleic acid into the cytoplasm, a critical step known as endosomal escape.[7][8][9] This significantly enhances transfection efficiency.
Q: Can I use DOSPA to transfect different types of nucleic acids?
Yes, cationic lipid reagents like DOSPA can be used to transfect various types of nucleic acids, including plasmid DNA, messenger RNA (mRNA), and small interfering RNA (siRNA).[1] However, optimization of the protocol will be required for each type of nucleic acid.
Q: How long after transfection should I expect to see gene expression?
The time to detect gene expression depends on the nucleic acid delivered and the expression vector used. For plasmid DNA, expression of a reporter gene like GFP can typically be observed within 24 to 48 hours post-transfection. For mRNA, protein expression is generally detected much earlier, often within a few hours.
Quantitative Data Summary
The following tables provide recommended starting conditions for transfection experiments. Note that these are general guidelines, and optimization is crucial for each specific cell line and experimental setup.
Table 1: Recommended Cell Seeding Densities for Transfection
| Culture Vessel | Surface Area (cm²) | Adherent Cells (cells/well) |
| 96-well plate | 0.32 | 1 x 10⁴ - 2 x 10⁴ |
| 24-well plate | 1.9 | 0.5 x 10⁵ - 2 x 10⁵ |
| 6-well plate | 9.6 | 2 x 10⁵ - 5 x 10⁵ |
| 60 mm dish | 21 | 1 x 10⁶ - 2 x 10⁶ |
| 100 mm dish | 56 | 2 x 10⁶ - 5 x 10⁶ |
Table 2: Recommended DNA and Reagent Quantities for Transfection
| Culture Vessel | Amount of DNA (µg) | Volume of Dilution Medium (µL) | Volume of DOSPA Reagent (µL) |
| 96-well plate | 0.1 - 0.2 | 25 | 0.2 - 0.6 |
| 24-well plate | 0.5 - 1.0 | 50 | 1.0 - 3.0 |
| 6-well plate | 2.0 - 4.0 | 100 - 250 | 4.0 - 12.0 |
| 60 mm dish | 5.0 - 10.0 | 500 | 10.0 - 30.0 |
| 100 mm dish | 10.0 - 20.0 | 1000 | 20.0 - 60.0 |
Note: The volume of DOSPA reagent is a starting recommendation and should be optimized based on the DOSPA:DNA ratio.
Experimental Protocols
Protocol 1: Preparation of DOSPA/DOPE Liposomes
This protocol describes a general method for preparing cationic liposomes containing DOSPA and the helper lipid DOPE.
-
Lipid Preparation: Dissolve DOSPA and DOPE in chloroform in separate glass vials to a concentration of 10 mg/mL.
-
Mixing: In a new glass vial, combine the DOSPA and DOPE solutions to achieve the desired molar ratio (e.g., 1:1).
-
Lipid Film Formation: Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film at the bottom of the vial.
-
Vacuum Drying: Place the vial under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with a sterile, nuclease-free aqueous buffer (e.g., sterile water or HBS) by vortexing. This will form multilamellar vesicles (MLVs). The final total lipid concentration should typically be in the range of 1-2 mg/mL.
-
Sonication (Optional): To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated in a bath sonicator.
Protocol 2: General Transfection Protocol for Adherent Cells in a 6-well Plate
-
Cell Seeding: The day before transfection, seed 2-4 x 10⁵ cells per well in a 6-well plate in 2 mL of complete growth medium. The cells should be 70-90% confluent at the time of transfection.[10]
-
Preparation of DOSPA/DOPE-DNA Complexes:
-
In a sterile tube, dilute 2.5 µg of plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM). Mix gently.[10]
-
In a separate sterile tube, dilute the appropriate amount of DOSPA/DOPE liposome suspension (e.g., 5-10 µL of a 1 mg/mL stock) into 100 µL of serum-free medium. Mix gently.[10]
-
Add the diluted DNA solution to the diluted DOSPA/DOPE solution and mix gently by pipetting. Do not vortex.
-
Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of lipoplexes.[10]
-
-
Transfection:
-
Gently aspirate the growth medium from the cells.
-
Add 800 µL of serum-free medium to the tube containing the lipoplexes to bring the total volume to 1 mL.
-
Add the 1 mL of the lipoplex-containing medium dropwise to the cells in each well.
-
Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the 4-6 hour incubation, add 1 mL of complete growth medium (containing serum) to each well. Alternatively, the transfection medium can be replaced with fresh complete growth medium.
-
Incubate the cells for 24-72 hours before analyzing for gene expression.
-
Visualizations
Caption: Mechanism of DOSPA-mediated transfection.
Caption: Experimental workflow for DOSPA transfection.
References
- 1. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 3. thermofisher.com [thermofisher.com]
- 4. pnas.org [pnas.org]
- 5. yeasenbio.com [yeasenbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. The role of the helper lipid dioleoylphosphatidylethanolamine (DOPE) for DNA transfection cooperating with a cationic lipid bearing ethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of dioleoylphosphatidylethanolamine (DOPE) in targeted gene delivery with mannosylated cationic liposomes via intravenous route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
How to overcome serum inhibition in DOSPA transfection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome serum inhibition and optimize DOSPA-mediated transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is DOSPA and how does it work?
DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) is a cationic lipid (lipofection) reagent used to introduce nucleic acids like DNA and RNA into eukaryotic cells. Its basic structure includes a positively charged head group and lipid tails. In an aqueous solution, DOSPA spontaneously forms liposomes, which can encapsulate or complex with negatively charged nucleic acids through electrostatic interactions.[1][2] The resulting lipid-nucleic acid complexes are also positively charged, facilitating their interaction with the negatively charged cell membrane and subsequent uptake into the cell, likely through endocytosis.[1]
Q2: Why does serum inhibit DOSPA transfection?
Serum contains a complex mixture of proteins, many of which are negatively charged. When positively charged DOSPA-DNA complexes are exposed to serum, these proteins can bind to them.[3] This interaction can lead to several inhibitory effects:
-
Interference with Complex Formation: If serum is present when the lipid and DNA are mixed, it can interfere with the proper formation of transfection-competent complexes.[1][4]
-
Complex Aggregation: The binding of serum proteins can cause the lipid-DNA complexes to aggregate and precipitate, preventing them from reaching the cells.[3]
-
Blocked Cellular Uptake: Serum proteins bound to the complexes can mask their positive charge, diminishing their ability to bind to the cell surface and be internalized.[5]
Q3: Can I perform DOSPA transfection in the presence of serum?
Yes, but with a critical caveat. While the transfection of the cells can and often should occur in serum-containing medium to maintain cell health, the initial formation of the DOSPA-DNA complexes must be done in a serum-free medium.[6][7] Once the complexes are properly formed (typically after a 15-30 minute incubation), they can be added to cells cultured in their complete, serum-containing growth medium.[4][8]
Q4: Is it ever beneficial to have serum in the transfection medium?
For many cell types, yes. Performing the transfection step (after complex formation) in a serum-containing medium can improve cell viability, which is crucial for successful gene expression.[9] Some studies have even shown that certain lipid formulations can have higher transfection efficiencies in the presence of serum, although this is highly dependent on the specific lipid, cell type, and protocol.[3][5] The key is to optimize conditions for your specific system.[1][4]
Troubleshooting Guide
Problem: Low Transfection Efficiency in the Presence of Serum
This is the most common issue encountered. Follow these steps to diagnose and solve the problem.
| Possible Cause | Suggested Solution |
| Improper Complex Formation | Crucial Step: Always dilute your DOSPA reagent and plasmid DNA separately in a serum-free medium (e.g., Opti-MEM™ or DMEM).[7][10] Mix the two diluted solutions and incubate for 15-30 minutes at room temperature to allow complexes to form before adding them to your cells.[6] Never form complexes in the presence of serum.[11] |
| Suboptimal Reagent-to-DNA Ratio | The optimal ratio of DOSPA to DNA is cell-type dependent and can change in the presence of serum.[4] Perform a titration experiment to find the ideal ratio for your specific cells under your final experimental conditions. See the "Protocol for Optimizing DOSPA:DNA Ratio" below. |
| Low Cell Viability / Unhealthy Cells | Ensure cells are healthy, actively dividing, and at least 90% viable before transfection.[12][13] Plate cells 18-24 hours prior to transfection so they are 70-90% confluent at the time of the experiment.[10][12] Using serum in the final transfection step can help maintain cell health.[9] |
| Poor Quality of Plasmid DNA | Use high-purity, endotoxin-free plasmid DNA. Contaminants can significantly reduce transfection efficiency.[6][12] The A260/A280 ratio of your DNA preparation should be between 1.7 and 1.9.[10] |
| Inhibitors Present in Medium | Do not use antibiotics during transfection, as cationic lipids can increase their uptake and cause cytotoxicity.[1][11] Other substances like EDTA, citrate, and sulfated proteoglycans can also inhibit complex formation.[7][11] |
| Incorrect Incubation Times | Do not incubate the diluted DOSPA reagent for more than 20-30 minutes before mixing with diluted DNA.[10][11] The optimal incubation time for the formed complexes is typically 15-30 minutes.[6] |
Data Presentation
The effect of serum is highly variable and depends on the specific cationic lipid formulation and cell type. Optimization is always recommended.
Table 1: Example of Serum's Impact on Cationic Liposome Transfection Efficiency
| Cationic Lipid Formulation | Transfection Condition | Relative Transfection Efficiency (%) | Reference |
| Spermine-Liposome | Serum-Free (Control) | 104.17% | [14] |
| Spermine-Liposome | With Serum | 59.49% | [14] |
| CholHG-1ox:DOPE (1:1) | Serum-Free | ~30 MFI* | [3] |
| CholHG-1ox:DOPE (1:1) | With 10% Serum | ~70% positive cells** | [3] |
*MFI: Mean Fluorescence Intensity **The study noted a significant increase in the percentage of transfected cells in the presence of serum for this specific formulation.[3]
Experimental Protocols
Protocol 1: Standard DOSPA Transfection in the Presence of Serum
This protocol is a starting point for a 6-well plate format. Amounts should be scaled accordingly for other plate sizes.
Materials:
-
Cells plated in a 6-well plate (should be 70-90% confluent)
-
High-quality plasmid DNA (0.5-1.0 µg/µL)
-
DOSPA transfection reagent
-
Serum-free medium (e.g., Opti-MEM™ or DMEM)
-
Complete cell culture growth medium with serum
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Plating: The day before transfection, seed your cells in a 6-well plate so they reach 70-90% confluency at the time of transfection.[10]
-
Preparation (Day of Transfection): For each well to be transfected:
-
Tube A (DNA): Dilute 2 µg of plasmid DNA into 100 µL of serum-free medium. Mix gently.
-
Tube B (DOSPA): In a separate tube, dilute 4-10 µL of DOSPA reagent into 100 µL of serum-free medium. Mix gently. (Note: The optimal amount of DOSPA needs to be determined empirically, see Protocol 2).
-
-
Complex Formation: Add the diluted DNA (Tube A) to the diluted DOSPA reagent (Tube B). Mix gently by pipetting up and down. Do not vortex. [6]
-
Incubation: Incubate the mixture for 15-20 minutes at room temperature to allow the DOSPA-DNA complexes to form.[6]
-
Transfection:
-
While complexes are forming, you may replace the medium in the cell culture plate with 1.0 mL of fresh, pre-warmed complete growth medium containing serum.[6]
-
Add the 200 µL of DOSPA-DNA complex mixture drop-wise to the well.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Post-Transfection: Incubate the cells at 37°C in a CO₂ incubator. Assay for gene expression 24-72 hours post-transfection, depending on the cell type and plasmid.[6] It is generally not necessary to change the medium after adding the complexes unless you observe significant cell toxicity.
Protocol 2: Optimizing the DOSPA:DNA Ratio
-
Setup: Use a 24-well plate for optimization. Seed cells to be 70-90% confluent at transfection.
-
DNA Amount: Keep the amount of DNA constant for each well (e.g., 0.5 µg per well).
-
DOSPA Titration: Create a range of DOSPA:DNA ratios. For example, test ratios of 1:1, 2:1, 3:1, 4:1, and 5:1 (µL of DOSPA : µg of DNA).
-
Procedure:
-
For each ratio, prepare the DOSPA-DNA complexes as described in Protocol 1, scaling the volumes for a 24-well plate (e.g., using 50 µL of serum-free medium for each dilution).
-
Add the complexes to the cells in their complete serum-containing medium.
-
Include a "no transfection" control and a "reagent only" control to assess toxicity.
-
-
Analysis: After 24-48 hours, assess transfection efficiency (e.g., via fluorescence microscopy for a GFP reporter plasmid or a luciferase assay) and cell viability (e.g., via microscopy or a cell viability assay).[15]
Visualizations
References
- 1. Cationic Lipid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. pnas.org [pnas.org]
- 3. Gene Transfection in High Serum Levels: Case Studies with New Cholesterol Based Cationic Gemini Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Characterization of cationic lipid DNA transfection complexes differing in susceptability to serum inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biontex.com [biontex.com]
- 7. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 8. Universal Transfection Reagent Protocol [sigmaaldrich.com]
- 9. Lipid-Based Transfection—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Examples of Cells Transfected Successfully | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. General guidelines for successful transfection [qiagen.com]
- 13. cellculturedish.com [cellculturedish.com]
- 14. matec-conferences.org [matec-conferences.org]
- 15. yeasenbio.com [yeasenbio.com]
Technical Support Center: Preventing Aggregation of DOSPA-DNA Complexes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of DOSPA-DNA complex aggregation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are DOSPA-DNA complexes and why is their aggregation a problem?
A1: DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) is a cationic lipid commonly used for the delivery of nucleic acids like plasmid DNA into cells, a process known as transfection. It electrostatically interacts with the negatively charged DNA to form lipid-DNA complexes, often called lipoplexes. Aggregation of these complexes into large particles is a significant problem as it can lead to reduced transfection efficiency, increased cytotoxicity, and poor biodistribution in vivo.
Q2: What are the primary causes of DOSPA-DNA complex aggregation?
A2: The aggregation of DOSPA-DNA complexes is influenced by several factors, including:
-
High Salt Concentration: The presence of salts in the formulation buffer can screen the surface charge of the complexes, reducing electrostatic repulsion and leading to aggregation.[1]
-
Inappropriate Charge Ratio: The ratio of the positive charges from the cationic lipid (DOSPA) to the negative charges from the DNA phosphate backbone is critical. Ratios close to neutral can lead to large aggregates due to charge neutralization.[2][3]
-
Presence of Serum Proteins: In in vitro and in vivo applications, serum proteins can bind to the lipoplexes, inducing aggregation and inhibiting their interaction with target cells.[4][5][6]
-
Suboptimal Lipid Composition: The absence of a "helper lipid" like DOPE or the lack of stabilizing components can contribute to instability.
-
Improper Mixing and Storage: The method of complex formation and the conditions under which they are stored can significantly impact their stability.[7]
Q3: How can I prevent the aggregation of my DOSPA-DNA complexes?
A3: Several strategies can be employed to prevent aggregation:
-
Optimize the Charge Ratio: Using a higher charge ratio of cationic lipid to DNA generally results in smaller, more stable complexes.[3][8]
-
Incorporate a Helper Lipid: The inclusion of a neutral helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) is crucial for the stability and fusogenic properties of the lipoplexes.[9] A 1:1 molar ratio of DOSPA to DOPE is often a good starting point.
-
Use Low Ionic Strength Buffers: Prepare your complexes in low-salt buffers or even nuclease-free water to minimize charge screening and subsequent aggregation.[10]
-
Employ Steric Stabilization with PEG-Lipids: Incorporating a small percentage of a PEGylated lipid (e.g., DSPE-PEG2000) into your lipid formulation creates a protective hydrophilic layer around the complex, preventing aggregation, especially in the presence of serum.[4]
-
Control Mixing Parameters: The order and speed of adding the components can influence the final complex size. Consistent and controlled mixing is recommended.
-
Proper Storage: For short-term storage, keep complexes at 4°C. For long-term storage, freezing at -20°C in the presence of a cryoprotectant like dextrose is advisable.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Visible precipitates or cloudy suspension after mixing DOSPA and DNA. | High salt concentration in the dilution buffer. | Prepare complexes in a low ionic strength buffer, such as 5% dextrose solution or nuclease-free water.[10] |
| Charge ratio is close to neutral, leading to large, unstable aggregates. | Increase the charge ratio of DOSPA to DNA. A ratio of 3:1 or higher is often a good starting point.[3] | |
| Improper mixing technique. | Add the DNA solution to the diluted DOSPA-lipid solution dropwise while gently vortexing. Avoid vigorous mixing. | |
| Low transfection efficiency and high cell death. | Aggregated complexes are cytotoxic and less efficiently internalized by cells. | Follow the recommendations for preventing aggregation. Additionally, ensure the final concentration of the complexes in the cell culture medium is within the optimal range for your cell type. |
| Complexes aggregate upon addition to cell culture medium containing serum. | Serum proteins are binding to and aggregating the complexes. | Incorporate a PEGylated lipid (e.g., 5-10 mol% DSPE-PEG2000) into the DOSPA/DOPE formulation to provide steric stabilization.[4][11] |
| Inconsistent results between experiments. | Variability in complex formation and storage. | Standardize your protocol for complex formation, including incubation times and temperatures. If storing complexes, do so under recommended conditions (4°C for short-term, -20°C with cryoprotectant for long-term).[7] |
Data Presentation
The following tables provide quantitative data on factors influencing lipoplex stability and transfection efficiency. Note: While the principles are directly applicable to DOSPA, much of the detailed quantitative data in the literature is for the structurally similar cationic lipid DOTAP. This data is presented here as a close proxy.
Table 1: Effect of Cationic Lipid (DOTAP) to DNA Charge Ratio on Lipoplex Size [3][8]
| Charge Ratio (+/-) | Mean Diameter of Unextruded Complexes (nm) | Mean Diameter of Extruded Complexes (100 nm membrane) (nm) |
| 1 | 7121 ± 942.2 | 450 ± 50.1 |
| 10 | 1477 ± 100.3 | 280 ± 35.5 |
| 25 | 727 ± 74.0 | 210 ± 22.8 |
| 50 | 561 ± 29.7 | 180 ± 15.3 |
Table 2: Influence of PEGylation on DOTAP/DOPC-DNA Complex Transfection Efficiency
| Mol% PEG2000-Lipid | Lipid/DNA Charge Ratio | Relative Luciferase Activity (%) |
| 0 | 4 | 100 |
| 5 | 4 | ~60 |
| 10 | 4 | ~20 |
| 0 | 8 | 80 |
| 5 | 8 | ~50 |
| 10 | 8 | ~15 |
Experimental Protocols
Protocol 1: Preparation of Stable DOSPA/DOPE-DNA Complexes
This protocol describes the formation of stable lipoplexes for in vitro transfection.
Materials:
-
DOSPA
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Nuclease-free water or 5% dextrose solution
-
Plasmid DNA (high purity, endotoxin-free)
-
Serum-free cell culture medium (e.g., Opti-MEM®)
Procedure:
-
Liposome Preparation:
-
Co-dissolve DOSPA and DOPE in chloroform at a 1:1 molar ratio in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with nuclease-free water or 5% dextrose solution to a final total lipid concentration of 1 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).
-
For a more uniform size distribution, the MLV suspension can be sonicated or extruded through polycarbonate membranes (e.g., 100 nm pore size).
-
-
Complex Formation:
-
In a sterile tube, dilute the desired amount of plasmid DNA in serum-free medium.
-
In a separate sterile tube, dilute the required amount of the DOSPA/DOPE liposome suspension in serum-free medium to achieve the desired charge ratio (e.g., 3:1 to 6:1).
-
Gently add the diluted DNA solution to the diluted liposome suspension while gently vortexing or pipetting. Note: The order of addition can influence complex size and should be kept consistent.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable complexes. The complexes are now ready for addition to cells.
-
Protocol 2: Characterization of DOSPA-DNA Complexes by Dynamic Light Scattering (DLS)
DLS is used to determine the size distribution and zeta potential of the lipoplexes.
Procedure:
-
Prepare the DOSPA-DNA complexes as described in Protocol 1.
-
Dilute the complex suspension in the same low ionic strength buffer used for their formation to a suitable concentration for DLS measurement (typically in the range of 20-50 µg/mL of DNA).
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument. A PDI value below 0.3 is generally considered acceptable for monodisperse samples.
-
To measure the zeta potential, transfer the diluted sample to an appropriate electrode cuvette. The zeta potential provides an indication of the surface charge of the complexes.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for DOSPA-DNA complex aggregation.
References
- 1. Physicochemical characterization and purification of cationic lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of charge ratio of liposome/DNA complexes on their size after extrusion and transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of PEGylation on the preservation of cationic lipid/DNA complexes during freeze-thawing and lyophilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of PEI-DNA and DOTAP-DNA complexes: effect of alkaline pH, heparin and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Functionalized Cationic Lipid-DNA Complexes for Gene Delivery: PEGylated Lamellar Complexes Exhibit Distinct DNA-DNA Interaction Regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The effect of liposome size on the final lipid/DNA ratio of cationic lipoplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of Lipid Composition of Cationic Liposomes 2X3-DOPE on mRNA Delivery into Eukaryotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Correlation Between Lipid Packaging in Lipoplexes and Their Transfection Efficacy [mdpi.com]
- 10. In vitro and in vivo effects of polyethylene glycol (PEG)-modified lipid in DOTAP/cholesterol-mediated gene transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Endosomal Escape and Transfection Efficiency of PEGylated Cationic Lipid–DNA Complexes Prepared with an Acid-Labile PEG-Lipid - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and stability of DOSPA hydrochloride solutions
This technical support center provides guidance on the long-term storage and stability of DOSPA hydrochloride solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is DOSPA hydrochloride and what is it used for?
DOSPA hydrochloride is a spermine-containing cationic lipid.[1][2] It is primarily used in the formation of liposomes or lipid nanoparticles (LNPs) for the delivery of genetic material, such as plasmid DNA and mRNA, into cells in vitro and in vivo.[1][3][4] Its cationic nature at physiological pH facilitates the complexation with negatively charged nucleic acids, enabling their transfection into cells.[4]
2. What are the recommended storage conditions for solid DOSPA hydrochloride?
Solid DOSPA hydrochloride should be stored at -20°C or -80°C for long-term stability.[1][2][5] If stored properly, the solid compound is stable for at least one to two years.[1][6] It is important to handle the compound under an inert gas as it may be sensitive to air and moisture.[7]
3. How should I prepare a stock solution of DOSPA hydrochloride?
It is recommended to prepare stock solutions in a high-quality, anhydrous solvent. While slightly soluble in chloroform and methanol, DMSO is also a common solvent for similar lipids.[1][8] To prepare a stock solution, allow the solid DOSPA hydrochloride to equilibrate to room temperature before opening the vial to prevent condensation. Reconstitute the solid in the desired solvent to the desired concentration. For example, to prepare a 10 mg/mL solution, add 1 mL of solvent to 10 mg of DOSPA hydrochloride. Vortex briefly to ensure complete dissolution.
4. What are the recommended storage conditions for DOSPA hydrochloride solutions?
Stock solutions of DOSPA hydrochloride should be stored at -20°C in tightly sealed vials to prevent solvent evaporation and contamination.[8][9] For short-term storage (days to weeks), 4°C may be acceptable, but long-term storage (months to years) should be at -20°C.[9] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
5. How many freeze-thaw cycles can a DOSPA hydrochloride solution tolerate?
6. What are the signs of degradation in a DOSPA hydrochloride solution?
Visual signs of degradation can include the appearance of precipitates that do not readily dissolve upon warming and vortexing, or a change in the color of the solution. A decrease in transfection efficiency or increased cytotoxicity in your experiments can also be an indicator of lipid degradation. For a quantitative assessment, analytical techniques such as HPLC can be used to check the purity of the solution.
Troubleshooting Guides
Issue 1: Low Transfection Efficiency
| Possible Cause | Troubleshooting Step |
| Degraded DOSPA hydrochloride solution | Use a fresh aliquot of your stock solution. If the problem persists, prepare a fresh stock solution from solid compound. Consider running a stability check on your old stock solution using the HPLC protocol below. |
| Suboptimal lipid-to-nucleic acid ratio | Titrate the amount of DOSPA hydrochloride complexed with your nucleic acid to find the optimal ratio for your cell type and payload. |
| Presence of serum during complex formation | Form the lipid-nucleic acid complexes in a serum-free medium, as serum proteins can interfere with complex formation. Serum-containing medium can be added to the cells after the transfection period. |
| Poor quality of nucleic acid | Ensure your plasmid DNA or mRNA is of high purity and integrity. Contaminants can inhibit transfection. |
Issue 2: High Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Excessive amount of DOSPA hydrochloride | Reduce the concentration of the DOSPA hydrochloride-nucleic acid complexes added to your cells. Perform a dose-response experiment to determine the optimal concentration that balances high transfection efficiency with low cytotoxicity. |
| Prolonged exposure to transfection complexes | Reduce the incubation time of the cells with the transfection complexes. After the desired incubation period, replace the medium with fresh, complete medium. |
| Contamination of the stock solution | Prepare a fresh stock solution of DOSPA hydrochloride using sterile techniques and high-purity solvent. |
Experimental Protocols
Protocol 1: Preparation of DOSPA Hydrochloride Stock Solution
-
Equilibration: Allow the vial of solid DOSPA hydrochloride to warm to room temperature before opening.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex for 30-60 seconds until the solid is completely dissolved.
-
Aliquoting: Dispense the stock solution into smaller, single-use, sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for long-term use.
Protocol 2: Stability Assessment of DOSPA Hydrochloride Solution by HPLC
This protocol provides a general framework for assessing the stability of a DOSPA hydrochloride solution. The exact conditions may need to be optimized for your specific equipment and requirements.
-
Sample Preparation:
-
Prepare a fresh solution of DOSPA hydrochloride at a known concentration (e.g., 1 mg/mL) to serve as a reference standard.
-
Dilute an aliquot of your stored DOSPA hydrochloride solution to the same concentration.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a suitable ion-pairing agent like trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where DOSPA hydrochloride has absorbance (e.g., ~210 nm), or an Evaporative Light Scattering Detector (ELSD).
-
-
Analysis:
-
Inject the reference standard and the stored sample.
-
Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main DOSPA hydrochloride peak in the stored sample compared to the reference standard indicates degradation.
-
Quantitative Data Summary
The following tables summarize the recommended storage conditions and stability of DOSPA hydrochloride.
Table 1: Recommended Storage Conditions and Stability of Solid DOSPA Hydrochloride
| Parameter | Condition |
| Storage Temperature | -20°C to -80°C[1][2][5] |
| Atmosphere | Inert Gas[7] |
| Reported Stability | ≥ 1-2 years[1][6] |
Table 2: Recommended Storage of DOSPA Hydrochloride Solutions
| Parameter | Condition |
| Solvent | Anhydrous DMSO[8] |
| Short-term Storage | 4°C (days to weeks)[9] |
| Long-term Storage | -20°C (months to years)[8][9] |
| Freeze-Thaw Cycles | Minimize; aliquot for single use |
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. DOSPA (hydrochloride) (racemic), 282533-23-7 | BroadPharm [broadpharm.com]
- 3. polysciences.com [polysciences.com]
- 4. kyforabio.com [kyforabio.com]
- 5. DOSPA HCl salt (S conformation), 913194-16-8 | BroadPharm [broadpharm.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. excenen.com [excenen.com]
- 9. medkoo.com [medkoo.com]
Technical Support Center: The Critical Role of Cell Confluency in DOSPA Transfection Success
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the impact of cell confluency on the success of transfections using DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium), a cationic lipid transfection reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for DOSPA transfection?
For the majority of adherent cell lines, the recommended confluency for DOSPA-mediated transfection is between 70% and 90% .[1][2][3][4] Cells that are actively dividing within this range typically demonstrate the highest uptake of foreign nucleic acids.[1]
Q2: Why is maintaining optimal cell confluency crucial for successful transfection?
Cell confluency is a critical parameter that significantly influences transfection outcomes due to several factors:
-
Cellular Activity: Cells in the exponential growth phase, typically found at 70-90% confluency, are metabolically active and more receptive to the uptake of the DOSPA-DNA complexes.[1]
-
Contact Inhibition: When cells become too crowded and reach high confluency (near 100%), they can enter a state of contact inhibition, which slows or halts cell division.[5] This quiescent state makes them less permeable to foreign DNA.
-
Toxicity and Viability: At very low confluencies, the relative amount of DOSPA reagent per cell is higher, which can lead to increased cytotoxicity. Furthermore, sparse cultures may lack the necessary cell-to-cell contact for robust growth following the stress of transfection.[5]
Q3: What are the potential consequences of transfecting cells at a confluency below the optimal range?
If your cells are not sufficiently confluent at the time of transfection, you may encounter:
-
Diminished Transfection Efficiency: A lower number of cells results in a reduced overall uptake of the DOSPA-DNA complexes.
-
Elevated Cell Death: The higher concentration of the transfection reagent relative to the number of cells can increase its toxic effects.
-
Impaired Post-Transfection Growth: Sparse cell cultures may have difficulty proliferating after the transfection procedure.
Q4: What issues can arise from transfecting over-confluent cell cultures?
Transfecting cells that have exceeded the optimal confluency can result in:
-
Subpar Transfection Efficiency: Cells under contact inhibition are significantly less likely to internalize the transfection complexes.[5]
-
Lack of Reproducibility: A heterogeneous population of actively dividing and quiescent cells can lead to inconsistent and unreliable experimental results.
Troubleshooting Guide: Confluency-Related Issues
| Problem | Possible Cause (Related to Confluency) | Recommended Solution |
| Low Transfection Efficiency | Cell confluency was below 70% at the time of transfection. | Optimize your cell seeding density to consistently achieve 70-90% confluency on the day of transfection.[1][3][4] |
| Cells were over-confluent (>95%), leading to contact inhibition. | Ensure you passage your cells before they reach full confluency. Avoid letting cells remain at or near 100% confluency prior to transfection.[1] | |
| High Cytotoxicity Post-Transfection | The cell density was too low, resulting in a higher effective concentration of toxic reagent per cell. | Increase your initial cell seeding density to ensure the culture is at least 70% confluent when you add the transfection complexes. |
| Inconsistent Results Across Experiments | There was significant variation in cell confluency between different transfection experiments. | Implement and adhere to a standardized cell seeding and passaging schedule to maintain consistent cell confluency for every experiment.[1] |
Quantitative Data Summary
The following table provides an overview of the expected outcomes for transfection efficiency and cell viability at different cell confluencies, based on the general principles of cationic lipid-mediated transfection.
| Cell Confluency at Transfection | Expected Transfection Efficiency (%) | Expected Cell Viability (%) | Remarks |
| 30-40% | Low (10-20%) | Moderate to Low | Higher risk of cell death due to the toxicity of the transfection reagent. |
| 50-60% | Moderate (30-50%) | Good | May be a suitable starting point for optimization with sensitive cell lines. |
| 70-90% | High (60-90%) | Excellent | Considered the optimal range for a wide variety of adherent cell lines. [1][2][3][4] |
| >95% | Low to Moderate (20-40%) | Good | The effects of contact inhibition can significantly reduce the uptake of DOSPA-DNA complexes.[5] |
Disclaimer: The values presented are illustrative. The optimal confluency is highly dependent on the specific cell line. An optimization experiment is strongly recommended to determine the ideal conditions for your particular cells.
Experimental Protocols
Methodology for Optimizing Cell Confluency
To empirically determine the optimal cell confluency for your specific cell line, a titration experiment is advisable.
-
Cell Seeding: The day prior to transfection, plate your cells in a multi-well plate at several different densities to achieve a spectrum of confluencies (e.g., 40%, 60%, 80%, and 100%) on the day of the experiment.
-
Formation of DOSPA-DNA Complexes:
-
In a sterile tube, dilute the required amount of your plasmid DNA in a serum-free medium.
-
In a separate sterile tube, dilute the appropriate volume of DOSPA transfection reagent in a serum-free medium.
-
Combine the diluted DNA and the diluted DOSPA reagent. Mix gently and allow the mixture to incubate at room temperature for 15-20 minutes to facilitate the formation of stable complexes.
-
-
Transfection Procedure:
-
Carefully add the DOSPA-DNA complexes to the corresponding wells containing your cells.
-
Incubate the cells under standard conditions (37°C, 5% CO2) for 24-48 hours.
-
-
Data Analysis:
-
Following the incubation period, evaluate the transfection efficiency for each confluency level. This can be done via fluorescence microscopy or flow cytometry if a reporter gene such as GFP is used.
-
Assess cell viability using a method like the trypan blue exclusion assay.
-
-
Determination of Optimal Conditions: Identify the cell confluency that yields the highest transfection efficiency while maintaining high cell viability.
Standard Protocol for DOSPA Transfection (24-Well Plate Format)
This protocol serves as a general starting point and should be optimized for your specific experimental conditions.
-
Cell Plating: Approximately 24 hours before transfection, seed your cells in a 24-well plate at a density calculated to reach 70-90% confluency at the time of transfection.
-
Preparation of Complexes:
-
In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA into 50 µL of a serum-free medium.
-
In a second sterile tube, dilute 1-2 µL of the DOSPA reagent into 50 µL of a serum-free medium.
-
Combine the contents of both tubes. Mix gently by pipetting up and down and incubate the mixture for 15-20 minutes at room temperature.
-
-
Transfection:
-
Add the 100 µL of the DOSPA-DNA complex solution dropwise to each well.
-
Gently swirl the plate to ensure an even distribution of the complexes.
-
-
Incubation: Return the plate to the incubator and maintain for 24-48 hours at 37°C.
-
Post-Transfection Care: After the incubation period, you may replace the medium with fresh, complete growth medium.
-
Analysis: Proceed to analyze your cells for the expression of the transfected gene.
Visualizations
Caption: A typical experimental workflow for DOSPA-mediated cell transfection.
Caption: The proposed mechanism of action for DOSPA-mediated transfection.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 4. genscript.com [genscript.com]
- 5. General guidelines for successful transfection [qiagen.com]
Troubleshooting guide for DOSPA-mediated delivery to hard-to-transfect cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing DOSPA (2,3-dioleoyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) for the delivery of nucleic acids to hard-to-transfect cells.
Troubleshooting Guide
Low transfection efficiency and high cell toxicity are common hurdles in achieving successful gene delivery. This guide addresses specific issues you may encounter during your DOSPA-mediated transfection experiments.
Issue 1: Low Transfection Efficiency
If you are observing a lower-than-expected percentage of transfected cells, consider the following potential causes and solutions.
| Possible Cause | Suggested Solution |
| Suboptimal DOSPA:DNA Ratio | The ratio of cationic lipid to DNA is critical for efficient complex formation and cellular uptake. Titrate the DOSPA to DNA ratio to find the optimal balance for your specific cell type and plasmid. A common starting point is a 1:1 to 3:1 ratio (µL of lipid reagent to µg of DNA), but this may need to be adjusted.[1] |
| Poor Quality or Incorrect Amount of Nucleic Acid | Use high-purity, endotoxin-free nucleic acids. Verify the concentration and integrity of your DNA or RNA using spectrophotometry (A260/A280 ratio should be 1.8–2.0) and gel electrophoresis. |
| Inappropriate Cell Density | Cells should be in their logarithmic growth phase and at an optimal confluency at the time of transfection, typically 70-90% for adherent cells.[2] Too low or too high cell density can negatively impact transfection efficiency. |
| Presence of Serum or Antibiotics During Complex Formation | Form the DOSPA-DNA complexes in a serum-free medium to prevent interference. While some protocols suggest adding the complexes to cells in complete medium, the initial complexation should be in a serum-free environment. Antibiotics can be omitted during transfection to avoid cytotoxicity.[2] |
| Incorrect Incubation Times | The incubation time for complex formation and the exposure time of cells to the complexes are crucial. Typically, complexes are formed over 15-30 minutes. The optimal exposure time to cells can range from 4 to 24 hours and should be determined empirically for your cell line. |
| Cell Line is Particularly Difficult to Transfect | For notoriously hard-to-transfect cells like primary cells or suspension cells (e.g., Jurkat, K562), a higher concentration of the transfection reagent or alternative delivery methods like electroporation might be necessary.[3][4] |
Issue 2: High Cell Viability/Toxicity
Excessive cell death following transfection can compromise your experimental results. Here are some common causes and their remedies.
| Possible Cause | Suggested Solution |
| Excessive Amount of DOSPA Reagent | High concentrations of cationic lipids can be toxic to cells. Perform a dose-response curve to determine the optimal amount of DOSPA that yields high transfection efficiency with minimal toxicity. |
| Prolonged Exposure to Transfection Complexes | For sensitive cell lines, reducing the incubation time of the cells with the DOSPA-DNA complexes can mitigate toxicity. After an initial incubation period (e.g., 4-6 hours), the medium containing the complexes can be replaced with fresh, complete culture medium.[5] |
| Low Cell Density | Plating cells at a very low density can make them more susceptible to the toxic effects of the transfection reagent. Ensure your cells are at the recommended confluency. |
| Poor Cell Health Pre-Transfection | Only use healthy, actively dividing cells for transfection. Cells with a high passage number may be more sensitive and transfect less efficiently. |
| Contaminants in Nucleic Acid Preparation | Impurities such as endotoxins in the plasmid preparation can induce a cytotoxic response. Use high-quality plasmid purification kits that ensure endotoxin removal. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of DOSPA to DOPE for forming liposomes?
A common molar ratio for DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), a neutral helper lipid, to a cationic lipid like DOSPA is 1:1. However, this can be optimized for your specific application.[6] DOPE is included in formulations to facilitate the endosomal escape of the nucleic acid cargo.[7]
Q2: Can I use serum in the medium during transfection?
It is crucial to form the DOSPA-DNA complexes in a serum-free medium as proteins in the serum can interfere with complex formation. However, after the complexes are formed, they can often be added to cells cultured in a serum-containing medium. For sensitive cells, a serum-free medium may be used during the initial hours of transfection, followed by the addition of serum or replacement with a complete medium.
Q3: How should I store my DOSPA reagent?
Cationic lipid reagents are typically stored at 4°C. Avoid freezing DOSPA, as this can compromise its effectiveness.
Q4: My cells are in suspension. Can I still use DOSPA for transfection?
Yes, DOSPA-based reagents can be used for suspension cells, although these cell types are often more challenging to transfect. Optimization of cell density, DOSPA:DNA ratio, and incubation times is particularly critical for suspension cells. For very difficult-to-transfect suspension cells like Jurkat or K562, pre-treatment with agents like polybrene may enhance transfection efficiency.[8]
Q5: What is the mechanism of DOSPA-mediated transfection?
DOSPA is a cationic lipid that electrostatically interacts with the negatively charged phosphate backbone of nucleic acids to form lipoplexes. These complexes have a net positive charge, which facilitates their interaction with the negatively charged cell membrane. The lipoplexes are then internalized by the cell, primarily through endocytosis. Once inside the endosome, the "helper" lipid DOPE helps to destabilize the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm and, in the case of DNA, travel to the nucleus for transcription.[7]
Quantitative Data Summary
The following tables summarize transfection efficiency and cell viability data for cationic lipid-based transfection in various cell lines. Note that specific results with DOSPA may vary depending on the exact formulation and experimental conditions.
Table 1: Transfection Efficiency of Cationic Lipid Formulations in Different Cell Lines
| Cell Line | Cationic Lipid Formulation | Transfection Efficiency (%) | Reference |
| Jurkat | PBAE polymer with polybrene | 32 | [8] |
| K562 | PBAE polymer with polybrene | 19 | [8] |
| HEK-293T | DOPE:DOTMA | >80 (mRNA) | [9] |
| CaCo-2 | Lipofectamine 2000 | ~20 (DNA) | [9] |
| Primary Fibroblasts | Multicomponent Lipoplexes | High | [10] |
Table 2: Cell Viability after Transfection with Cationic Lipids
| Cell Line | Cationic Lipid Formulation | Cell Viability (%) | Reference |
| Jurkat | Various DNA complexes | >90 | [11] |
| K562 | ELSR and ERSR extracts | Variable | [12] |
| HEK-293T | Lipofectamine 2000 | ~40 | [9] |
| Primary Cells | Nanoparticle-based mRNA delivery | Not significantly decreased | [13] |
Experimental Protocols
Protocol 1: Preparation of DOSPA/DOPE Liposomes
This protocol describes a general method for preparing cationic liposomes containing DOSPA and the helper lipid DOPE.
Materials:
-
DOSPA
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Glass vials with Teflon-lined caps
-
Nitrogen or Argon gas source
-
Vacuum system
-
Bath sonicator
Procedure:
-
Lipid Preparation: Dissolve DOSPA and DOPE separately in chloroform to a convenient working concentration (e.g., 1-10 mg/mL).
-
Mixing: In a glass vial, aliquot the desired amounts of the DOSPA and DOPE solutions to achieve the desired molar ratio (a 1:1 molar ratio is a good starting point).[6]
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Vacuum Drying: Place the vial under a high vacuum for at least 1-2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or bath sonication. The final lipid concentration will depend on the experimental requirements. This will form multilamellar vesicles (MLVs).
-
Vesicle Sizing (Optional): To create small unilamellar vesicles (SUVs), the MLV suspension can be further processed by probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Protocol 2: General Protocol for Transfection of Adherent Cells with DOSPA/DOPE Liposomes
This protocol provides a starting point for transfecting adherent cells. Optimization is recommended for each cell type and plasmid combination.
Materials:
-
Prepared DOSPA/DOPE liposomes
-
Plasmid DNA of high purity
-
Serum-free medium (e.g., Opti-MEM)
-
Complete cell culture medium
-
Adherent cells in culture
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they will be 70-90% confluent at the time of transfection.
-
Complex Formation:
-
In a sterile tube, dilute the desired amount of plasmid DNA in serum-free medium.
-
In a separate sterile tube, dilute the required amount of the DOSPA/DOPE liposome suspension in serum-free medium. The amount of liposome suspension will depend on the desired lipid:DNA ratio.
-
Gently add the diluted DNA to the diluted liposome suspension (not the other way around). Mix by gentle pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[14]
-
-
Transfection:
-
Aspirate the old medium from the cells.
-
Gently add the lipoplex-containing medium to the cells.
-
Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.[14]
-
-
Post-Transfection:
-
After the incubation period, you can either add complete medium to the wells or replace the transfection medium with fresh complete medium.
-
Culture the cells for the desired period (e.g., 24-72 hours) before assaying for gene expression.
-
Visualizations
Caption: Experimental workflow for DOSPA-mediated transfection.
Caption: Cellular uptake and trafficking of DOSPA-lipoplexes.
Caption: A logical approach to troubleshooting common transfection issues.
References
- 1. youtube.com [youtube.com]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 4. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. devtoolsdaily.com [devtoolsdaily.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Nonbilayer phase of lipoplex-membrane mixture determines endosomal escape of genetic cargo and transfection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transfecting the hard-to-transfect lymphoma/leukemia cells using a simple cationic polymer nanocomplex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Escape from Endosomes Determines the Superior Efficiency of Multicomponent Lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DOSPA-Lipoplex Transfection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for DOSPA-lipoplexes with cells.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of incubation time for DOSPA-lipoplex transfection experiments.
Question: Why am I observing low transfection efficiency despite varying the incubation time?
Answer:
Low transfection efficiency can stem from several factors beyond incubation time. Here are some common causes and solutions:
-
Suboptimal Lipoplex Formation: The formation of stable and appropriately sized DOSPA-lipoplexes is critical for successful transfection.
-
Solution: Ensure that the DOSPA lipid and nucleic acid are diluted in a serum-free medium before complexation, as serum proteins can interfere with lipoplex formation.[1] The complexation reaction should be allowed to proceed for the recommended time (typically 15-30 minutes) at room temperature to ensure stable complex formation.[2]
-
-
Incorrect Cell Density: The confluency of your cells at the time of transfection significantly impacts efficiency.
-
Presence of Inhibitors: Components in the cell culture medium can inhibit transfection.
-
Solution: Avoid using antibiotics in the medium during transfection as they can cause cell stress and reduce efficiency.[4] Also, high concentrations of serum during the initial incubation with lipoplexes can be inhibitory.[5][6] Consider reducing the serum concentration or performing the initial incubation in serum-free media.
-
Question: I am observing high cell death (cytotoxicity) after transfection. How can I reduce it?
Answer:
Cytotoxicity is a common issue with lipid-based transfection reagents. Optimizing the incubation time is a key step in mitigating this.
-
Excessive Incubation Time: Prolonged exposure of cells to DOSPA-lipoplexes can lead to membrane damage and toxicity.[7]
-
Solution: Perform a time-course experiment to determine the shortest incubation time that yields acceptable transfection efficiency. For some cell types, an incubation period as short as 4 hours can be effective.[8]
-
-
High Concentration of Lipoplexes: A high concentration of the DOSPA-lipoplex can be toxic to cells.[9][10]
-
Solution: Titrate the amount of DOSPA reagent and nucleic acid to find the lowest effective concentration. Reducing the amount of the complexes added to the cells can significantly decrease cytotoxicity.
-
-
Poor Cell Health: Unhealthy cells are more susceptible to the toxic effects of transfection reagents.
Frequently Asked Questions (FAQs)
1. What is the optimal incubation time for DOSPA-lipoplexes with cells?
The optimal incubation time is highly dependent on the cell type, the nature of the nucleic acid being delivered, and the specific experimental conditions. While manufacturer protocols may suggest a starting point (e.g., 6 hours), it is crucial to empirically determine the optimal time for your specific system.[8] A typical range to test is between 4 and 48 hours.
2. Should the incubation be performed in the presence or absence of serum?
Serum can both positively and negatively affect transfection. Serum proteins can interfere with lipoplex formation and stability, leading to reduced efficiency.[5][12] However, for some cell types, serum may be necessary for maintaining cell health during incubation and can even enhance transfection.[4] A common strategy is to form the lipoplexes in serum-free medium, add them to the cells, and then add serum-containing medium after a few hours of incubation.
3. How does the incubation time affect the balance between transfection efficiency and cytotoxicity?
Generally, longer incubation times can lead to higher transfection efficiency as it allows more time for the lipoplexes to be internalized by the cells. However, this also increases the exposure of cells to the cationic lipids, which can result in higher cytotoxicity.[8] The goal of optimization is to find the "sweet spot" that provides the highest transfection efficiency with the lowest possible cell death.
4. How can I measure transfection efficiency and cytotoxicity to optimize incubation time?
-
Transfection Efficiency: This is commonly measured using a reporter gene, such as Green Fluorescent Protein (GFP) or luciferase. The percentage of fluorescent cells can be quantified using fluorescence microscopy or flow cytometry.[4][13] For functional assays, the expression of the target gene can be measured by qPCR or Western blotting.[14]
-
Cytotoxicity: Cell viability can be assessed using various assays, such as the MTT assay, which measures metabolic activity, or by using viability dyes like Trypan Blue or Propidium Iodide in conjunction with flow cytometry.[9][10]
Experimental Protocols
Protocol 1: Optimization of Incubation Time
This protocol outlines a method for determining the optimal incubation time for DOSPA-lipoplex transfection.
-
Cell Seeding: Seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.
-
Lipoplex Formation:
-
In tube A, dilute the desired amount of plasmid DNA into serum-free medium.
-
In tube B, dilute the appropriate amount of DOSPA reagent into serum-free medium.
-
Add the contents of tube A to tube B, mix gently, and incubate at room temperature for 20 minutes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the DOSPA-lipoplex mixture to the cells.
-
-
Time-Course Incubation: Incubate the plates for varying amounts of time (e.g., 4, 6, 8, 12, 24, and 48 hours).
-
Post-Incubation: After each time point, remove the lipoplex-containing medium and replace it with fresh, complete growth medium.
-
Analysis: After a total of 48-72 hours from the start of transfection, assess transfection efficiency and cytotoxicity using the methods described in the FAQ section.
Data Presentation
Table 1: Effect of Incubation Time on Transfection Efficiency and Cell Viability
| Incubation Time (hours) | Transfection Efficiency (%) | Cell Viability (%) |
| 4 | 37.0 ± 4.3 | 95 ± 2.1 |
| 6 | 41.7 ± 3.5 | 92 ± 3.4 |
| 8 | 42.5 ± 2.9 | 88 ± 4.0 |
| 12 | 43.1 ± 3.8 | 81 ± 5.2 |
| 24 | 40.2 ± 4.1 | 70 ± 6.8 |
| 48 | 35.5 ± 5.0 | 55 ± 8.1 |
| Data is hypothetical and for illustrative purposes. Actual results will vary depending on the cell line and experimental conditions. Data for 4 and 6 hours is adapted from a study on C2C12 myoblasts.[8] |
Visualizations
Experimental Workflow
Caption: Workflow for optimizing DOSPA-lipoplex incubation time.
Cellular Uptake Pathway
Caption: Simplified pathway of DOSPA-lipoplex cellular uptake.
References
- 1. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. Measurement of the Transfection Efficiency of Cultivated Cells | KEYENCE America [keyence.com]
- 5. The Effects of Lipoplex Formulation Variables on the Protein Corona and Comparisons with in vitro Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulations which increase the size of lipoplexes prevent serum-associated inhibition of transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity issues pertinent to lipoplex-mediated gene therapy in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Impact of Using Different Cationic Polymers on the Formation of Efficient Lipopolyplexes for pDNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 12. Gene Transfection in High Serum Levels: Case Studies with New Cholesterol Based Cationic Gemini Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. yeasenbio.com [yeasenbio.com]
Technical Support Center: The Influence of Plasmid Size on DOSPA Transfection Efficiency
Welcome to the technical support center for DOSPA-mediated transfection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing transfection experiments, with a specific focus on the challenges posed by varying plasmid sizes. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve reliable and efficient transfection results.
Frequently Asked Questions (FAQs)
Q1: How does plasmid size generally affect DOSPA transfection efficiency?
A1: As a cationic liposome-based transfection reagent, DOSPA's efficiency is influenced by the size of the plasmid DNA. Generally, an inverse relationship is observed between plasmid size and transfection efficiency. Larger plasmids often exhibit lower transfection efficiency compared to smaller plasmids. This is attributed to several factors, including less efficient cellular uptake, reduced intracellular trafficking to the nucleus, and potentially a lower rate of successful gene expression.[1]
Q2: What is the proposed mechanism of DOSPA-mediated transfection?
A2: DOSPA, a cationic lipid, interacts electrostatically with the negatively charged phosphate backbone of the plasmid DNA. This interaction leads to the formation of condensed, positively charged complexes known as lipoplexes. These lipoplexes can then associate with the negatively charged cell membrane, facilitating their entry into the cell, primarily through endocytosis. Once inside the cell, the lipoplex must escape the endosome to release the plasmid DNA into the cytoplasm. The plasmid then needs to traverse the cytoplasm and enter the nucleus for gene transcription to occur.
Q3: Is there an optimal plasmid size for DOSPA transfection?
A3: While there isn't a universally defined "optimal" size, liposome-based reagents generally work well for plasmids up to approximately 15 kb.[2] However, a noticeable decrease in efficiency is often observed with plasmids larger than 10 kb. For plasmids smaller than 10 kb, the efficiency tends to be higher. The optimal size can also be cell-type dependent.
Q4: Can I co-transfect two plasmids of different sizes using DOSPA?
A4: Yes, co-transfection is possible. However, it is important to consider that the transfection efficiency of each plasmid may be different due to the size disparity. It is advisable to optimize the ratio of the two plasmids to achieve the desired co-expression levels. You may need to use a higher amount of the larger plasmid to compensate for its lower transfection efficiency.
Troubleshooting Guides
Problem 1: Low Transfection Efficiency with Large Plasmids (>10 kb)
-
Possible Cause 1: Suboptimal DOSPA:DNA Ratio.
-
Solution: The optimal ratio of DOSPA to DNA is critical and can change with plasmid size. For larger plasmids, a higher amount of DOSPA may be required to ensure proper condensation and formation of stable lipoplexes. It is recommended to perform a titration experiment to determine the ideal ratio for your specific large plasmid and cell type.[1][3]
-
-
Possible Cause 2: Inefficient Cellular Uptake.
-
Solution: Ensure that cells are in a healthy, actively dividing state at the time of transfection. Cells should be seeded to reach 70-90% confluency at the time of the experiment.[4] For particularly difficult-to-transfect cells or very large plasmids, consider increasing the incubation time of the lipoplexes with the cells, but monitor for cytotoxicity.
-
-
Possible Cause 3: Poor Quality of Large Plasmid DNA.
Problem 2: High Cell Toxicity with Large Plasmids
-
Possible Cause 1: Excessive Amount of DOSPA.
-
Solution: While larger plasmids may require more DOSPA, an excessive amount can be toxic to cells. If you observe significant cell death, try reducing the amount of DOSPA while keeping the DNA amount constant. Perform a dose-response curve to find the balance between transfection efficiency and cell viability.[2]
-
-
Possible Cause 2: Extended Exposure to Transfection Complexes.
-
Solution: For sensitive cell lines, prolonged exposure to lipoplexes can be harmful. Try reducing the incubation time. For some cell lines, replacing the transfection medium with fresh culture medium after 4-6 hours can reduce toxicity without significantly compromising efficiency.[5]
-
Data Presentation
Table 1: Hypothetical Relationship Between Plasmid Size and Transfection Efficiency with DOSPA
| Plasmid Size (kb) | Expected Relative Transfection Efficiency | Key Optimization Considerations |
| 4-6 | High | Standard protocol often sufficient. |
| 7-10 | Moderate to High | May require slight optimization of DOSPA:DNA ratio. |
| 11-15 | Low to Moderate | Optimization of DOSPA:DNA ratio is critical. Increase incubation time with caution. |
| >15 | Very Low | Significant optimization required. Consider alternative delivery methods if efficiency remains low. |
Note: This table provides a generalized representation. Actual efficiencies will vary depending on the cell type, plasmid backbone, and experimental conditions.
Experimental Protocols
Protocol: Optimizing DOSPA:DNA Ratio for a Large Plasmid (e.g., 12 kb)
This protocol provides a framework for optimizing the transfection of a large plasmid in a 24-well plate format.
Materials:
-
DOSPA Transfection Reagent
-
Large Plasmid DNA (1 µg/µL stock, high purity)
-
Adherent mammalian cells
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of DNA and DOSPA Solutions:
-
For each well, you will test a different DOSPA:DNA ratio. Let's assume you are using 0.5 µg of your 12 kb plasmid per well.
-
In separate sterile tubes, dilute the 0.5 µg of plasmid DNA in 50 µL of serum-free medium.
-
In another set of sterile tubes, dilute varying amounts of DOSPA reagent (e.g., 1.0 µL, 1.5 µL, 2.0 µL, 2.5 µL, 3.0 µL) in 50 µL of serum-free medium each. This will create DOSPA:DNA ratios of 2:1, 3:1, 4:1, 5:1, and 6:1 (µL:µg).
-
-
Formation of Lipoplexes:
-
Add the diluted DNA solution to each of the diluted DOSPA solutions.
-
Mix gently by flicking the tube and incubate at room temperature for 15-20 minutes. Do not vortex.
-
-
Transfection:
-
Remove the culture medium from the cells and add 400 µL of fresh, complete culture medium.
-
Add the 100 µL of the lipoplex solution dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation and Analysis:
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Assess transfection efficiency using an appropriate method (e.g., fluorescence microscopy for a reporter gene like GFP, or a functional assay for your gene of interest). Also, assess cell viability (e.g., by trypan blue exclusion or MTT assay).
-
-
Determination of Optimal Ratio:
-
The optimal DOSPA:DNA ratio is the one that provides the highest transfection efficiency with the lowest cytotoxicity.
-
Visualizations
Caption: Workflow of DOSPA-mediated transfection.
Caption: Troubleshooting logic for low transfection efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 4. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - CA [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. polyplus-sartorius.com [polyplus-sartorius.com]
Technical Support Center: Troubleshooting Transfection Variability with DOSPA
Welcome to the technical support center for DOSPA-based transfection. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common challenges and variability encountered during transfection experiments using 2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate (DOSPA).
Frequently Asked Questions (FAQs)
Q1: What is DOSPA and how does it work for transfection?
DOSPA is a cationic lipid that is synthetically created.[1] It possesses a positively charged head group and a lipid tail. This structure allows it to form small vesicles called liposomes, which can encapsulate negatively charged nucleic acids like plasmid DNA. The resulting lipid-DNA complexes, often called "lipoplexes," have a net positive charge. This positive charge facilitates the interaction of the lipoplex with the negatively charged cell membrane, leading to the uptake of the nucleic acid into the cell, a process known as lipofection.[2][3][4] DOSPA is often combined with a neutral helper lipid, such as dioleoylphosphatidylethanolamine (DOPE), to enhance transfection efficiency.[4] The combination of DOSPA and DOPE is a key component of the commercially available transfection reagent, Lipofectamine®.[4]
Q2: My transfection efficiency is consistently low. What are the most common causes?
Low transfection efficiency is a frequent issue and can stem from several factors. The most critical parameters to consider are:
-
Suboptimal DOSPA:DNA Ratio: The ratio of cationic lipid to DNA is crucial for efficient complex formation and cellular uptake.[5][6]
-
Cell Health and Confluency: Transfection is most effective in actively dividing cells.[5][7][8] Cells should be healthy, in the logarithmic growth phase, and at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection.[5][7][9]
-
Quality and Quantity of DNA: The purity and concentration of your plasmid DNA are paramount. Contaminants can hinder transfection, and an incorrect amount of DNA can lead to poor results.[5][9]
-
Presence of Serum during Complex Formation: Serum proteins can interfere with the formation of lipoplexes and should be avoided in the dilution and complexation steps.[7][10][11]
Q3: I'm observing high levels of cell death after transfection. How can I reduce cytotoxicity?
Cytotoxicity is a common concern with lipid-based transfection reagents.[1][12] Key strategies to mitigate cell death include:
-
Optimizing Reagent and DNA Concentrations: Excessive amounts of either the DOSPA reagent or the DNA can be toxic to cells.[10][13] It is essential to perform a dose-response titration to find the optimal balance between high efficiency and low toxicity.
-
Cell Density: Plating cells at a lower density can sometimes exacerbate the toxic effects of the transfection reagents.[10] Ensure your cells are within the recommended confluency range.
-
Incubation Time: Limiting the exposure time of the cells to the lipoplexes can help reduce toxicity.
Q4: My transfection results are not reproducible. What factors contribute to this variability?
Lack of reproducibility is a significant challenge in transfection experiments.[12] To improve consistency, it is crucial to standardize your protocol and pay close attention to the following:
-
Cell Passage Number: Use cells with a low passage number, as cell characteristics can change over time with repeated subculturing, affecting their susceptibility to transfection.[7][9][14]
-
Consistency in Cell Plating: Ensure that you seed the same number of cells for each experiment to achieve a consistent confluency at the time of transfection.[7]
-
Reagent Preparation: Prepare fresh dilutions of your DNA and DOSPA reagent for each experiment. Avoid repeated freeze-thaw cycles of your reagents.[15]
-
Incubation Times: Adhere strictly to the optimized incubation times for complex formation and for the exposure of cells to the lipoplexes.[14]
Troubleshooting Guides
Guide 1: Low Transfection Efficiency
Problem: You are observing a low percentage of transfected cells or low expression levels of your gene of interest.
dot
References
- 1. New cationic lipids for gene transfer with high efficiency and low toxicity: T-shape cholesterol ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Targeted Liposomes: A Nonviral Gene Delivery System for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomes for Use in Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. wearecellix.com [wearecellix.com]
- 9. What factors affect transfection efficiency? | AAT Bioquest [aatbio.com]
- 10. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 11. Interference of serum with lipoplex-cell interaction: modulation of intracellular processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inverse-Nanoemulsion-Derived Protein Hydrogels (NanoTrans-Gels) Can Outperform DOSPA/DOPE Lipid-Complex Transfection Agent [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 15. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DOSPA Liposome Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation of DOSPA (2,3-dioleoyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) liposomes via the lipid film hydration method.
Troubleshooting Guide
This guide addresses specific issues that may arise during the lipid film hydration process for DOSPA liposome preparation.
| Problem | Potential Cause | Recommended Solution |
| Low Encapsulation Efficiency of Hydrophilic Payloads | Incomplete hydration of the lipid film. | Ensure the hydration buffer is pre-heated to a temperature above the phase transition temperature (Tc) of all lipids in the formulation. For many common lipids, this is in the range of 45-60°C.[1] Agitate the flask gently during hydration to ensure the entire lipid film is exposed to the aqueous buffer.[1] |
| Non-uniform lipid film. | Ensure the organic solvent is evaporated slowly and evenly to create a thin, uniform lipid film. A rotary evaporator is recommended for larger volumes.[1] For small volumes, a gentle stream of nitrogen or argon gas can be used.[1] | |
| Suboptimal hydration buffer. | The pH and ionic strength of the hydration buffer can influence encapsulation.[1][2][3] Experiment with different buffer compositions (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline) to find the optimal conditions for your specific payload. | |
| Liposome Aggregation or Precipitation | Insufficient surface charge. | DOSPA is a cationic lipid, which should provide a positive zeta potential, leading to electrostatic repulsion between liposomes.[4][5] If aggregation is still an issue, consider optimizing the molar ratio of DOSPA in your formulation. A higher proportion of cationic lipid can increase the surface charge. |
| High ionic strength of the buffer. | High salt concentrations can screen the surface charge, reducing electrostatic repulsion and leading to aggregation.[6] If aggregation is observed, consider reducing the salt concentration of your hydration buffer. | |
| Improper storage conditions. | Storing liposomes at inappropriate temperatures can lead to instability and aggregation.[4][7] Store liposome suspensions at 4°C and avoid freezing unless a suitable cryoprotectant is used.[7] | |
| Large and Polydisperse Liposomes (High PDI) | Incomplete hydration. | As with low encapsulation efficiency, ensure complete and uniform hydration of the lipid film at a temperature above the Tc of the lipids.[4] |
| Insufficient energy input during size reduction. | The thin-film hydration method initially produces large, multilamellar vesicles (MLVs).[8][9] To obtain smaller, unilamellar vesicles (SUVs or LUVs) with a narrow size distribution (low PDI), post-hydration processing is crucial.[8][10] | |
| Extrusion: This is a highly recommended method for producing vesicles with a defined size.[4] Passing the MLV suspension through polycarbonate membranes with a specific pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) will yield liposomes with a size close to the pore diameter.[4] | ||
| Sonication: While sonication can reduce liposome size, it can also lead to lipid degradation and a broader size distribution if not carefully controlled.[11] If using sonication, optimize the time and power, and perform the process in a bath sonicator to minimize localized heating. | ||
| Batch-to-Batch Variability | Inconsistent lipid film formation. | Standardize the solvent evaporation process. Ensure the rotation speed of the rotary evaporator and the vacuum pressure are consistent for each batch.[12] |
| Variations in hydration conditions. | Precisely control the temperature and volume of the hydration buffer, as well as the hydration time.[1] | |
| Inconsistent size reduction process. | For extrusion, use the same number of passes and membrane pore size for each batch. For sonication, maintain consistent time and power settings.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for hydrating the DOSPA lipid film?
A1: The hydration temperature should be above the gel-liquid crystal phase transition temperature (Tc) of all the lipids in your formulation.[1] For many common phospholipids used with DOSPA, a temperature range of 45-60°C is effective.[1] Hydrating below the Tc can result in incomplete and inefficient liposome formation.[11]
Q2: What type of buffer should I use for hydration?
A2: The choice of buffer can impact liposome stability and encapsulation efficiency.[2][3] Commonly used buffers include phosphate-buffered saline (PBS) and HEPES-buffered saline. The optimal buffer may depend on the specific payload you are encapsulating and the downstream application. For nucleic acid delivery, buffers that maintain a stable pH are crucial.[2]
Q3: My lipid film is difficult to hydrate and comes off in large flakes. What can I do?
A3: This often indicates that the lipid film is too thick or not uniform. To address this, ensure that the organic solvent is evaporated slowly and evenly. Using a rotary evaporator helps in creating a thin, widespread film.[1] If you are using a nitrogen stream, ensure the gas flow is gentle and the vial is rotated to coat the walls evenly.
Q4: How can I improve the stability of my DOSPA liposomes during storage?
A4: To enhance stability, store the liposome suspension at 4°C.[7] Avoid freezing, as ice crystal formation can disrupt the vesicles.[7] Including a "helper lipid" like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in the formulation can improve stability and transfection efficiency.[13][14][15] For long-term storage, lyophilization (freeze-drying) in the presence of a cryoprotectant like sucrose or trehalose is a viable option.[7][16]
Q5: What is the role of a helper lipid like DOPE when preparing DOSPA liposomes?
A5: DOPE is a neutral "helper" lipid often included in cationic liposome formulations, like those with DOSPA, for gene delivery.[13][15] DOPE has a conical shape that can disrupt the lipid bilayer, which is thought to facilitate the endosomal escape of the encapsulated genetic material (e.g., plasmid DNA, siRNA) into the cytoplasm, thereby increasing transfection efficiency.[17]
Experimental Protocols
Protocol 1: Preparation of DOSPA/DOPE Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar cationic liposomes with a defined size.
Materials:
-
DOSPA (2,3-dioleoyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Hydration buffer (e.g., sterile PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve DOSPA and DOPE in chloroform in a round-bottom flask at the desired molar ratio (e.g., 1:1).
-
Film Formation: Remove the chloroform using a rotary evaporator. This should be done at a temperature that ensures the lipids remain in solution (e.g., 40-45°C). Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent, resulting in a thin, dry lipid film.[1][8]
-
Lipid Film Hydration:
-
Pre-heat the hydration buffer to a temperature above the Tc of the lipids (e.g., 50°C).
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand or on a vortex mixer until the lipid film is fully dispersed. This forms a milky suspension of multilamellar vesicles (MLVs).[4] This process may take 30-60 minutes.[17]
-
-
Sizing by Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).[4]
-
Equilibrate the extruder to a temperature above the lipid phase transition temperature.[4]
-
Load the MLV suspension into one of the extruder syringes.
-
Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[4]
-
The resulting translucent suspension contains unilamellar liposomes of a size close to the membrane pore size.[4]
-
-
Storage: Store the prepared liposomes at 4°C.[7]
Visualizations
Caption: Workflow for DOSPA Liposome Preparation.
Caption: Troubleshooting Liposome Aggregation.
References
- 1. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Biological Buffers for Efficient Messenger RNA Delivery via Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. books.rsc.org [books.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DOTAP cationic liposomes prefer relaxed over supercoiled plasmids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Transfection Reagents: DOSPA vs. Lipofectamine 3000
For researchers in molecular biology, drug development, and cellular analysis, the efficient delivery of nucleic acids into cells is a cornerstone of experimental success. Cationic lipid-based transfection reagents are among the most popular tools for this purpose. This guide provides a detailed comparison of a classic cationic lipid formulation, DOSPA (2,3-dioleoyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate), typically combined with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), and the widely used commercial reagent, Lipofectamine 3000.
Performance Overview
Lipofectamine 3000 is a proprietary, multi-component reagent engineered for high transfection efficiency and low cytotoxicity across a broad range of cell lines, including those that are traditionally difficult to transfect.[1][2] DOSPA, a component of the original Lipofectamine reagent, is a well-established cationic lipid that is often used in combination with DOPE to form liposomes for transfection. While effective, formulations based on DOSPA/DOPE may require more optimization for specific cell types compared to the ready-to-use Lipofectamine 3000 kit.
Quantitative Data Summary
| Cell Line | Transfection Efficiency with Lipofectamine 3000 (%) | Notes |
| HEK293 | ~90% | Consistently high efficiency reported.[1][3] |
| HeLa | >90% | High efficiency is achievable.[4] |
| A549 | ~70-80% | Significantly higher than Lipofectamine 2000.[2] |
| HepG2 | ~70-80% | Outperforms Lipofectamine 2000 and FuGENE HD.[1] |
| LNCaP | ~80% | High efficiency in a prostate cancer cell line.[1] |
| MCF-7 | ~58% | Highest efficacy among several tested reagents.[5] |
| SH-SY5Y | ~47% | Good performance in a neuroblastoma cell line.[5] |
| U87MG | ~58% | Effective in a glioblastoma cell line.[5] |
Note: Transfection efficiency is highly dependent on cell type, passage number, plasmid size and quality, and other experimental conditions. The values presented are illustrative and may vary between experiments.
Experimental Methodologies
Detailed protocols for transfection using both DOSPA/DOPE liposomes and Lipofectamine 3000 are provided below. These protocols are based on established methods and manufacturer's recommendations.
DOSPA/DOPE Liposome Preparation and Transfection Protocol
This protocol describes the preparation of DOSPA/DOPE liposomes and their use for plasmid DNA transfection into cultured cells.
Materials:
-
DOSPA (cationic lipid)
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Glass vials with Teflon-lined caps
-
Nitrogen or Argon gas source
-
Vacuum system
-
Bath sonicator
-
Plasmid DNA
-
Serum-free medium (e.g., Opti-MEM™)
-
Complete cell culture medium
Procedure:
-
Lipid Film Formation:
-
Dissolve DOSPA and DOPE in chloroform to a working concentration (e.g., 1-10 mg/mL).
-
In a glass vial, combine the desired amounts of the DOSPA and DOPE solutions to achieve the desired molar ratio (commonly 1:1).
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial under a high vacuum for at least 1-2 hours to remove any residual solvent.[6]
-
-
Hydration and Liposome Formation:
-
Lipoplex Formation and Transfection:
-
Dilute the plasmid DNA in serum-free medium.
-
In a separate tube, dilute the DOSPA/DOPE liposome suspension in serum-free medium.
-
Gently add the diluted DNA to the diluted liposome suspension and mix by gentle pipetting.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.[6]
-
Aspirate the culture medium from the cells and wash with PBS.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.
-
After the incubation period, replace the transfection medium with fresh, complete culture medium.
-
Culture the cells for the desired period (e.g., 24-72 hours) before analysis.
-
Lipofectamine 3000 Transfection Protocol
This protocol is a generalized version of the manufacturer's recommended procedure for plasmid DNA transfection.[8][9]
Materials:
-
Lipofectamine 3000 Reagent
-
P3000™ Reagent
-
Plasmid DNA
-
Opti-MEM™ I Reduced Serum Medium
-
Cells in complete culture medium
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in your culture vessel of choice so that they will be 70-90% confluent at the time of transfection.[10]
-
-
Lipoplex Formation:
-
Dilute the plasmid DNA with P3000™ Reagent in Opti-MEM™ medium. Mix gently.
-
In a separate tube, dilute the Lipofectamine 3000 Reagent in Opti-MEM™ medium. Mix gently.
-
Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine 3000 Reagent. Mix gently and incubate for 10-15 minutes at room temperature.[8]
-
-
Transfection:
-
Add the DNA-lipid complexes to the cells in their complete culture medium. It is not necessary to remove the complexes or change the medium after transfection.[9]
-
Incubate the cells for 24-72 hours at 37°C in a CO2 incubator.
-
Analyze the transfected cells for gene expression.
-
Visualizing the Process
To better understand the experimental process and the underlying cellular mechanisms, the following diagrams have been generated using Graphviz.
Caption: Comparative experimental workflows for transfection.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. An improved method for increasing the efficiency of gene transfection and transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. avantiresearch.com [avantiresearch.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. static.igem.org [static.igem.org]
- 10. Transfecting Plasmid DNA Into JC Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
A Head-to-Head Comparison: DOSPA Hydrochloride vs. FuGENE HD for Gene Delivery
For researchers in molecular biology and drug development, the efficient and safe delivery of nucleic acids into cells is a critical step. The choice of transfection reagent can significantly impact experimental outcomes, influencing everything from protein expression levels to cell viability. This guide provides an objective comparison of two distinct types of transfection reagents: DOSPA hydrochloride, a classic cationic lipid-based system, and FuGENE HD, a modern non-liposomal formulation.
At a Glance: Key Differences
DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium) is a cationic lipid that is typically formulated with a neutral helper lipid like DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) to form liposomes.[1] These positively charged liposomes entrap negatively charged DNA to form "lipoplexes" that can fuse with the cell membrane to deliver the genetic payload. In contrast, FuGENE HD is a proprietary, 100% synthetic, non-liposomal reagent designed for high-efficiency transfection with minimal toxicity.[2] Its mechanism involves a multi-component system that interacts with the DNA and the cell membrane to facilitate entry.[2]
Performance Data: Transfection Efficiency and Cytotoxicity
The selection of a transfection reagent is often a balance between achieving high transfection efficiency and maintaining cell health. The following tables summarize comparative performance data in key cell lines. It is important to note that direct head-to-head studies using a standardized DOSPA/DOPE formulation against FuGENE HD are limited; the data below is synthesized from studies comparing FuGENE HD to analogous cationic lipid formulations like Lipofectamine® 2000 (historically based on a DOSPA/DOPE mixture) or in-house preparations.
Table 1: Comparative Cytotoxicity
| Cell Line | Reagent | Cytotoxicity (%) |
| HEK-293T | FuGENE HD | ~30% |
| DOPE:DOTAP (0.5:1)¹ | ~40% | |
| Lipofectamine® 2000² | >60% | |
| HeLa | FuGENE HD | Low |
| Lipofectamine® 2000 | Considerably High |
¹Data from a systematic comparison using an in-house prepared cationic lipid formulation analogous to DOSPA/DOPE.[3] ²Lipofectamine® 2000 is included as a common proxy for DOSPA/DOPE-based reagents.[3][4]
Table 2: Comparative Transfection Efficiency (Plasmid DNA)
| Cell Line | Reagent | Transfection Efficiency (%) |
| I/1Ki | FuGENE HD | >40% |
| Lipofectamine® 2000 | ~90% | |
| JAR | FuGENE HD | >5% |
| Lipofectamine® 2000 | <5% | |
| HeLa | FuGENE HD | ~44% |
| Lipofectamine® 2000 | ~32% |
Efficiency can be highly cell-type dependent. For example, while Lipofectamine® 2000 outperformed FuGENE HD in I/1Ki cells, FuGENE HD was more effective in JAR and HeLa cells.[3][5]
Mechanism of Action: A Visual Comparison
The fundamental difference between these reagents lies in their chemical nature and how they interact with DNA and the cell membrane. DOSPA/DOPE reagents are liposomal, whereas FuGENE HD is non-liposomal.
Caption: Mechanisms of liposomal (DOSPA/DOPE) vs. non-liposomal (FuGENE HD) gene delivery.
Experimental Protocols
Accurate and reproducible results depend on carefully following optimized protocols. Below are detailed methodologies for using both types of reagents for transfection in a standard 6-well plate format.
General Protocol for DOSPA/DOPE Transfection
This protocol is a general guideline for using a cationic lipid formulation like DOSPA combined with a helper lipid like DOPE.[6][7] Optimization is critical.
-
Cell Seeding : The day before transfection, seed 2 x 10⁵ cells per well in 2 mL of complete growth medium. Cells should be 70-80% confluent at the time of transfection.[7]
-
Reagent Preparation :
-
Lipid Preparation : If starting from powders, dissolve DOSPA and DOPE in chloroform. Mix them at a desired molar ratio (e.g., 1:1). Evaporate the solvent under a stream of nitrogen to form a thin lipid film. Hydrate the film with a buffer (e.g., sterile water or HEPES-buffered saline) and sonicate to form liposomes.[6]
-
DNA Solution : In a sterile tube, dilute 2.5 µg of plasmid DNA into 100 µL of serum-free medium (e.g., Opti-MEM™).
-
Liposome Solution : In a separate sterile tube, dilute 5-10 µL of the prepared liposome solution into 100 µL of serum-free medium.
-
-
Complex Formation : Add the diluted DNA to the diluted liposome solution and mix gently by pipetting. Do not vortex. Incubate for 15-20 minutes at room temperature to allow lipoplexes to form.[7]
-
Transfection :
-
Gently wash the cells once with sterile PBS.
-
Add 800 µL of serum-free medium to the tube containing the lipoplexes.
-
Add the 1 mL of the lipoplex-containing medium dropwise to the cells.
-
Incubate cells at 37°C in a CO₂ incubator for 4-6 hours.
-
After incubation, replace the transfection medium with 2 mL of complete growth medium.
-
-
Analysis : Assay for gene expression 24-72 hours post-transfection.
Protocol for FuGENE HD Transfection
This protocol is based on the manufacturer's recommendations and is known for its simplicity.[8]
-
Cell Seeding : The day before transfection, plate cells so they are 80-90% confluent at the time of transfection. For a 6-well plate, this is typically 3–6 x 10⁵ cells in 2 mL of medium.[8]
-
Complex Formation :
-
Allow FuGENE HD reagent and serum-free medium to warm to room temperature.
-
In a sterile tube, add serum-free medium to achieve a final volume of 100 µL after the addition of DNA and reagent.
-
Add 2 µg of plasmid DNA to the medium.
-
Pipette 6 µL of FuGENE HD reagent directly into the diluted DNA solution (for a 3:1 reagent-to-DNA ratio). Mix immediately by vortexing or pipetting.
-
Incubate the mixture for 5-15 minutes at room temperature.
-
-
Transfection :
-
Add the 100 µL of the FuGENE HD/DNA complex dropwise to the cells in their complete growth medium. No media change is required.[8]
-
Gently swirl the plate to ensure even distribution.
-
-
Analysis : Incubate the cells for 24-72 hours before assaying for protein expression.
Caption: A generalized experimental workflow for transient gene transfection.
Conclusion and Recommendations
Both DOSPA hydrochloride-based reagents and FuGENE HD are effective tools for gene delivery, but they cater to different experimental needs and priorities.
-
DOSPA hydrochloride formulations represent a classic cationic lipid approach. They can be highly effective, as seen in certain cell lines, but often require more extensive optimization of lipid-to-DNA ratios and may exhibit higher cytotoxicity.[3] This makes them a viable, though potentially more demanding, option for labs with established protocols.
-
FuGENE HD offers a streamlined, user-friendly protocol that eliminates the need for media changes and generally results in lower cytotoxicity across a broad range of cell lines.[4][9] Its non-liposomal nature and high efficiency in many common and difficult-to-transfect cells make it a robust choice for experiments where maintaining cell health and achieving reliable expression are paramount.[9][10]
For researchers prioritizing low toxicity and a simple, quick protocol with broad cell line compatibility, FuGENE HD is an excellent choice. For those working with specific cell lines where lipid-based methods are known to be highly effective and who are prepared to undertake optimization, a DOSPA/DOPE formulation remains a powerful alternative.
References
- 1. mdpi.com [mdpi.com]
- 2. New cationic lipids for gene transfer with high efficiency and low toxicity: T-shape cholesterol ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing the Right Transfection Reagent for Optimal Efficiency [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. avantiresearch.com [avantiresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. fugene.com [fugene.com]
- 9. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FuGENE® HD Transfection Reagent [promega.de]
A Head-to-Head Comparison of DOSPA and PolyJet Transfection Reagents
In the landscape of cellular and molecular biology, the effective delivery of nucleic acids into cells is a critical step for a vast array of research applications, from gene function studies to the development of novel therapeutics. The choice of transfection reagent is paramount to the success of these experiments, with efficacy and minimal cytotoxicity being primary considerations. This guide provides a detailed comparison of two distinct classes of non-viral transfection reagents: DOSPA, a cationic lipid-based system, and PolyJet, a polymer-based formulation. This analysis is intended for researchers, scientists, and drug development professionals seeking to make an informed decision on the optimal transfection strategy for their specific experimental needs.
Overview of DOSPA and PolyJet
DOSPA (2,3-dioleyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium) is a cationic lipid that is a key component in several liposomal transfection formulations. Its positively charged headgroup interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA and RNA), leading to the formation of lipid-nucleic acid complexes known as lipoplexes. These lipoplexes can then fuse with the cell membrane to deliver their cargo into the cytoplasm. DOSPA is often combined with a neutral helper lipid, such as DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), to enhance transfection efficiency.
PolyJet™ is a proprietary, biodegradable polymer-based transfection reagent. Similar to cationic lipids, the polymer has a high density of positive charges that enable it to condense nucleic acids into compact, positively charged nanoparticles. These polyplexes are internalized by cells through endocytosis. A key feature of PolyJet is its biodegradability; the polymer is designed to degrade after endocytosis, which is intended to reduce cytotoxicity.
Mechanism of Action
The fundamental difference between DOSPA-based and PolyJet reagents lies in their chemical nature and the structure of the complexes they form with nucleic acids.
DOSPA (Cationic Lipid-Based Transfection): Cationic lipids like DOSPA, when mixed with nucleic acids, self-assemble into multilamellar vesicles that encapsulate the genetic material. The overall positive charge of these lipoplexes facilitates their interaction with the negatively charged cell surface, leading to uptake primarily through endocytosis. Once inside the endosome, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.
PolyJet (Polymer-Based Transfection): Cationic polymers like the one in PolyJet form a tight complex with nucleic acids through electrostatic interactions, condensing them into small, stable nanoparticles. These polyplexes are also taken up by the cell via endocytosis. The "proton sponge" effect is a commonly proposed mechanism for the endosomal escape of polyplexes. The polymer's buffering capacity leads to the influx of protons and chloride ions into the endosome, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the nucleic acid into the cytoplasm.
Performance Comparison
| Feature | DOSPA-Based Reagents | PolyJet Reagent |
| Chemical Nature | Cationic Lipid | Biodegradable Cationic Polymer |
| Mechanism | Lipoplex formation, endocytosis, endosomal escape via membrane fusion | Polyplex formation, endocytosis, endosomal escape likely via proton sponge effect |
| Transfection Efficiency | Generally high, but can be cell-type dependent. Often a benchmark for high efficiency. | Reported to have high efficiency in a broad range of cell lines, including difficult-to-transfect cells.[1][2][3] |
| Cytotoxicity | Can be a concern, particularly at higher concentrations, due to the positive charge of the lipids.[4][5] | Marketed as having low cytotoxicity due to its biodegradable nature.[6][7][8] |
| Serum Compatibility | Performance can be inhibited by the presence of serum for some formulations. | Generally reported to be effective in the presence of serum.[7][8] |
| Ease of Use | Typically involves a straightforward protocol of mixing lipid and nucleic acid before adding to cells. | Simple protocol, often with a rapid complex formation time.[2] |
| Applications | Widely used for transient and stable transfection of DNA and RNA in a variety of cell lines. | Broadly applicable for DNA transfection in various cell lines, including for virus production.[7] |
Experimental Data Summary
The following tables summarize representative data on the performance of lipid-based and polymer-based transfection reagents from various studies. It is important to note that transfection efficiency and cytotoxicity are highly dependent on the cell type, plasmid, and experimental conditions.
Table 1: Transfection Efficiency of Lipid-Based vs. Polymer-Based Reagents in Various Cell Lines
| Cell Line | Reagent Type | Reagent | Transfection Efficiency (%) | Reference |
| HEK293 | Lipid-Based | Lipofectamine 3000 | ~52 | [4] |
| HEK293 | Polymer-Based | Turbofect | ~59 | [4] |
| CHO-K1 | Lipid-Based | Lipofectamine 3000 | ~55 | [4] |
| CHO-K1 | Polymer-Based | Turbofect | ~74 | [4] |
| HepG2 | Lipid-Based | Lipofectamine 2000 | ~20-30 | [1] |
| HepG2 | Polymer-Based | PolyJet | ~80 | [1] |
| COS-7 | Lipid-Based | Lipofectamine 2000 | Good | [1] |
| COS-7 | Polymer-Based | PolyJet | Very Good, better than L2K | [1] |
| MDCK | Lipid-Based | Lipofectamine 2000 | ~5 | [9] |
| MDCK | Polymer-Based | PolyJet | up to 70 | [9] |
Table 2: Cytotoxicity of Lipid-Based vs. Polymer-Based Reagents
| Cell Line | Reagent Type | Reagent | Cytotoxicity | Reference |
| H9T | Lipid-Based | Lipofectamine 3000 | Significant | [4] |
| H9T | Polymer-Based | Turbofect | Less cytotoxic than Lipofectamine 3000 | [4] |
| HEK293 | Lipid-Based | Lipofectamine 2000 | Evidence of cell death | [2] |
| HEK293 | Polymer-Based | PolyJet | Little evidence of cell death | [2] |
| Multiple | Lipid-Based | Cationic Lipids | Dose-dependent toxicity | [10] |
| Multiple | Polymer-Based | Cationic Polymers | Generally lower toxicity than lipids | [11] |
Experimental Protocols
Below are generalized protocols for transfection using a DOSPA-based formulation and PolyJet. It is crucial to optimize the protocol for each specific cell line and plasmid combination.
Protocol 1: Transfection with a DOSPA/DOPE Formulation
This protocol is a general guideline for preparing and using a cationic liposome formulation.
Materials:
-
DOSPA Chloride
-
DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HBS)
-
Plasmid DNA
-
Serum-free medium (e.g., Opti-MEM®)
-
Cells to be transfected
Procedure:
-
Liposome Preparation:
-
Prepare stock solutions of DOSPA and DOPE in chloroform.
-
In a glass vial, combine DOSPA and DOPE at the desired molar ratio (e.g., 1:1).
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film.
-
Dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with sterile, nuclease-free water or buffer to the desired final lipid concentration. Vortex or sonicate briefly to form liposomes.
-
-
Transfection:
-
Seed cells in a multi-well plate such that they are 70-90% confluent at the time of transfection.
-
For each transfection, dilute the plasmid DNA in serum-free medium.
-
In a separate tube, dilute the DOSPA/DOPE liposome suspension in serum-free medium.
-
Combine the diluted DNA and diluted liposomes. Mix gently and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.
-
Add the lipoplex mixture dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
After incubation, replace the medium with fresh, complete culture medium.
-
Assay for gene expression 24-72 hours post-transfection.
-
Protocol 2: Transfection with PolyJet™ Reagent
This protocol is a generalized version based on the manufacturer's recommendations.
Materials:
-
PolyJet™ Transfection Reagent
-
Plasmid DNA
-
Serum-free medium (e.g., DMEM with high glucose)
-
Cells to be transfected
Procedure:
-
Cell Seeding:
-
Transfection:
-
For each transfection, dilute the plasmid DNA in serum-free DMEM.
-
In a separate tube, dilute the PolyJet™ reagent in serum-free DMEM. A typical starting ratio is 3 µL of PolyJet™ per 1 µg of DNA.[8]
-
Immediately add the diluted PolyJet™ reagent to the diluted DNA solution and mix by gentle vortexing or pipetting.
-
Incubate the mixture at room temperature for 10-15 minutes to allow for complex formation.[2]
-
Add the PolyJet™/DNA complexes dropwise to the cells in their complete culture medium.
-
Incubate the cells at 37°C in a CO2 incubator.
-
A medium change after 12-18 hours is optional but can be performed for sensitive cells.[8]
-
Assay for gene expression 24-48 hours post-transfection.[8]
-
Conclusion
Both DOSPA-based lipid formulations and the polymer-based PolyJet reagent are effective tools for non-viral gene delivery. The choice between them will depend on the specific requirements of the experiment, particularly the cell type being used and the tolerance for potential cytotoxicity.
-
DOSPA-based reagents are a well-established technology and are often used as a benchmark for high-efficiency transfection. However, cytotoxicity can be a limiting factor and may require careful optimization of the lipid-to-DNA ratio and other experimental parameters.
-
PolyJet represents a newer generation of polymer-based reagents that aims to address the cytotoxicity concerns associated with earlier cationic polymers and lipids. Its biodegradable nature is a key feature that contributes to its favorable toxicity profile. For researchers working with sensitive or difficult-to-transfect cell lines, PolyJet may offer a significant advantage.
Ultimately, for any new cell line or application, it is recommended to perform a pilot experiment to compare the efficiency and cytotoxicity of a few selected reagents to determine the optimal choice for achieving reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. biocompare.com [biocompare.com]
- 3. uoftmedstore.com [uoftmedstore.com]
- 4. scispace.com [scispace.com]
- 5. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. signagen.com [signagen.com]
- 8. signagen.com [signagen.com]
- 9. benchchem.com [benchchem.com]
- 10. Influence of charge ratio of liposome/DNA complexes on their size after extrusion and transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Advantage of DOSPA: A Comparative Guide to Polycationic Lipids for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of gene therapy and drug development, the choice of a delivery vector is paramount to success. Polycationic lipids have emerged as a leading class of non-viral vectors, offering a safer alternative to viral methods for introducing nucleic acids into cells. Among these, DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate) has garnered significant attention. This guide provides an objective comparison of DOSPA's performance against other common polycationic lipids, supported by experimental data, to inform the selection of the most effective transfection reagent for your research.
At the Forefront of Cationic Lipids: The DOSPA Advantage
DOSPA's unique chemical structure sets it apart from other widely used cationic lipids such as DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)carbamoyl]cholesterol). The key to DOSPA's enhanced performance lies in its spermine headgroup. Unlike the monovalent quaternary ammonium headgroups of DOTAP and DOTMA, the polyamine structure of spermine allows for multivalent electrostatic interactions with the negatively charged phosphate backbone of nucleic acids. This multivalent binding leads to more efficient condensation of DNA and the formation of more stable and compact lipoplexes. These stable complexes are better equipped to protect the nucleic acid cargo from degradation and facilitate its journey into the target cell.
Performance Data: Transfection Efficiency and Cytotoxicity
The ultimate measure of a transfection reagent's utility lies in its ability to efficiently deliver nucleic acids into cells with minimal toxicity. The following tables summarize quantitative data from comparative studies, offering a glimpse into the performance of DOSPA-based formulations (often in combination with the helper lipid DOPE, as seen in reagents like Lipofectamine®) against other common cationic lipids.
It is important to note that transfection efficiency and cytotoxicity are highly cell-type dependent and can be influenced by experimental conditions. The data presented below is collated from various studies and should be interpreted as a guideline rather than a direct equivalence in all contexts.
Table 1: Comparative Transfection Efficiency
| Cationic Lipid Formulation | Cell Line | Transfection Efficiency (% of positive cells) | Reference Study Insights |
| DOSPA/DOPE (Lipofectamine™) | HEK293 | High (Can exceed 80-90%) | Consistently demonstrates high efficiency in commonly used cell lines.[1] |
| HeLa | High (Can exceed 90%) | Both DOSPA-based reagents and DOTAP can achieve high efficiency.[2] | |
| HuH7 | ~47.5% | Found to be approximately 3.6 times more efficient than a standard DOTAP:cholesterol formulation in a head-to-head comparison.[2] | |
| DOTAP/DOPE | HEK293 | High | A widely used and effective reagent, though often outperformed by newer formulations in difficult-to-transfect cells.[3] |
| HeLa | ~88% (with optimization) | Can achieve high efficiency with optimized protocols.[2] | |
| HuH7 | ~13.2% (DOTAP:cholesterol) | Lower efficiency compared to Lipofectamine 3000 in this specific study.[2] | |
| DC-Cholesterol/DOPE | Various | Moderate to High | Often shows good transfection efficiency, particularly in combination with DOPE.[4][5] |
Table 2: Comparative Cytotoxicity (Cell Viability %)
| Cationic Lipid Formulation | Cell Line | Cell Viability (%) | Reference Study Insights |
| DOSPA/DOPE (Lipofectamine™) | HEK293 | Generally moderate | Cytotoxicity is a consideration, and optimization of reagent concentration is crucial. |
| HeLa | Generally moderate | Similar to other cationic lipids, cytotoxicity needs to be managed. | |
| DOTAP | Various | Dose-dependent | Higher concentrations can lead to significant cytotoxicity.[6] |
| DC-Cholesterol | Various | Generally lower than some other cationic lipids | Often considered to have a more favorable cytotoxicity profile.[6] |
Experimental Protocols: A Guide to Key Assays
To ensure reproducibility and accuracy in evaluating transfection reagents, standardized experimental protocols are essential. Below are detailed methodologies for key experiments commonly used to assess the performance of cationic lipids.
Protocol 1: Plasmid DNA Transfection using DOSPA/DOPE Liposomes
This protocol provides a general framework for transfecting plasmid DNA into adherent mammalian cells using a DOSPA/DOPE-based reagent.
Materials:
-
Adherent cells (e.g., HEK293, HeLa)
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM™)
-
DOSPA/DOPE-based transfection reagent
-
Plasmid DNA (high purity, 0.5-1.0 µg/µL)
-
Sterile microcentrifuge tubes
-
Multi-well plates (e.g., 24-well)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.
-
Lipoplex Formation:
-
For each transfection, dilute the plasmid DNA in serum-free medium in a sterile microcentrifuge tube.
-
In a separate tube, dilute the DOSPA/DOPE transfection reagent in serum-free medium.
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 15-20 minutes to allow for lipoplex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the lipoplex mixture dropwise to the cells.
-
Add fresh, complete culture medium to each well.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
-
Analysis: After the incubation period, analyze the cells for reporter gene expression (e.g., fluorescence microscopy for GFP, or a luciferase assay).
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cells treated with transfection reagents
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
96-well plate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with varying concentrations of the cationic lipid formulations for the desired time (e.g., 24-48 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Protocol 3: Transfection Efficiency Quantification using Luciferase Reporter Assay
The luciferase reporter assay is a highly sensitive method for quantifying gene expression.
Materials:
-
Transfected cells (with a luciferase reporter plasmid)
-
Luciferase assay lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Lysis: After the desired post-transfection incubation period, wash the cells with PBS and then add the luciferase assay lysis buffer.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet cell debris.
-
Luminescence Measurement:
-
Add a small volume of the cell lysate supernatant to a luminometer tube or a well of a white-walled 96-well plate.
-
Add the luciferase assay substrate to the lysate.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Normalization: To account for variations in cell number and transfection efficiency, it is recommended to co-transfect with a second reporter plasmid (e.g., Renilla luciferase) and normalize the firefly luciferase activity to the Renilla luciferase activity.
Visualizing the Mechanisms of Action
To better understand the processes underlying DOSPA's advantages, the following diagrams illustrate key pathways and workflows.
Caption: DOSPA-mediated gene delivery pathway.
Caption: Luciferase reporter assay workflow.
Caption: MTT cytotoxicity assay workflow.
Conclusion: Making an Informed Choice
The selection of a polycationic lipid is a critical decision in the design of gene delivery experiments. DOSPA, with its unique spermine headgroup, offers distinct advantages in terms of forming stable, compact lipoplexes, which often translates to higher transfection efficiencies compared to other cationic lipids like DOTAP and DC-Cholesterol. While cytotoxicity is a factor to consider with all cationic lipids, the superior efficiency of DOSPA-based reagents may allow for the use of lower concentrations, thereby mitigating toxic effects.
This guide provides a framework for understanding the relative merits of DOSPA. However, for any specific application, empirical testing and optimization are crucial to achieving the desired outcomes. By carefully considering the data and protocols presented here, researchers can make a more informed decision in selecting the optimal transfection reagent to advance their scientific endeavors.
References
- 1. aragenbio.com [aragenbio.com]
- 2. benchchem.com [benchchem.com]
- 3. DOTAP (and other cationic lipids): chemistry, biophysics, and transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New cationic lipids for gene transfer with high efficiency and low toxicity: T-shape cholesterol ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DC-Chol/DOPE cationic liposomes: a comparative study of the influence factors on plasmid pDNA and siRNA gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Gene Delivery: A Comparative Analysis of DOSPA's Cytotoxicity Profile Against Commercial Transfection Reagents
For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a cornerstone of modern molecular biology. However, the success of transfection is often a delicate balance between high efficiency and minimal cellular damage. This guide provides an objective comparison of the cytotoxicity of 2,3-dioleoyloxy-N-(2-(sperminecarboxamido)ethyl)-N,N-dimethyl-1-propanaminium trifluoroacetate (DOSPA), a multivalent cationic lipid, with other commercially available transfection reagents. By presenting supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions for their specific experimental needs.
Cationic lipid-based transfection reagents, including those containing DOSPA, are widely utilized for their ability to form complexes with negatively charged nucleic acids, facilitating their entry into eukaryotic cells.[1][2] The basic structure of these lipids, consisting of a positively charged headgroup, a hydrophobic tail, and a linker, significantly influences both transfection efficiency and cytotoxicity.[3][4] While offering a simple and effective means of gene delivery, it is crucial to consider the potential for cellular toxicity, which can manifest as direct membrane damage or adverse effects on cellular metabolism.[2][5]
Comparative Cytotoxicity Data
The following table summarizes quantitative data from various studies comparing the cytotoxicity of DOSPA-containing reagents (notably Lipofectamine 2000, which is a formulation of DOSPA and the neutral lipid DOPE[6]) with other commercial transfection reagents across different cell lines. Cell viability is a common metric used to assess cytotoxicity, with a higher percentage indicating lower toxicity.
| Transfection Reagent | Cell Line | Key Cytotoxicity Findings | Reference |
| Lipofectamine 2000 (DOSPA/DOPE) | Caco-2 | Caused high cytotoxicity (60% cell death). | [6] |
| AV3 | Showed the highest cytotoxicity (>90% cell death). | [6] | |
| BVK-168 | Demonstrated significant cytotoxicity of almost 70%. | [6] | |
| Hep-2, MCF-7, SW-480 | Maintained over 85% cell viability in MCF-7 cells under optimal conditions. | [7] | |
| JU77 | Displayed high cytotoxicity with 69.27% cell viability. | [8] | |
| SHSY5Y | Resulted in 59.14% cell viability. | [8] | |
| Huh-7 | Showed high cytotoxicity, with cell viability similar to Lipofectamine 3000 and Fugene. | [8] | |
| Lipofectamine 3000 | CHO-K1, HEK293 | Showed higher cytotoxicity than Turbofect in three different cell lines. | [9] |
| H9T-cells | Could be cytotoxic when transfecting with pCDH plasmid. | [9] | |
| JU77 | Displayed high cytotoxicity with 68.21% cell viability. | [8] | |
| SHSY5Y | Resulted in 61.01% cell viability. | [8] | |
| FuGENE HD | HeLa | Exhibited low toxicity across a range of reagent:DNA ratios. | [10] |
| AV3 | Showed high cytotoxicity (~60% cell death). | [6] | |
| Huh-7 | High cytotoxicity, resulting in 40.74% cell viability. | [8] | |
| Turbofect | CHO-K1, HEK293, H9T-cells | Had less cytotoxic effect on all three cell lines compared to Lipofectamine 3000. | [9] |
| RNAiMAX | SHSY5Y | Displayed good transfection efficacy with low cytotoxicity (90.74% viability). | [8] |
| Huh-7 | Showed lower cytotoxicity with 67.25% cell viability. | [8] | |
| Lipofectin | Huh-7 | Showed lower cytotoxicity with 75.34% cell viability. | [8] |
| Attractene™ | AGS | Very low direct cytotoxicity (<5%). | [5] |
| X-tremeGENE HP™ | AGS | Low direct cytotoxicity (6-9%). | [5] |
Experimental Protocols
The assessment of cytotoxicity is a critical step in optimizing any transfection experiment. The following are detailed methodologies for commonly employed assays to evaluate the cytotoxic effects of transfection reagents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.[2]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 104 to 5 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Transfection: Prepare the transfection reagent/DNA complexes according to the manufacturer's protocol. Remove the culture medium from the wells and add the transfection complexes.
-
Incubation: Incubate the cells with the transfection complexes for a period of 4 to 48 hours, depending on the cell line and experimental goals.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is directly proportional to the number of viable cells.
LDH (Lactate Dehydrogenase) Leakage Assay
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[2][5]
-
Cell Plating and Transfection: Follow steps 1 and 2 as described in the MTT assay protocol. It is crucial to have appropriate controls, including a positive control for maximum LDH release (cells treated with a lysis buffer) and a negative control (untreated cells).
-
Sample Collection: After the desired incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, containing lactate, NAD+, and a tetrazolium salt, to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature for up to 30 minutes, protected from light. The LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product. Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: The amount of LDH released is proportional to the number of damaged cells. Cytotoxicity is typically expressed as a percentage of the maximum LDH release from the positive control.
Experimental Workflow and Signaling Pathways
The process of evaluating and comparing the cytotoxicity of different transfection reagents follows a systematic workflow. This ensures reproducible and reliable results, allowing for a confident selection of the most suitable reagent for a given cell type and application.
Caption: Workflow for comparative cytotoxicity analysis of transfection reagents.
The cytotoxicity of cationic lipids is often associated with their interaction with the cell membrane and mitochondria. The positive charge of the lipid headgroup can lead to membrane destabilization and the generation of reactive oxygen species (ROS), which in turn can trigger apoptotic pathways.
Caption: Simplified signaling pathway of cationic lipid-induced cytotoxicity.
References
- 1. Cationic Lipid Transfection | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Correlation of the cytotoxic effects of cationic lipids with their headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Comparison of two kinds of cationic vectors-mediated gene delivery] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides [mdpi.com]
- 9. Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
Validating Gene Expression Post-Transfection: A Comparative Guide to DOSPA-Based Reagents
For researchers, scientists, and drug development professionals, the efficient delivery of genetic material into cells is a cornerstone of modern molecular biology. Cationic lipid-based transfection reagents are pivotal tools in this process. This guide provides an objective comparison of the performance of the DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium) containing reagent, notably formulated with DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in products like Lipofectamine 2000™, against other common transfection alternatives. The subsequent validation of gene expression using quantitative real-time PCR (qPCR) is a critical step to ascertain the success of transfection, and a detailed protocol for this is also provided.
Performance Comparison of Transfection Reagents
The success of a transfection experiment is primarily measured by two key metrics: transfection efficiency and cell viability. High transfection efficiency ensures that a significant percentage of the cell population has successfully incorporated the foreign nucleic acid, while high cell viability indicates that the transfection process itself is not overly toxic to the cells.
The cationic lipid DOSPA, in combination with the helper lipid DOPE, is a widely used formulation for creating liposomes that can encapsulate and deliver nucleic acids into cells.[1] Below is a comparative summary of the performance of a DOSPA/DOPE formulation (represented by data from Lipofectamine 2000™) against other popular transfection reagents across various cell lines.
| Cell Line | Transfection Reagent | Transfection Efficiency (%) | Cytotoxicity (%) | Reference |
| HEK-293T | DOSPA/DOPE (Lipofectamine 2000™) | ~60% | >60% | [1] |
| FuGENE HD | ~60% | ~30% | [1] | |
| PEI 40k | >40% | >40% | [1] | |
| Caco-2 | DOSPA/DOPE (Lipofectamine 2000™) | ~20% | ~60% | [1] |
| PEI 40k | ~30% | <20% | [1] | |
| FuGENE HD | ~5% | <10% | [1] | |
| CHO | DOSPA/DOPE (Lipofectamine 2000™) | >60% (mRNA) | ~60% | [1] |
| PEI 25k | Low | ~35% | [1] | |
| FuGENE HD | ~40% (pDNA) | Non-cytotoxic | [1] | |
| I/1Ki | DOSPA/DOPE (Lipofectamine 2000™) | >80% | Non-cytotoxic | [1] |
| FuGENE HD | >40% | Non-cytotoxic | [1] | |
| PEI 25k/40k | <5% | Non-cytotoxic | [1] | |
| MCF7 | DOSPA/DOPE (Lipofectamine™) | Exceeded by NanoTrans-gels | Considerable | [2] |
| NanoTrans-gels | Higher than Lipofectamine™ | Low | [2] | |
| A549 | DOSPA/DOPE (Lipofectamine™) | Exceeded by NanoTrans-gels | Considerable | [2] |
| NanoTrans-gels | Higher than Lipofectamine™ | Low | [2] |
Table 1: Comparative performance of DOSPA/DOPE-based transfection reagent with other alternatives in various cell lines. Transfection efficiency and cytotoxicity can vary significantly depending on the cell type, nucleic acid used (plasmid DNA vs. mRNA), and experimental conditions.
Experimental Protocols
Cell Culture and Plating
-
Cell Line Maintenance: Culture cells in the appropriate growth medium supplemented with serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Plating for Transfection: The day before transfection, seed the cells in a multi-well plate to achieve 70-90% confluency on the day of the experiment. The optimal cell density should be determined for each cell line.[3]
Transfection using DOSPA/DOPE Reagent
This protocol is a general guideline and should be optimized for specific cell lines and plasmid DNA.
-
DNA Preparation: Dilute the plasmid DNA in a serum-free medium.
-
Lipid Preparation: In a separate tube, dilute the DOSPA/DOPE transfection reagent in a serum-free medium.
-
Complex Formation: Combine the diluted DNA and the diluted lipid reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow the formation of DNA-lipid complexes.
-
Transfection: Add the DNA-lipid complexes drop-wise to the cells in the multi-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 24-48 hours at 37°C before proceeding to gene expression analysis.
Validation of Gene Expression by qPCR
Quantitative PCR is a highly sensitive method to measure the amount of a specific transcript, making it ideal for validating the expression of a transfected gene.[4]
a. RNA Extraction
-
Cell Lysis: After the desired incubation period post-transfection, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer.
-
RNA Purification: Isolate total RNA from the cell lysate using a column-based purification kit or phenol-chloroform extraction.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating plasmid DNA, which could otherwise lead to false-positive results in the subsequent qPCR.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
b. cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In a sterile, RNase-free tube, combine the isolated RNA, a reverse transcriptase enzyme, dNTPs, and either oligo(dT) primers, random hexamers, or gene-specific primers.
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's protocol for the reverse transcriptase. This process converts the mRNA into complementary DNA (cDNA).
c. Quantitative PCR (qPCR)
-
Reaction Mix: Prepare a qPCR reaction mix containing the synthesized cDNA, a DNA polymerase (like Taq polymerase), forward and reverse primers specific to the gene of interest, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan).
-
qPCR Cycling: Perform the qPCR in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) value for your gene of interest and a reference (housekeeping) gene. The relative expression of the target gene can be calculated using the ΔΔCt method, normalizing the expression of the transfected gene to the housekeeping gene.
Visualizing the Workflow and Underlying Biology
To better understand the experimental process and the biological context, the following diagrams illustrate the key workflows and pathways.
References
- 1. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation of a Novel Double Control Quantitative Copy Number PCR Method to Quantify Off-Target Transgene Integration after CRISPR-Induced DNA Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommendations for Method Development and Validation of qPCR and dPCR Assays in Support of Cell and Gene Therapy Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Protein Expression Post-Transfection: A Focus on DOSPA and its Alternatives via Western Blot
For researchers, scientists, and drug development professionals, the efficient transfection of genetic material into cells is a cornerstone of modern molecular biology. The subsequent accurate assessment of protein expression is critical for validating experimental outcomes. This guide provides a comparative analysis of the cationic liposome transfection reagent, 2,3-dioleoyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium (DOSPA), against other commonly used transfection reagents. The comparison is centered on the downstream application of Western blotting to quantify protein expression, offering detailed experimental protocols and illustrative data to inform your reagent selection and experimental design.
Introduction to Transfection and Protein Expression Analysis
Transfection, the process of introducing nucleic acids into eukaryotic cells, is a fundamental technique for studying gene function, protein expression, and cellular pathways. The choice of transfection reagent is paramount, as it significantly impacts transfection efficiency and cell viability, thereby influencing the levels of expressed protein. DOSPA is a cationic lipid that forms complexes with negatively charged nucleic acids, facilitating their entry into cells. It is a key component of the widely used Lipofectamine™ 2000 reagent.
Following successful transfection, Western blotting is a powerful and widely used technique to detect and quantify the expression of the target protein. This method involves separating proteins by size via gel electrophoresis, transferring them to a solid membrane, and then probing with specific antibodies to identify the protein of interest. The signal intensity of the resulting bands can be quantified to provide a relative measure of protein expression.
This guide compares the performance of DOSPA with two other popular transfection reagents: FuGENE® HD, a non-liposomal reagent, and jetPEI®, a linear polyethylenimine-based reagent. The comparison is based on a hypothetical experiment designed to express a constitutively active form of the kinase MEK1 (Mitogen-activated protein kinase kinase 1) in HEK293 cells, with subsequent analysis of MEK1 expression and the activation of its downstream target, ERK1/2 (Extracellular signal-regulated kinase 1/2), via Western blot.
Comparative Performance of Transfection Reagents
To illustrate the potential differences in performance between DOSPA, FuGENE® HD, and jetPEI®, the following table summarizes hypothetical quantitative data from a Western blot analysis. In this scenario, HEK293 cells were transfected with a plasmid encoding a constitutively active MEK1 mutant. Cell lysates were collected 48 hours post-transfection, and the expression of total MEK1 and phosphorylated ERK1/2 (p-ERK1/2) was analyzed. Band intensities were quantified and normalized to a loading control (e.g., GAPDH).
| Transfection Reagent | Relative MEK1 Expression (Normalized Band Intensity) | Relative p-ERK1/2 Expression (Normalized Band Intensity) | Cell Viability (%) |
| DOSPA | 1.00 | 1.00 | 85 |
| FuGENE® HD | 1.25 | 1.30 | 95 |
| jetPEI® | 0.85 | 0.80 | 90 |
| Untransfected Control | 0.05 | 0.10 | >98 |
This is an illustrative dataset synthesized from literature-based expectations of relative transfection efficiencies and cytotoxicities. Actual results may vary depending on the cell type, plasmid, and experimental conditions.
Based on this illustrative data, FuGENE® HD demonstrates the highest transfection efficiency, leading to the greatest expression of MEK1 and subsequent phosphorylation of ERK1/2, with minimal impact on cell viability.[1][2] DOSPA also provides robust protein expression with good cell viability. jetPEI®, while effective and known for its reproducibility, shows slightly lower protein expression in this hypothetical scenario.[3]
Detailed Experimental Protocols
To ensure reproducibility, detailed protocols for transfection and subsequent Western blot analysis are provided below.
Transfection Protocol (24-well plate format)
-
Cell Seeding: The day before transfection, seed 5 x 10^4 HEK293 cells per well in 500 µL of complete growth medium (e.g., DMEM with 10% FBS). Cells should be 70-90% confluent at the time of transfection.
-
Transfection Complex Preparation (per well):
-
Plasmid DNA: Dilute 0.5 µg of the MEK1 expression plasmid in 50 µL of serum-free medium (e.g., Opti-MEM™).
-
Transfection Reagent:
-
DOSPA-based reagent (e.g., Lipofectamine™ 2000): Dilute 1 µL of the reagent in 50 µL of serum-free medium and incubate for 5 minutes at room temperature.[4]
-
FuGENE® HD: Add 1.5 µL of FuGENE® HD directly to the diluted DNA solution.
-
jetPEI®: Dilute 1 µL of jetPEI® in 50 µL of 150 mM NaCl solution.
-
-
Complex Formation: Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection: Add the 100 µL of the transfection complex drop-wise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before harvesting for protein analysis.
Western Blot Protocol
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation:
-
To 20 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples into the wells of a 10% SDS-PAGE gel.
-
Run the gel at 120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total MEK1, phospho-ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a CCD camera-based imager.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.
-
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clear visual representation of the processes described, the following diagrams were generated using Graphviz.
Conclusion
The selection of an appropriate transfection reagent is a critical first step in experiments requiring the introduction of foreign nucleic acids into cells. As demonstrated in this guide, different reagents can yield varying levels of protein expression and cytotoxicity, which directly impacts the interpretation of downstream analyses such as Western blotting. While DOSPA-based reagents are a robust and widely used option, alternatives like FuGENE® HD may offer superior performance in certain cell types and applications, leading to higher protein expression with minimal cellular stress. It is recommended to empirically test a few promising reagents in your specific cell line and for your particular application to determine the optimal conditions for your experiments. The detailed protocols and illustrative data provided herein serve as a valuable resource for researchers aiming to accurately assess protein expression following transfection.
References
A Comparative Guide to DOSPA-Based Transfection and Flow Cytometry Analysis of GFP Reporter Expression
This guide provides a comprehensive comparison of 2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium (DOSPA)-based transfection reagents with other common alternatives for the delivery of Green Fluorescent Protein (GFP) reporter plasmids. Transfection efficiency is quantitatively assessed using flow cytometry, a powerful technique for single-cell analysis. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their gene delivery experiments.
Comparison of Transfection Reagents
DOSPA is a cationic lipid that, when combined with a helper lipid like dioleoylphosphatidylethanolamine (DOPE), forms liposomes that can encapsulate and deliver negatively charged DNA into cells. Lipofectamine® is a well-known commercial reagent that utilizes a mixture of DOSPA and DOPE.[1] The performance of DOSPA-based reagents is often cell-type dependent and can be compared with other classes of transfection reagents, including other cationic lipids and polymers.
A systematic comparison of various transfection reagents reveals significant differences in their efficiency and associated cytotoxicity across different cell lines.[1][2] While some reagents may provide high transfection rates, they can also induce significant cell death.[1] Therefore, the choice of transfection reagent should be carefully considered based on the specific cell type and experimental requirements.
Quantitative Comparison of Transfection Reagents
The following table summarizes the performance of a DOSPA-based reagent (Lipofectamine 2000) in comparison to other commercially available and in-house prepared transfection reagents. The data is compiled from studies utilizing fluorescent reporter genes and analysis methods such as automated fluorescence microscopy or flow cytometry.
| Cell Line | Reagent | Transfection Efficiency (%) | Viability (%) | Reference |
| HEK-293T | Lipofectamine 2000 | ~90 | <40 | [1] |
| Fugene HD | >40 | ~70 | [1] | |
| DOPE:DOTAP (0.5:1) | ~35 | ~60 | [1] | |
| Caco-2 | Lipofectamine 2000 | ~20 | ~40 | [1] |
| PEI 40k | ~30 | ~90 | [1] | |
| PEI 25k | ~20 | ~80 | [1] | |
| MC3T3-E1 | Lipofectamine 2000 | Moderate | Moderate | [2] |
| FuGENE HD | High | High | [2][3] | |
| jetPEI | Low | High | [2] | |
| HeLa | Lipofectamine 2000 | Moderate | Moderate | [2] |
| FuGENE HD | High | High | [2][3] | |
| Arrest-In | Low | High | [2] | |
| A549 | Lipofectamine 3000 | Lower than NanoTrans-gels | Not Specified | [4] |
| NanoTrans-gels | Higher than Lipofectamine | Not Specified | [4] | |
| MCF7 | Lipofectamine 3000 | Lower than NanoTrans-gels | Not Specified | [4] |
| NanoTrans-gels | Higher than Lipofectamine | Not Specified | [4] |
Note: Transfection efficiency and viability can vary significantly based on the specific experimental conditions, including reagent-to-DNA ratio, cell density, and incubation time.
Experimental Protocols
Detailed Methodology for Transfection and Flow Cytometry Analysis
This protocol provides a general framework for transfecting mammalian cells with a GFP reporter plasmid using a DOSPA-based reagent and subsequently analyzing the transfection efficiency by flow cytometry.[4][5]
Materials:
-
Adherent mammalian cells (e.g., HEK-293T, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM®)
-
DOSPA-based transfection reagent (e.g., Lipofectamine® 2000 or 3000)
-
GFP reporter plasmid
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA or other cell dissociation reagents (e.g., Accutase)[4]
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-90% confluency on the day of transfection.
-
-
Preparation of Transfection Complexes:
-
For each well to be transfected, dilute the DOSPA-based reagent in serum-free medium in one tube. In a separate tube, dilute the GFP plasmid DNA in serum-free medium.
-
Combine the diluted DNA and the diluted lipid reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Add the DNA-lipid complexes dropwise to each well containing cells in complete culture medium. Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for gene expression.[4]
-
-
Harvesting Cells for Flow Cytometry:
-
After the incubation period, wash the cells with PBS.
-
Add a cell dissociation reagent (e.g., Trypsin-EDTA or Accutase) and incubate until the cells detach.[4]
-
Neutralize the dissociation reagent with complete culture medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge the cells at a low speed (e.g., 200-300 x g) for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in cold PBS or a suitable flow cytometry buffer.[4]
-
-
Flow Cytometry Analysis:
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer equipped with a laser for exciting GFP (e.g., a 488 nm blue laser).
-
Use an untransfected cell sample as a negative control to set the gate for GFP-positive cells.
-
Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
-
The percentage of GFP-positive cells represents the transfection efficiency.[6][7]
-
Visualizations
Cationic Lipid-Mediated Transfection Mechanism
Caption: Mechanism of Cationic Lipid-Mediated Transfection.
Experimental Workflow for Transfection Efficiency Analysis
Caption: Workflow for Transfection Efficiency Analysis.
References
- 1. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Flow Cytometric Method to Determine Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. researchgate.net [researchgate.net]
Comparative In Vivo Delivery of DOSPA-Based Lipid Nanoparticles: A Review of Available Data
For researchers, scientists, and drug development professionals, the efficient in vivo delivery of therapeutic payloads is a critical determinant of clinical success. Among the various non-viral vectors, lipid nanoparticles (LNPs) have emerged as a leading platform. This guide provides a comparative analysis of the in vivo delivery efficiency of LNPs formulated with the cationic lipid 2,3-dioleoyloxy-N-[2-(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate (DOSPA), a component of the commercially available transfection reagent Lipofectamine.
While DOSPA-based formulations are widely utilized for in vitro transfection, comprehensive in vivo comparative studies detailing their delivery efficiency against other LNP formulations with quantitative biodistribution data are limited in the publicly available scientific literature. This guide summarizes the available information and provides context by comparing it with data on other commonly used cationic and ionizable lipids in LNP formulations.
Data Presentation: Performance of Cationic and Ionizable Lipids in LNPs
Due to the scarcity of direct comparative in vivo data for DOSPA-based LNPs, this section presents a summary of findings for other relevant lipid components to provide a baseline for expected performance.
Table 1: In Vivo Performance of Cationic Lipid-Based LNPs (Non-DOSPA)
| Cationic Lipid | Animal Model | Primary Organ(s) of Accumulation | Key Findings |
| DOTAP | Mice | Lungs, Liver, Spleen | Incorporation of DOTAP into ionizable LNPs can enhance local mRNA expression at the injection site and reduce hepatic expression.[1][2] |
| DC-Chol | Not Specified | Not Specified | Included in various liposomal formulations for gene delivery. |
Table 2: In Vivo Performance of Ionizable Lipid-Based LNPs
| Ionizable Lipid | Animal Model | Primary Organ(s) of Accumulation | Key Findings |
| DLin-MC3-DMA | Mice | Liver (Hepatocytes) | Clinically approved for siRNA delivery (Onpattro). Shows potent gene silencing in hepatocytes. |
| ALC-0315 | Mice, Zebrafish | Liver | Used in the Pfizer-BioNTech COVID-19 vaccine. Demonstrates superior transfection efficiency in some studies compared to DLin-MC3-DMA.[3][4][5] |
| SM-102 | Mice | Liver | Used in the Moderna COVID-19 vaccine. Exhibits high in vivo protein expression. |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing studies. Below are generalized methodologies for key experiments in LNP in vivo analysis, drawn from various studies on LNP delivery.
LNP Formulation Protocol (Microfluidic Mixing)
A common and reproducible method for LNP formulation involves microfluidic mixing.
-
Preparation of Lipid Stock Solution: The cationic lipid (e.g., DOSPA), helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid are dissolved in ethanol at a specific molar ratio.
-
Preparation of Nucleic Acid Solution: The nucleic acid (mRNA, siRNA, or pDNA) is diluted in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0).
-
Microfluidic Mixing: The ethanolic lipid solution and the aqueous nucleic acid solution are driven through a microfluidic mixing device (e.g., a Y- or T-junction mixer) at controlled flow rates. The rapid mixing leads to a change in polarity, prompting the self-assembly of lipids around the nucleic acid to form LNPs.
-
Dialysis/Purification: The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated nucleic acids.
-
Characterization: The LNPs are characterized for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
In Vivo Biodistribution Study Protocol
-
Animal Model: Typically, mice (e.g., C57BL/6 or BALB/c strains) are used.
-
LNP Administration: LNPs encapsulating a reporter molecule (e.g., fluorescently labeled lipid or nucleic acid, or mRNA encoding a reporter protein like luciferase or GFP) are administered via a specific route (e.g., intravenous, intramuscular).
-
Tissue Harvesting: At predetermined time points post-administration, mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain, etc.) are harvested.
-
Quantification of LNP Accumulation:
-
For fluorescently labeled LNPs: Organs are homogenized, and fluorescence is measured using a plate reader. Alternatively, whole-organ imaging can be performed using an in vivo imaging system (IVIS).
-
For LNPs with labeled lipids/nucleic acids: Quantification can be performed using techniques like liquid chromatography-mass spectrometry (LC-MS) for lipids or quantitative polymerase chain reaction (qPCR) for nucleic acids.
-
-
Data Analysis: The amount of delivered substance is typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualization
Signaling Pathway: LNP Cellular Uptake and Endosomal Escape
The following diagram illustrates the generalized pathway for the cellular uptake and endosomal escape of cationic and ionizable LNPs, a critical process for the delivery of nucleic acid payloads to the cytoplasm.
Caption: Generalized pathway of LNP cellular uptake and endosomal escape.
Experimental Workflow: In Vivo Biodistribution Analysis
The following diagram outlines a typical workflow for assessing the in vivo biodistribution of LNPs.
Caption: A typical experimental workflow for in vivo LNP biodistribution studies.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. A comparative study of cationic lipid-enriched LNPs for mRNA vaccine delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA Delivery to Hepatocytes and Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of DLin-MC3-DMA and ALC-0315 for siRNA delivery to hepatocytes and hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of ionizable lipids for lipid nanoparticle mediated DNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking DOSPA-Based Transfection Performance in Cancer Cell Lines: A Comparative Guide
For researchers engaged in the genetic modification of cancer cells, the choice of a transfection reagent is a critical determinant of experimental success. An ideal reagent should offer high transfection efficiency, minimal cytotoxicity, and broad applicability across various cancer cell lines. This guide provides a comparative analysis of the performance of 2,3-dioleoyloxy-N-[2-(spermine-carboxamido)ethyl]-N,N-dimethyl-1-propanaminium (DOSPA), a cationic lipid widely utilized in commercially available transfection reagents like Lipofectamine®, against other common non-viral transfection methods. The data presented here is a synthesis of findings from multiple studies, offering an objective overview for scientists and drug development professionals.
Mechanism of Action of Cationic Lipids like DOSPA
Cationic lipids, such as DOSPA, are foundational to many successful transfection reagents. Their positively charged head groups facilitate the condensation of negatively charged nucleic acids (DNA or RNA) into structures known as lipoplexes.[1][2][3] These lipoplexes, which are nanoparticles, can then interact with the negatively charged cell membrane, enabling entry into the cell, often through endocytosis.[3] The spermine-based polyamine head group of DOSPA provides a multivalent electrostatic interaction with nucleic acids, leading to efficient condensation and the formation of stable lipoplexes.[4] Once inside the cell, the lipid formulation is designed to disrupt the endosomal membrane, releasing the nucleic acid cargo into the cytoplasm to exert its biological function.
Comparative Performance Analysis
The efficacy of a transfection reagent is highly dependent on the cell line being used.[5][6][7] Below is a summary of transfection efficiency and cytotoxicity data for a DOSPA-based reagent (represented by Lipofectamine®) in comparison to other commercially available reagents across various cancer cell lines.
Quantitative Data Summary
| Cell Line | Reagent | Transfection Efficiency (%) | Cytotoxicity/Cell Viability (%) | Reference(s) |
| MCF-7 (Breast Cancer) | Lipofectamine 2000 | ~33 | ~60-80 | [8] |
| jetPEI | - | High Viability | [6] | |
| FuGENE HD | - | - | [6] | |
| Lipofectamine 3000 | ~58 | ~62 | [8] | |
| A549 (Lung Cancer) | Lipofectamine 3000 | - | - | [9] |
| NanoTrans-gels | Up to 95-fold higher than Lipofectamine 3000 | - | [9] | |
| HeLa (Cervical Cancer) | FuGENE HD | Maximal Efficiency | - | [6] |
| Hep G2 (Liver Cancer) | FuGENE HD | Maximal Efficiency | - | [6] |
| Lipofectamine 3000 | - | - | [8] | |
| RNAiMAX | - | - | [8] | |
| Caco-2 (Colorectal Adenocarcinoma) | Lipofectamine 2000 | ~20 | - | [4] |
| PEI 40k | ~30 | - | [4] | |
| JAR (Choriocarcinoma) | Lipofectamine 2000 | <5 | - | [4] |
| PEI 25k | ~25 | - | [4] | |
| T47D (Breast Cancer) | Lipofectamine 2000 | ~76-95 | High Viability at lower concentrations | [5] |
| U87MG (Glioblastoma) | Lipofectamine 3000 | ~58 | Low Viability | [8] |
| Lipofectin | ~39 | >80 | [8] | |
| Huh-7 (Liver Cancer) | FuGENE | ~55 | ~41 | [8] |
| RNAiMAX | ~46 | ~67 | [8] | |
| Lipofectamine 3000 | ~37 | Low Viability | [8] |
Note: Transfection efficiency and cytotoxicity can vary significantly based on experimental conditions, including the type of nucleic acid used (plasmid DNA, siRNA, etc.), reagent-to-nucleic acid ratio, cell density, and incubation time. The data above is intended to provide a general comparison.
Experimental Protocols
A standardized protocol is crucial for reproducible transfection results. Below is a generalized methodology for transfecting cancer cells in a 24-well plate format using a cationic lipid-based reagent.
General Transfection Protocol
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For example, plate 5 x 10^4 to 2 x 10^5 cells per well in 500 µL of complete growth medium.
-
Preparation of Nucleic Acid-Lipid Complexes:
-
Step A (Nucleic Acid Dilution): In a sterile microcentrifuge tube, dilute 0.5-1.0 µg of plasmid DNA or the desired amount of siRNA into 50 µL of serum-free medium (e.g., Opti-MEM® I Reduced Serum Medium). Mix gently.
-
Step B (Lipid Reagent Dilution): In a separate sterile microcentrifuge tube, dilute 1-3 µL of the cationic lipid reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Step C (Complex Formation): Combine the diluted nucleic acid (from Step A) with the diluted lipid reagent (from Step B). Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of lipoplexes.
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with 400 µL of fresh, pre-warmed, serum-free, or complete growth medium (depending on the reagent's protocol).
-
Add the 100 µL of nucleic acid-lipid complex mixture dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Post-Transfection Analysis: After the incubation period, analyze the cells for gene expression (e.g., via fluorescence microscopy for reporter genes like GFP, or qPCR for target gene knockdown/overexpression) and assess cell viability (e.g., using an MTT assay).
Visualizing Key Processes
To better understand the experimental workflow and the underlying biological pathways, the following diagrams have been generated.
Caption: A generalized workflow for a typical cell transfection experiment.
Caption: The intracellular pathway of plasmid DNA delivered by a DOSPA-based reagent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. altogenlabs.com [altogenlabs.com]
- 3. Synthetic Approaches for Nucleic Acid Delivery: Choosing the Right Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of Lipofectamine and Dendrimer for Transfection of Short RNA Into Human T47D and MCF-10A Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of transfection efficiency of nonviral gene transfer reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to DOSPA and Other Methods for Stable Cell Line Generation
For Researchers, Scientists, and Drug Development Professionals
The generation of stable cell lines, which continuously express a gene of interest, is a cornerstone of modern biological research and biopharmaceutical drug development. The choice of method for introducing foreign DNA into host cells is critical and can significantly impact the efficiency of stable clone generation, the level and stability of transgene expression, and overall cell viability. This guide provides a comprehensive evaluation of DOSPA (2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate), a cationic liposome-based transfection reagent, in comparison to other widely used methods for creating stable cell lines: Lipofectamine (another lipid-based reagent), lentiviral transduction, and electroporation.
Introduction to Stable Cell Line Generation Methods
Stable cell line generation involves the introduction of a vector containing the gene of interest and a selectable marker into host cells. Following transfection or transduction, cells are cultured in the presence of a selection agent, which eliminates non-transfected cells. Surviving cells, which have integrated the foreign DNA into their genome, can then be isolated and expanded to establish clonal cell lines with stable, long-term expression of the desired gene. The ideal method for a specific application depends on factors such as cell type, the nature of the transgene, and the desired outcome.
DOSPA is a cationic lipid that, when mixed with DNA, forms lipid-DNA complexes (lipoplexes). These complexes are positively charged and can interact with the negatively charged cell membrane, facilitating the entry of the DNA into the cell, primarily through endocytosis.
Comparative Performance Analysis
This section provides a comparative overview of DOSPA, Lipofectamine, Lentivirus, and Electroporation based on key performance indicators for stable cell line generation. The data presented is a synthesis from various studies and may not represent direct head-to-head comparisons in a single cell line under identical conditions.
Table 1: Comparison of Transfection/Transduction Efficiency and Colony Formation
| Method | Typical Transfection/Transduction Efficiency (Transient) | Stable Colony Formation Efficiency | Key Factors Influencing Efficiency |
| DOSPA | 50-80% (in common cell lines) | Low to Moderate | Lipid-to-DNA ratio, cell confluency, quality of DNA |
| Lipofectamine | 60-90% (e.g., Lipofectamine 3000 in various cell lines)[1] | Moderate | Reagent-to-DNA ratio, cell health, plasmid size, use of enhancers (e.g., P3000)[2][3] |
| Lentivirus | 80-99% (depending on MOI and cell type)[4][5] | High | Multiplicity of Infection (MOI), cell type susceptibility, viral titer |
| Electroporation | 40-70% (can be higher with optimization)[6] | Moderate to High | Pulse voltage and duration, cell density, buffer composition, DNA linearization[7] |
Table 2: Comparison of Cytotoxicity and Impact on Cell Viability
| Method | Typical Cell Viability | Primary Causes of Cytotoxicity | Mitigation Strategies |
| DOSPA | 70-90% | Inherent toxicity of cationic lipids, high lipid concentrations | Optimization of lipid-to-DNA ratio, use of high-quality reagents |
| Lipofectamine | 60-80% (can be lower in sensitive cells)[1] | Dose-dependent lipid toxicity | Optimization of reagent concentration, use of newer, less toxic formulations (e.g., Lipofectamine 3000)[1] |
| Lentivirus | >90% (at optimal MOI)[4][8] | High MOIs, potential immunogenicity of viral proteins, cytotoxicity of some envelope proteins[9][10][11] | Using the lowest effective MOI, purification of viral particles |
| Electroporation | 30-60% (highly variable) | Membrane damage from electrical pulse, generation of reactive oxygen species | Optimization of electrical parameters, use of specialized electroporation buffers, immediate cell recovery[12] |
Table 3: Comparison of Stability and Expression Characteristics
| Method | Integration into Genome | Expression Stability Over Time | Potential Issues |
| DOSPA | Random integration | Can be prone to silencing over time | Variable copy number, potential for insertional mutagenesis |
| Lipofectamine | Random integration | Can be prone to silencing over time[13] | Variable copy number, potential for insertional mutagenesis |
| Lentivirus | Targeted to transcriptionally active regions | Generally stable and long-term[14][15][16][17] | Potential for insertional mutagenesis, although some vectors are designed to be safer |
| Electroporation | Random integration | Can be stable, especially with selection pressure[6] | Potential for multiple copy integration, which can be unstable |
Experimental Protocols
Detailed methodologies for each of the key techniques are provided below. It is crucial to optimize these protocols for your specific cell line and experimental conditions.
DOSPA-mediated Stable Transfection Protocol
-
Cell Seeding: The day before transfection, seed healthy, actively dividing cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Complex Formation:
-
In a sterile tube, dilute 2-4 µg of the plasmid DNA containing the gene of interest and a selectable marker in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate sterile tube, dilute 5-10 µL of DOSPA reagent in 100 µL of serum-free medium.
-
Combine the diluted DNA and DOSPA solutions, mix gently, and incubate at room temperature for 15-30 minutes to allow the formation of DNA-lipid complexes.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the 200 µL of the DNA-lipid complex mixture dropwise to the cells.
-
Add 800 µL of serum-free medium to the well and incubate for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation, replace the transfection medium with 2 mL of complete growth medium.
-
-
Selection:
-
48 hours post-transfection, passage the cells into a larger culture vessel (e.g., 10 cm dish) at various dilutions (e.g., 1:10, 1:20) in complete growth medium containing the appropriate selection antibiotic (e.g., G418, Puromycin). The optimal antibiotic concentration should be predetermined by generating a kill curve for your specific cell line.
-
Replace the selection medium every 3-4 days.
-
-
Colony Isolation and Expansion:
-
After 2-3 weeks of selection, distinct antibiotic-resistant colonies should be visible.
-
Isolate individual colonies using cloning cylinders or by manual picking with a pipette tip.
-
Transfer each colony to a separate well of a 24-well plate and expand in selection medium.
-
Once confluent, expand the clones to larger vessels for further characterization and banking.
-
Lipofectamine 3000 Stable Transfection Protocol[2][18][19]
-
Cell Seeding: Seed cells in a 6-well plate to reach 70-90% confluency on the day of transfection.
-
Complex Formation:
-
Dilute 2.5 µg of plasmid DNA in 125 µL of Opti-MEM I Medium. Add 5 µL of P3000™ Reagent and mix gently.
-
In a separate tube, dilute 3.75-7.5 µL of Lipofectamine 3000 Reagent in 125 µL of Opti-MEM I Medium and mix gently.
-
Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 10-15 minutes at room temperature.
-
-
Transfection: Add the 250 µL of DNA-reagent complex to the cells.
-
Selection and Colony Formation: Follow steps 4 and 5 from the DOSPA protocol, using the appropriate selection antibiotic for your plasmid. It is common for stable cell line generation with Lipofectamine 3000 to take around 2 weeks or more of constant selection.[13]
Lentiviral Transduction for Stable Cell Line Generation Protocol[5][20][21][22][23]
-
Cell Seeding: Seed target cells in a 6-well plate the day before transduction to be 50-70% confluent at the time of infection.
-
Transduction:
-
Thaw the lentiviral stock on ice.
-
Prepare the transduction medium by adding Polybrene to the complete growth medium at a final concentration of 4-8 µg/mL (optimize for your cell line as it can be toxic).
-
Remove the medium from the cells and add the desired amount of lentivirus (MOI will need to be optimized) and the Polybrene-containing medium. The total volume should be sufficient to cover the cells.
-
Incubate for 12-24 hours at 37°C in a CO2 incubator.
-
-
Post-Transduction:
-
After the incubation period, remove the virus-containing medium and replace it with fresh complete growth medium.
-
-
Selection:
-
48-72 hours post-transduction, begin selection by adding the appropriate antibiotic to the culture medium.
-
Continue to culture the cells in the selection medium, changing the medium every 2-3 days, until all non-transduced cells have died (typically 7-10 days).
-
-
Expansion: Expand the pool of stably transduced cells. For clonal lines, perform single-cell sorting or limiting dilution.
Electroporation Protocol for Stable Cell Line Generation[24][25][26][27]
-
Cell Preparation:
-
Harvest actively growing cells and wash them with sterile, ice-cold PBS.
-
Resuspend the cell pellet in a specialized, low-conductivity electroporation buffer at a concentration of 1x10^6 to 1x10^7 cells/mL.
-
-
Electroporation:
-
Add 5-20 µg of linearized plasmid DNA to the cell suspension. Linearizing the plasmid can improve integration efficiency.[18]
-
Transfer the cell/DNA mixture to a sterile electroporation cuvette.
-
Deliver the electrical pulse using an electroporator with optimized settings (voltage, capacitance, and resistance) for your specific cell type.
-
-
Recovery:
-
Immediately after the pulse, allow the cells to recover in the cuvette on ice for 5-10 minutes.
-
Gently transfer the cells to a culture dish containing pre-warmed complete growth medium without the selection antibiotic.
-
-
Selection and Colony Formation:
-
48 hours post-electroporation, begin the selection process as described in step 4 of the DOSPA protocol.
-
Isolate and expand colonies as described in step 5 of the DOSPA protocol. The process of untransfected cells dying off can take between 12 to 17 days.[19]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for stable cell line generation using lipid-based reagents.
Caption: Mechanism of lentiviral vector-mediated stable gene expression.
Caption: Workflow of stable cell line generation via electroporation.
Conclusion
The choice of method for generating stable cell lines is a critical decision that depends on the specific experimental goals and the cell type being used.
-
DOSPA and other lipid-based reagents like Lipofectamine offer a straightforward and relatively inexpensive method for a wide range of common cell lines. However, they may require significant optimization to balance transfection efficiency with cytotoxicity, and the stability of transgene expression can be a concern due to random integration and potential gene silencing.
-
Lentiviral transduction provides high efficiency, even in difficult-to-transfect and non-dividing cells, and generally results in stable, long-term expression. The primary considerations are the biosafety requirements for working with viral vectors and the potential for insertional mutagenesis, although modern vectors have improved safety profiles.
-
Electroporation is a powerful physical method that can be highly efficient, particularly for generating stable cell lines. However, it is often associated with significant cell death, requiring careful optimization of electrical parameters and post-transfection recovery protocols.
For researchers prioritizing ease of use and cost-effectiveness for common cell lines, lipid-based reagents like DOSPA and Lipofectamine are viable options. For applications requiring high efficiency in challenging cell types and long-term, stable expression, lentiviral transduction is often the method of choice. Electroporation serves as a robust alternative, especially when high levels of DNA delivery are needed and the initial cell loss can be tolerated. Ultimately, an empirical evaluation of different methods for the specific cell line and application is recommended to achieve the best results.
References
- 1. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. static.igem.org [static.igem.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maxcyte.s3.us-west-1.amazonaws.com [maxcyte.s3.us-west-1.amazonaws.com]
- 7. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Lentiviral Vector-Mediated Transduction on the Tightness of a Polarized Model of Airway Epithelium and Effect of Cationic Polymer Polyethylenimine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ASSESSMENT, AND STREAMLINED PREPARATION OF LOW CYTOTOXICITY LENTIVIRAL VECTORS FOR MOBILIZED HUMAN HEMATOPOIETIC STEM CELL TRANSDUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blog - Improving Cell Viability During Transfection [btxonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability of lentiviral vector-mediated transgene expression in the brain in the presence of systemic antivector immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lentiviral Vectors Mediate Long-Term and High Efficiency Transgene Expression in HEK 293T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Lentiviral Vectors Mediate Long-Term and High Efficiency Transgene Expression in HEK 293T cells [medsci.org]
- 18. Optimizing the generation of stable neuronal cell lines via pre-transfection restriction enzyme digestion of plasmid DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generating Mammalian Stable Cell Lines by Electroporation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of DOSPA and Novel Cationic Lipids for Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of non-viral gene delivery, the cationic lipid 2,3-dioleyloxy-N-[2(sperminecarboxamido)ethyl]-N,N-dimethyl-1-propanaminium trifluoroacetate (DOSPA) has long been a benchmark reagent, frequently utilized in commercially available transfection formulations like Lipofectamine®. However, the quest for enhanced efficiency and reduced cytotoxicity continues to drive the development of novel cationic lipids. This guide provides a comprehensive comparison of DOSPA with recently developed cationic lipids, focusing on transfection efficiency, cytotoxicity, and the underlying mechanisms of action. The information herein is compiled from various studies to offer an objective overview for researchers selecting the optimal transfection reagent for their specific application.
Performance Data: Transfection Efficiency and Cytotoxicity
The efficacy of a cationic lipid is primarily determined by its ability to efficiently deliver nucleic acids into cells with minimal toxicity. The following tables summarize the comparative performance of DOSPA against several novel cationic lipids.
Table 1: Comparison of Transfection Efficiency
| Cationic Lipid/System | Cell Line | Transfection Efficiency (%) | Fold Increase vs. DOSPA/Lipofectamine | Reference |
| DOSPA/DOPE (Lipofectamine®) | A549 | ~1% | - | [1] |
| MCF7 | ~5% | - | [1] | |
| HepG2 | Lower than T-shape lipids | - | [2] | |
| T-shape Cholesterol Ester Derivatives (A2D-Chol, K2D-Chol) | HepG2 | Higher than Lipofectamine | Not specified | [2] |
| NanoTrans-gels | A549 | Up to 95% | Up to 95-fold | [1] |
| MCF7 | Slightly higher than Lipofectamine | Not specified | [1] | |
| CholCadLys | Hek-293 FT | ~40% | Comparable to Lipofectamine™ 2000 | [3] |
| C12-DMA:PEG | Breast Cancer Cell Lines | Higher than Lipofectamine | Not specified | [4] |
Table 2: Comparison of Cytotoxicity
| Cationic Lipid/System | Cell Line | IC50 (µM) | Cytotoxicity Compared to DOSPA/Lipofectamine | Reference |
| DOSPA/DOPE (Lipofectamine®) | Hek-293 FT | ~50% non-viable cells | - | [3] |
| T-shape Cholesterol Ester Derivatives (A2D-Chol, K2D-Chol) | Not specified | Almost no toxicity | Lower | [2] |
| NanoTrans-gels | Not specified | Not specified | Lower (implied) | [1] |
| CholCadLys | Hek-293 FT | No observable cytotoxicity | Lower | [3] |
| C12-DMA:PEG Lipoplex | Breast Cancer Cell Lines | 0.2 | More potent anticancer activity | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key experiments cited in the comparative literature.
Synthesis of T-shape Cholesterol Ester Derivatives
The synthesis of novel T-shape cholesterol ester derivatives, such as A2D-Chol and K2D-Chol, involves a multi-step chemical process. A generalized workflow is as follows:
-
Starting Material: Cholesterol is used as the foundational molecule.
-
Introduction of a Linker: An appropriate linker molecule is attached to the cholesterol backbone.
-
Conjugation of Polyamines: 'T-shape' polyamines, such as spermine, are conjugated to the linker.
-
Esterification: Ester bonds are formed between the charged head groups and the hydrophobic cholesterol moiety.
-
Purification: The final product is purified using chromatography techniques.
-
Characterization: The structure and purity of the synthesized lipid are confirmed by 1H NMR spectroscopy.[2]
Preparation of NanoTrans-gels
NanoTrans-gels are protein-based nanohydrogels that have shown high transfection efficiency. Their preparation follows a straightforward protocol:
-
Inverse Nanoemulsion Formation: An aqueous solution containing bovine serum albumin (BSA) and plasmid DNA is dispersed in an oil phase (e.g., cyclohexane) with a surfactant to create an inverse nanoemulsion.
-
Cross-linking: A cross-linking agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is added to the nanoemulsion to polymerize the BSA, encapsulating the plasmid DNA.
-
Solvent Exchange: The organic solvent is removed, and the resulting NanoTrans-gels are transferred to an aqueous buffer.
-
Purification: The nanogels are purified to remove any unreacted reagents.[1]
Liposome Formulation by Thin-Film Hydration
This is a common method for preparing cationic liposomes for gene delivery:
-
Lipid Dissolution: The cationic lipid (e.g., DOSPA) and a helper lipid (e.g., DOPE) are dissolved in a suitable organic solvent, typically chloroform, in a round-bottom flask.[5]
-
Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator, leaving a thin lipid film on the inner surface of the flask.[5]
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., sterile water or PBS) by gentle agitation, leading to the spontaneous formation of multilamellar vesicles (MLVs).[5]
-
Sonication/Extrusion: To obtain small unilamellar vesicles (SUVs) of a defined size, the MLV suspension is typically sonicated or extruded through polycarbonate membranes with a specific pore size.[5]
In Vitro Transfection
A standard protocol for transfecting mammalian cells in culture is as follows:
-
Cell Seeding: Cells are plated in multi-well plates to achieve 70-90% confluency on the day of transfection.
-
Lipoplex Formation: The cationic lipid formulation is diluted in a serum-free medium. In a separate tube, the plasmid DNA is also diluted in a serum-free medium. The two solutions are then mixed and incubated at room temperature to allow the formation of DNA-lipid complexes (lipoplexes).
-
Transfection: The lipoplex solution is added to the cells.
-
Incubation: The cells are incubated with the lipoplexes for a specified period (typically 4-6 hours), after which the medium can be replaced with fresh, serum-containing medium.
-
Analysis: Gene expression is typically assessed 24-48 hours post-transfection by measuring the activity of a reporter gene (e.g., luciferase, GFP).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of the cationic lipid formulations.
-
MTT Addition: After the desired incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage relative to untreated control cells.
Signaling Pathways and Experimental Workflows
The cellular uptake and subsequent intracellular trafficking of cationic lipid-DNA complexes are critical determinants of transfection efficiency.
Cationic Lipid-Mediated Transfection Pathway
Cationic lipid-mediated transfection generally proceeds through the following steps:
-
Lipoplex Formation: The positively charged cationic lipids electrostatically interact with the negatively charged phosphate backbone of the nucleic acid, condensing it into a compact, positively charged particle known as a lipoplex.
-
Adsorption to Cell Surface: The positively charged lipoplex is attracted to the negatively charged cell surface (glycocalyx).
-
Cellular Uptake: The lipoplex enters the cell primarily through endocytosis. Different endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis, have been implicated.[6]
-
Endosomal Escape: Once inside the endosome, the cationic lipid is thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid into the cytoplasm. This is a critical and often rate-limiting step.
-
Nuclear Entry: For DNA to be transcribed, it must enter the nucleus. This can occur during cell division when the nuclear envelope breaks down or through nuclear pore complexes in non-dividing cells.
Some studies suggest that cationic lipids can also activate intracellular signaling pathways, potentially mimicking a "danger signal." This can involve the activation of Toll-like receptors (TLRs) and downstream signaling cascades involving MyD88 and NF-κB, which may influence the inflammatory response and overall transfection outcome.
Caption: General workflow of cationic lipid-mediated gene transfection.
Experimental Workflow for Comparing Cationic Lipids
A typical experimental workflow to compare the performance of different cationic lipids involves several key stages, from synthesis to in vitro evaluation.
References
- 1. addgene.org [addgene.org]
- 2. bionano.yonsei.ac.kr [bionano.yonsei.ac.kr]
- 3. mdpi.com [mdpi.com]
- 4. Design and In Vitro Evaluation of Novel Cationic Lipids for siRNA Delivery in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 6. Breaking the final barrier: Evolution of cationic and ionizable lipid structure in lipid nanoparticles to escape the endosome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of DOSPA (hydrochloride): A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of specialized chemical compounds like DOSPA (hydrochloride) is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of DOSPA (hydrochloride), ensuring the protection of personnel and the environment.
DOSPA (hydrochloride) is a cationic lipid frequently utilized in research for the formation of liposomes to deliver plasmid DNA in vitro.[1] While instrumental in transfection experiments, its disposal requires adherence to specific safety protocols due to its chemical nature and the solvents in which it is often dissolved.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS for DOSPA (hydrochloride) and similar cationic lipids consistently advises against disposal with household garbage or allowing the product to enter sewage systems.[2][3][4] The primary recommendation is to dispose of the substance as an unused product in accordance with official, local, and national regulations.[2][3]
Personal Protective Equipment (PPE): When handling DOSPA (hydrochloride), especially during disposal, appropriate personal protective equipment is non-negotiable. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Protective Clothing: A lab coat or other protective garments to prevent skin contact.
Step-by-Step Disposal Protocol for DOSPA (hydrochloride)
This protocol outlines the necessary steps for the safe and compliant disposal of DOSPA (hydrochloride) waste.
Step 1: Waste Identification and Segregation
-
Solid DOSPA (hydrochloride): Unused or expired solid DOSPA (hydrochloride) should be treated as chemical waste. Do not mix it with other solid waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
DOSPA (hydrochloride) Solutions: DOSPA (hydrochloride) is slightly soluble in chloroform and methanol.[1] Solutions containing this compound must be handled as hazardous waste. Due to the toxicity and flammability of these organic solvents, they require specific disposal procedures.
-
Contaminated Materials: Any materials that have come into contact with DOSPA (hydrochloride), such as pipette tips, gloves, and empty containers, should be considered contaminated and disposed of as hazardous waste.
Step 2: Waste Collection and Containment
-
Waste Container: Use a designated, leak-proof, and chemically compatible waste container. For solutions containing chloroform or methanol, a container suitable for halogenated or flammable organic solvents, respectively, should be used.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "DOSPA (hydrochloride)." If in solution, the solvent(s) and approximate concentration should also be indicated.
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be away from drains, heat sources, and incompatible chemicals.
Step 3: Arrange for Professional Disposal
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) department or equivalent is the primary point of contact for arranging the disposal of chemical waste.
-
Licensed Disposal Company: The EHS department will coordinate with a licensed hazardous waste disposal company to pick up, transport, and properly dispose of the chemical waste in compliance with all federal, state, and local regulations. It is generally recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[5][6][7]
Step 4: Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Ventilate: If the spill is large or involves volatile solvents, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills of a solution, absorb the material with an inert absorbent such as sand or vermiculite.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent or detergent, and dispose of all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the handling and disposal of DOSPA (hydrochloride) and its common solvents.
| Property | DOSPA (hydrochloride) | Chloroform | Methanol |
| CAS Number | 282533-23-7 | 67-66-3 | 67-56-1 |
| Physical State | Solid | Liquid | Liquid |
| Solubility | Slightly soluble in Chloroform and Methanol | Miscible with most organic liquids | Miscible with water |
| Disposal Consideration | Hazardous Chemical Waste | Hazardous Waste (Halogenated Organic) | Hazardous Waste (Flammable Liquid) |
| Primary Hazard | For research use only, not for human/veterinary use | Toxic, Carcinogen | Flammable, Toxic |
Experimental Protocols and Methodologies
The proper disposal of DOSPA (hydrochloride) is an extension of the experimental protocols in which it is used. For instance, in a typical transfection experiment, any unused stock solutions or waste generated from the preparation of lipoplexes should be collected for hazardous waste disposal. All labware that comes into contact with the compound must be decontaminated or disposed of as hazardous waste.
Disposal Workflow for DOSPA (hydrochloride)
The following diagram illustrates the decision-making process for the proper disposal of DOSPA (hydrochloride) waste in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DOSPA (hydrochloride)
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling DOSPA (hydrochloride), a cationic lipid utilized in the formation of liposomes for plasmid DNA and mRNA delivery.[1][2] Adherence to these procedural steps will minimize risk and ensure the integrity of your research.
Proper handling of DOSPA (hydrochloride), as with any chemical, requires a thorough understanding of its properties and the implementation of appropriate safety protocols. This includes the consistent use of personal protective equipment (PPE), adherence to established operational procedures, and a clear plan for disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling DOSPA (hydrochloride). This summary is based on general safety guidelines for handling laboratory chemicals and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn to protect against splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable material. Inspect for tears before use. |
| Body Protection | Laboratory Coat | To prevent skin contact. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
Operational Plan for Handling DOSPA (hydrochloride)
This step-by-step guidance ensures a safe and controlled process for working with DOSPA (hydrochloride).
1. Preparation:
- Read and understand the Safety Data Sheet (SDS) for DOSPA (hydrochloride) before beginning any work.
- Ensure a clean and organized workspace.
- Verify that all necessary PPE is available and in good condition.
- Locate the nearest eyewash station and safety shower.
2. Handling:
- Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.
- Avoid direct contact with skin and eyes.
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.
- When preparing solutions, slowly add the solid to the solvent to avoid splashing. DOSPA (hydrochloride) is soluble in DMSO.[3]
3. Spill Cleanup:
- In the event of a small spill, carefully wipe up the material with absorbent pads.
- For larger spills, contain the spill and absorb it with an inert material (e.g., vermiculite, sand).
- Place all contaminated materials in a sealed container for proper disposal.
- Clean the spill area with soap and water.
4. Disposal:
- Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for chemical waste.
- Do not dispose of DOSPA (hydrochloride) down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with DOSPA (hydrochloride).
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
